3-Butene-1,2-diol
Description
The exact mass of the compound this compound is 88.052429494 g/mol and the complexity rating of the compound is 42.8. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
but-3-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIAZBRRZANGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870564 | |
| Record name | Erythrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a mild odor of alcohol; [Acros Organics MSDS] | |
| Record name | 3-Butene-1,2-diol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.24 [mmHg] | |
| Record name | 3-Butene-1,2-diol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
497-06-3, 86161-40-2 | |
| Record name | 3-Butene-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butene-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | But-3-ene-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086161402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BUTENE-1,2-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8001HM3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Butene-1,2-diol: Properties, Synthesis, and Applications
Abstract
3-Butene-1,2-diol (CAS No: 497-06-3), a versatile chiral bifunctional molecule, serves as a critical intermediate and building block in modern organic synthesis.[1] Its structure, featuring a vicinal diol adjacent to a terminal alkene, offers a unique platform for stereocontrolled transformations and the introduction of complex functionality. This guide provides an in-depth analysis of the chemical properties, stereochemistry, and spectroscopic profile of this compound. Furthermore, it details established methodologies for its synthesis, including racemic and asymmetric routes, and explores its key chemical reactions. Emphasis is placed on its application in the fields of pharmaceutical and agrochemical development, where its role as a chiral precursor is paramount. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this valuable synthetic intermediate.
Molecular Structure and Physicochemical Properties
Chemical Structure and Stereoisomerism
This compound, systematically named but-3-ene-1,2-diol, possesses the chemical formula C₄H₈O₂.[2] The molecule contains two key functional groups: a terminal carbon-carbon double bond and a 1,2-diol (glycol) moiety. The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers: (R)-3-butene-1,2-diol and (S)-3-butene-1,2-diol.
The majority of commercially available this compound is the racemic mixture.[3] However, for applications in asymmetric synthesis, particularly in the pharmaceutical industry, the enantiomerically pure forms are highly sought after.[4] The specific stereochemistry of the diol is crucial as it dictates the spatial arrangement of subsequent transformations, making it a valuable chiral building block.[5]
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. It is a clear, colorless liquid with a mild alcohol-like odor, and it is miscible with water and polar organic solvents.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₂ | [2] |
| Molecular Weight | 88.11 g/mol | [2] |
| CAS Number | 497-06-3 | [2] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 196.5 °C at 760 mmHg | [6] |
| Density | 1.047 g/mL at 25 °C | [1] |
| Flash Point | 89.3 °C | [6] |
| pKa | 13.68 ± 0.20 (Predicted) | [1] |
| LogP | -0.79 | [6] |
Spectroscopic Profile
The structural elucidation of this compound and its reaction products relies heavily on spectroscopic methods. Below is a summary of characteristic spectral data.
¹H NMR Spectroscopy (Proton NMR): The ¹H NMR spectrum provides a distinct fingerprint for the molecule. The key resonances are:
-
Vinyl Protons (C4-H): Three signals in the range of δ 5.1-5.9 ppm. The geminal protons (=CH₂) typically appear as two distinct multiplets (a doublet of doublets each), while the C3 proton (-CH=) appears as a multiplet, often a doublet of doublet of doublets, due to coupling with the C2 proton and the geminal C4 protons.
-
Methine Proton (C2-H): A multiplet around δ 4.2-4.4 ppm, coupled to the protons on C1 and C3.
-
Methylene Protons (C1-H): Two diastereotopic protons that appear as a multiplet (often two doublets of doublets) in the range of δ 3.4-3.7 ppm, coupled to the C2 proton.
-
Hydroxyl Protons (-OH): Two broad singlets that can appear over a wide range and are exchangeable with D₂O.
¹³C NMR Spectroscopy (Carbon NMR): The four unique carbon atoms in this compound give rise to four distinct signals:
-
C4 (=CH₂): ~115 ppm
-
C3 (=CH-): ~138 ppm
-
C2 (-CHOH-): ~74 ppm
-
C1 (-CH₂OH): ~66 ppm
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong, prominent absorption bands corresponding to its functional groups:[3]
-
O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.
-
C-H Stretch (sp²): A sharp peak typically found just above 3000 cm⁻¹ (~3080 cm⁻¹).
-
C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (~2880-2940 cm⁻¹).
-
C=C Stretch: A medium-intensity peak around 1645 cm⁻¹.
-
C-O Stretch: Strong peaks in the fingerprint region, typically between 1030-1080 cm⁻¹.
Mass Spectrometry (MS): Under electron ionization (EI), this compound does not typically show a strong molecular ion peak (m/z = 88). The spectrum is characterized by fragmentation, with common fragments observed at m/z = 57, 45, and 31.[7]
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, yielding either the racemic mixture or enantiomerically enriched products. The choice of method depends on the desired stereochemistry and scale of the reaction.
Racemic Synthesis via Epoxide Hydrolysis
A common and straightforward laboratory synthesis involves the hydrolysis of the precursor 3,4-epoxy-1-butene (also known as butadiene monoxide). This reaction can be catalyzed by either acid or base, proceeding through an Sₙ2-type ring-opening of the epoxide.[8][9]
References
- 1. 3-BUTEN-2-OL(598-32-3) 1H NMR spectrum [chemicalbook.com]
- 2. www2.oberlin.edu [www2.oberlin.edu]
- 3. This compound | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Buten-1-ol(627-27-0) IR Spectrum [chemicalbook.com]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Diol synthesis by substitution [organic-chemistry.org]
Synthesis of racemic 3-Butene-1,2-diol from butadiene
An In-Depth Technical Guide to the Synthesis of Racemic 3-Butene-1,2-diol from Butadiene
Abstract
This compound is a pivotal intermediate in organic synthesis, serving as a versatile four-carbon building block for the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring both a primary and a secondary alcohol as well as a terminal alkene, allows for a multitude of subsequent chemical transformations. This guide provides a comprehensive technical overview of the primary synthetic routes to racemic this compound, starting from the bulk chemical 1,3-butadiene. We will delve into the mechanistic underpinnings, provide detailed experimental frameworks, and discuss the causality behind process choices, offering field-proven insights for researchers, chemists, and process development professionals.
Introduction: The Strategic Importance of this compound
The synthesis of functionalized C4 molecules is a cornerstone of modern chemical manufacturing. Among these, this compound (also known as 3,4-dihydroxy-1-butene) stands out due to its utility as a precursor to more complex chiral molecules and fine chemicals.[2] The racemic mixture is an accessible starting point for various applications and can be a substrate for subsequent chiral resolutions or stereoselective reactions. The most economically viable and industrially scalable approach to this diol begins with 1,3-butadiene, a readily available petrochemical feedstock. This guide will focus on the transformation of this simple diene into the target diol, primarily through a robust two-step epoxidation-hydrolysis sequence, and will also explore direct dihydroxylation strategies.
The Dominant Pathway: A Two-Step Epoxidation-Hydrolysis Strategy
The most established and controlled method for synthesizing this compound from butadiene involves two distinct chemical operations: the selective epoxidation of one double bond, followed by the hydrolytic opening of the resulting epoxide ring.
Step 1: Selective Epoxidation of 1,3-Butadiene
The initial challenge is the mono-epoxidation of 1,3-butadiene to yield 3,4-epoxy-1-butene. The key is to achieve high selectivity for the terminal double bond while minimizing over-oxidation or reaction at the internal bond.
Mechanistic Rationale: The epoxidation of a diene can be accomplished via several methods, with the industrial standard being a gas-phase catalytic oxidation. This process is favored due to the efficiency and direct use of air or oxygen as the oxidant.[3] The reaction proceeds via the electrophilic addition of an oxygen atom across one of the π-bonds of butadiene.
Industrial Protocol: Gas-Phase Catalytic Epoxidation The heterogeneously catalyzed gas-phase epoxidation of butadiene is a highly attractive industrial process.[3][4] It typically employs a silver catalyst, often promoted with alkali metals like cesium, supported on a high-surface-area material such as alumina (Al₂O₃).[4]
-
Catalyst System: Silver (Ag) is unique in its ability to catalyze the direct oxidation of alkenes to epoxides. Promoters like Cesium (Cs) are crucial for enhancing selectivity and catalyst lifetime.
-
Reaction Conditions: The reaction is carried out in the gas phase at elevated temperatures (typically 230-250°C) by passing a mixture of butadiene, oxygen (or air), and often an inert diluent gas through a fixed-bed reactor containing the catalyst.[3][4] The presence of water vapor (6-80 mol %) in the feed gas has been shown to be beneficial, prolonging catalyst activity by preventing coking.[5]
Experimental Protocol: Conceptual Gas-Phase Epoxidation
-
Catalyst Bed Preparation: A tubular fixed-bed reactor is packed with a supported Ag/Cs-Al₂O₃ catalyst.
-
Reactant Feed: A gaseous mixture of 1,3-butadiene, oxygen, and a diluent (e.g., nitrogen) is pre-heated and fed continuously into the reactor.
-
Reaction Execution: The reactor temperature is maintained at approximately 230°C. The space velocity is carefully controlled to optimize conversion and selectivity. A typical selectivity of 95% for 3,4-epoxy-1-butene at a 5% butadiene conversion has been reported.[4]
-
Product Isolation: The effluent gas stream, containing unreacted butadiene, 3,4-epoxy-1-butene, oxygen, and byproducts (like CO₂), is cooled. The 3,4-epoxy-1-butene is then separated, often through an absorption process using an extractant like liquid butadiene.[6]
Laboratory-Scale Alternative: Prilezhaev Epoxidation For laboratory-scale synthesis, the Prilezhaev reaction using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a reliable method.[7]
-
Mechanism: This reaction proceeds through a concerted "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step, ensuring the stereochemistry of the alkene is retained in the epoxide.[7][8]
-
Execution: The reaction is typically performed in an inert, non-aqueous solvent like chloroform or dichloromethane to prevent the premature hydrolysis of the formed epoxide.[8][9]
Caption: High-level workflow for the two-step synthesis of this compound.
Step 2: Hydrolysis of 3,4-Epoxy-1-butene
The second step involves the ring-opening of 3,4-epoxy-1-butene with water to form the target diol. This reaction can be catalyzed by either acid or base, with acid-catalyzed hydrolysis being more common.
Mechanistic Rationale: Acid-Catalyzed Ring Opening The acid-catalyzed hydrolysis of an epoxide is a robust and well-understood transformation.[10][11]
-
Protonation: The epoxide oxygen is first protonated by an acid catalyst (e.g., H₂SO₄), making it a better leaving group.[12]
-
Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking one of the electrophilic carbons of the protonated epoxide. For an unsymmetrical epoxide like 3,4-epoxy-1-butene, the attack preferentially occurs at the more substituted carbon, as it can better stabilize the developing partial positive charge in the transition state.[10][12][13] This proceeds via an Sₙ2-like mechanism, resulting in inversion of stereochemistry at the site of attack.[14]
-
Deprotonation: The resulting protonated diol is deprotonated by a water molecule to yield the final 1,2-diol and regenerate the acid catalyst.[12]
// Nodes Epoxide [label="3,4-Epoxy-1-butene"]; H_ion [label="H⁺"]; ProtonatedEpoxide [label="Protonated Epoxide"]; H2O_nuc [label="H₂O (Nucleophile)"]; Intermediate [label="Oxonium Ion Intermediate"]; H2O_base [label="H₂O (Base)"]; Diol [label="this compound"]; H3O_ion [label="H₃O⁺"];
// Edges Epoxide -> ProtonatedEpoxide [label="1. Protonation", fontcolor="#5F6368"]; H_ion -> ProtonatedEpoxide [style=invis]; ProtonatedEpoxide -> Intermediate [label="2. Nucleophilic Attack", fontcolor="#5F6368"]; H2O_nuc -> Intermediate [style=invis]; Intermediate -> Diol [label="3. Deprotonation", fontcolor="#5F6368"]; H2O_base -> Diol [style=invis]; Intermediate -> H3O_ion [style=invis]; }
Caption: Mechanism of acid-catalyzed hydrolysis of 3,4-epoxy-1-butene.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: 3,4-Epoxy-1-butene is added to a flask containing water with a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.002 M H₂SO₄).[15]
-
Heating: The mixture is stirred and heated (e.g., to 80°C) for a sufficient time (e.g., 1 hour) to ensure complete conversion.[15] The reaction can be monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup and Neutralization: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).
-
Extraction: If necessary, the product is extracted from the aqueous solution using an organic solvent like diethyl ether.[15]
-
Purification: The solvent is removed under reduced pressure, and the resulting crude diol can be purified by vacuum distillation to yield the final product.
Alternative Pathway: Direct Dihydroxylation of 1,3-Butadiene
An alternative, more direct approach is the dihydroxylation of butadiene, which adds two hydroxyl groups across a double bond in a single synthetic operation. While conceptually simpler, this route faces significant challenges in controlling selectivity.
Mechanistic Rationale and Reagents: Dihydroxylation converts an alkene into a vicinal diol.[16] The primary methods employ high-oxidation-state transition metals, most notably osmium and manganese.[16]
Osmium Tetroxide (OsO₄) Catalyzed syn-Dihydroxylation (Upjohn Dihydroxylation)
-
Mechanism: Osmium tetroxide reacts with an alkene in a concerted [3+2] cycloaddition to form a cyclic osmate(VI) ester.[17] This mechanism ensures that both oxygen atoms are delivered to the same face of the double bond, resulting in syn-dihydroxylation.[17][18] The osmate ester is then cleaved reductively (e.g., with NaHSO₃) or oxidatively to release the diol.[17]
-
Causality & Insights: OsO₄ is highly efficient but also extremely toxic, volatile, and expensive.[16] Therefore, it is almost always used in catalytic amounts. A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), is required to reoxidize the reduced osmium species back to Os(VIII), thus regenerating the catalyst for the next cycle.[16][19]
-
Selectivity Issues: With 1,3-butadiene, a mixture of this compound (1,2-addition) and 2-butene-1,4-diol (1,4-addition) is possible, along with reaction at both double bonds. Controlling the regioselectivity to favor the 1,2-diol is a significant challenge.
Manganese-Based Dihydroxylation
-
Reagents: Potassium permanganate (KMnO₄) is a classic but often aggressive and low-yielding reagent for dihydroxylation. Modern methods employ more sophisticated manganese catalysts, which can offer higher selectivity and are less toxic than osmium.[16][[“]] These systems, often using hydrogen peroxide as the terminal oxidant, are an active area of research.[21][22]
Comparative Data Summary
The choice of synthetic route depends on factors like scale, cost, safety, and desired purity. The following tables summarize typical conditions and outcomes.
Table 1: Representative Conditions for Epoxidation of 1,3-Butadiene
| Method | Catalyst / Reagent | Oxidant | Temperature (°C) | Conversion | Selectivity to Epoxide |
|---|---|---|---|---|---|
| Gas-Phase Catalysis[4] | Ag/Cs on Al₂O₃ | O₂ / Air | 230-250 | ~5% | >90% |
| Prilezhaev Reaction[7] | m-CPBA | (Internal) | 0-25 | High | High |
| H₂O₂ Oxidation[23][24] | Phosphotungstate | H₂O₂ | 20-60 | Moderate | Moderate-High |
Table 2: Comparison of Synthesis Routes to this compound
| Route | Key Reagents | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Epoxidation-Hydrolysis | 1. O₂/Ag catalyst2. H₂O, H⁺ | 3,4-Epoxy-1-butene | High selectivity, industrially scalable, uses cheap oxidant (O₂).[3][4] | Two-step process, requires catalyst handling. |
| Direct Dihydroxylation | cat. OsO₄, NMO | Cyclic Osmate Ester | Single step from diene to diol. | High toxicity and cost of OsO₄, poor regioselectivity with dienes.[16] |
Conclusion for the Practicing Scientist
For the synthesis of racemic this compound from butadiene, the two-step pathway involving selective gas-phase epoxidation followed by acid-catalyzed hydrolysis remains the most logical and validated approach, particularly for large-scale production. It offers superior control over selectivity, leading to a purer product and higher overall yield compared to direct dihydroxylation methods. While direct dihydroxylation offers the allure of atom economy, the challenges of regioselectivity with a conjugated diene system and the hazardous nature of reagents like osmium tetroxide make it less practical for this specific transformation. Researchers developing novel catalytic systems should focus on achieving high 1,2-regioselectivity in direct dihydroxylation to challenge the incumbent two-step process.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. US5618954A - Preparation of 3,4-epoxy-1-butene - Google Patents [patents.google.com]
- 6. US5756779A - Recovery of 3,4-epoxy-1-butene from 1,3-butadiene oxidation effluents - Google Patents [patents.google.com]
- 7. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. testbook.com [testbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chimia.ch [chimia.ch]
- 15. www2.oberlin.edu [www2.oberlin.edu]
- 16. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 17. orgosolver.com [orgosolver.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Upjohn Dihydroxylation [organic-chemistry.org]
- 20. consensus.app [consensus.app]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. research-portal.uu.nl [research-portal.uu.nl]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Properties of 3,4-Dihydroxy-1-butene
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dihydroxy-1-butene (CAS No: 497-06-3), a versatile diol with significant applications in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural characteristics, thermodynamic properties, and spectroscopic data. Furthermore, this guide outlines standardized experimental protocols for the determination of these properties, ensuring scientific rigor and reproducibility. Safety and handling considerations specific to this class of compounds are also addressed to promote safe laboratory practices.
Introduction
3,4-Dihydroxy-1-butene, also known as 3-butene-1,2-diol, is a bifunctional organic molecule featuring both a terminal alkene and a vicinal diol.[1] This unique structural combination makes it a valuable chiral building block in the synthesis of a variety of more complex molecules.[2] Notably, it serves as a precursor in the synthesis of cyclic organic carbonates and substituted oxazolidinone ligands, which are relevant in medicinal chemistry.[2] 3,4-Dihydroxy-1-butene is also recognized as a metabolite of 1,3-butadiene.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation development.
Molecular Structure and Chemical Identity
The fundamental identity of a chemical compound is rooted in its molecular structure. The arrangement of atoms and bonds dictates its reactivity and physical behavior.
-
Chemical Name: 3,4-Dihydroxy-1-butene
-
Synonyms: this compound, 1,2-Dihydroxy-3-butene, 1-Butene-3,4-diol, Erythrol[3]
-
CAS Number: 497-06-3[3]
-
Molecular Formula: C₄H₈O₂[1]
-
Molecular Weight: 88.11 g/mol [4]
Caption: Ball-and-stick model of 3,4-Dihydroxy-1-butene.
Tabulated Physical Properties
For ease of reference and comparison, the key physical properties of 3,4-Dihydroxy-1-butene are summarized in the table below. These values are critical for a variety of applications, from reaction engineering to formulation.
| Property | Value | Source(s) |
| Appearance | Clear colorless liquid | [5] |
| Boiling Point | 195 °C at 733 mmHg | [2] |
| 196.5 °C | [6] | |
| Melting Point | 15.1 °C (estimate) | [4] |
| Density | 1.047 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.462 | [2] |
| Vapor Pressure | 0.24 mmHg | [5] |
| Water Solubility | Soluble | [4] |
Spectroscopic Data
Spectroscopic analysis provides a detailed fingerprint of a molecule, confirming its structure and purity. Below is a summary of the key spectroscopic data for 3,4-Dihydroxy-1-butene.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Major Peaks (m/z): 57, 29, 31[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted | |||
| ~5.8 | ddd | 1H | -CH=CH₂ |
| ~5.3 | d | 1H | -CH=CH₂ (trans) |
| ~5.1 | d | 1H | -CH=CH₂ (cis) |
| ~4.1 | m | 1H | -CH(OH)- |
| ~3.6 | dd | 1H | -CH₂(OH) |
| ~3.4 | dd | 1H | -CH₂(OH) |
| ~2.5-3.5 | br s | 2H | -OH |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values can be found in spectral databases.[7]
| Chemical Shift (ppm) | Assignment |
| Predicted | |
| ~140 | -CH=CH₂ |
| ~115 | -CH=CH₂ |
| ~75 | -CH(OH)- |
| ~65 | -CH₂(OH) |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values can be found in spectral databases.[7]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | broad, strong | O-H stretch (alcohol) |
| ~3080 | medium | =C-H stretch (alkene) |
| ~2930, 2880 | medium | C-H stretch (alkane) |
| ~1645 | medium | C=C stretch (alkene) |
| ~1420 | medium | C-H bend (alkene) |
| ~1050 | strong | C-O stretch (alcohol) |
| ~990, 920 | strong | =C-H bend (alkene) |
Note: Predicted values are based on typical vibrational frequencies for the functional groups present. Actual experimental spectra are available from various sources.[5]
Experimental Protocols for Property Determination
The following section details standardized methodologies for determining the key physical properties of 3,4-Dihydroxy-1-butene. Adherence to these protocols is crucial for obtaining accurate and reproducible data.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.
Diagram of Experimental Workflow:
Caption: Workflow for boiling point determination using the Thiele tube method.
Step-by-Step Protocol:
-
Place approximately 0.5 mL of 3,4-Dihydroxy-1-butene into a small test tube (75 x 10 mm).
-
Take a capillary tube and seal one end using a flame. Place the capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
Density Determination (Pycnometer Method)
A pycnometer allows for the precise determination of the density of a liquid by accurately measuring a known volume.
Step-by-Step Protocol:
-
Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with 3,4-Dihydroxy-1-butene, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.
-
Carefully wipe the outside of the pycnometer dry.
-
Weigh the filled pycnometer and record the mass (m₂).
-
Measure the temperature of the sample.
-
Calculate the density (ρ) using the following formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
Solubility Determination
A qualitative assessment of solubility in various solvents can provide insights into the polarity and potential reactivity of the compound.
Step-by-Step Protocol:
-
Place approximately 0.2 mL of 3,4-Dihydroxy-1-butene into a small test tube.
-
Add 2 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether, toluene) in small portions, shaking well after each addition.
-
Observe whether the diol dissolves completely to form a homogenous solution.
-
Record the compound as soluble, partially soluble, or insoluble in each solvent.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 3,4-Dihydroxy-1-butene.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Hazards: 3,4-Dihydroxy-1-butene is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[8] It is also important to be aware of any potential for peroxide formation, as is common with compounds containing allylic hydrogens, although specific data for this compound is limited.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed summary of the essential physical properties of 3,4-Dihydroxy-1-butene. The tabulated data, spectroscopic information, and standardized experimental protocols offer a valuable resource for scientists and researchers. A comprehensive understanding of these properties is fundamental to the safe and effective application of this versatile chemical intermediate in various fields of chemical synthesis and development.
References
- 1. 497-06-3 | CAS DataBase [m.chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:497-06-3 | Chemsrc [chemsrc.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Spectroscopic Data of 3-Butene-1,2-diol
This guide provides a comprehensive analysis of the spectroscopic data for 3-butene-1,2-diol (CAS: 497-06-3), a versatile building block in organic synthesis. As a vicinal diol with a terminal double bond, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization.
Molecular Structure and Spectroscopic Correlation
This compound is a four-carbon unsaturated diol with the chemical formula C₄H₈O₂ and a molecular weight of 88.11 g/mol .[1] The molecule contains several key structural features that give rise to characteristic spectroscopic signals: a terminal vinyl group (CH₂=CH-), two secondary hydroxyl groups (-OH), a methine group (-CH-), and a methylene group (-CH₂-). The numbering convention used in this guide for the carbon skeleton is as follows:
The following sections will detail the expected and observed spectroscopic data, providing insights into how each technique corroborates this structure.
Diagram of the molecular structure of this compound with atom numbering.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinyl, methine, and methylene protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the double bond.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 | ~3.4 - 3.6 | m | 2H |
| H-2 | ~4.0 - 4.2 | m | 1H |
| H-3 | ~5.8 - 6.0 | ddd | 1H |
| H-4 | ~5.2 - 5.4 | m | 2H |
| OH | variable | br s | 2H |
Data is compiled from typical values for similar structures and may vary based on solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
H-1 Protons (δ ~3.4 - 3.6 ppm): These protons are on the carbon adjacent to a hydroxyl group, which deshields them, causing a downfield shift. They appear as a multiplet due to coupling with the H-2 proton.
-
H-2 Proton (δ ~4.0 - 4.2 ppm): This methine proton is deshielded by both an adjacent hydroxyl group and the allylic position to the double bond, resulting in a further downfield shift. It appears as a multiplet due to coupling with the H-1 and H-3 protons.
-
H-3 Proton (δ ~5.8 - 6.0 ppm): This vinyl proton is significantly deshielded by the double bond and appears as a doublet of doublet of doublets (ddd) due to coupling with the H-2 and the two H-4 protons (cis and trans).
-
H-4 Protons (δ ~5.2 - 5.4 ppm): These terminal vinyl protons are also deshielded and appear as a multiplet. They exhibit both geminal coupling to each other and vicinal coupling to the H-3 proton.
-
Hydroxyl Protons (δ variable): The chemical shift of the hydroxyl protons is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. They typically appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will show four distinct signals corresponding to the four unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~65 - 70 |
| C-2 | ~70 - 75 |
| C-3 | ~135 - 140 |
| C-4 | ~115 - 120 |
Data is compiled from typical values for similar structures and may vary based on solvent.
Interpretation of the ¹³C NMR Spectrum:
-
C-1 (δ ~65 - 70 ppm): This carbon is attached to a hydroxyl group, which causes a significant downfield shift from a typical sp³ hybridized carbon.
-
C-2 (δ ~70 - 75 ppm): This carbon is also attached to a hydroxyl group and is in an allylic position, leading to a further downfield shift compared to C-1.
-
C-3 (δ ~135 - 140 ppm): This sp² hybridized carbon is part of the double bond and is deshielded, appearing in the characteristic alkene region.
-
C-4 (δ ~115 - 120 ppm): This terminal sp² hybridized carbon of the double bond is also found in the alkene region, typically at a slightly more upfield position compared to the internal carbon of the double bond.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H, C-O, C=C, and C-H bonds.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (sp²) | 3010 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C=C stretch (alkene) | 1640 - 1680 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
Interpretation of the IR Spectrum:
-
O-H Stretch (3200 - 3600 cm⁻¹): A strong and broad absorption in this region is a definitive indicator of the presence of hydroxyl groups and is broadened due to hydrogen bonding.
-
sp² C-H Stretch (3010 - 3100 cm⁻¹): The absorption just above 3000 cm⁻¹ is characteristic of C-H bonds where the carbon is part of a double bond (the vinyl group).
-
sp³ C-H Stretch (2850 - 3000 cm⁻¹): These absorptions are due to the C-H bonds of the methylene and methine groups.
-
C=C Stretch (1640 - 1680 cm⁻¹): A medium intensity peak in this region confirms the presence of the carbon-carbon double bond.
-
C-O Stretch (1000 - 1260 cm⁻¹): A strong absorption in this region is characteristic of the carbon-oxygen single bond in the alcohol functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a detectable molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 88 | [M]⁺ (Molecular Ion) |
| 70 | [M - H₂O]⁺ |
| 57 | [M - CH₂OH]⁺ |
| 43 | [CH₃CO]⁺ or [C₃H₇]⁺ |
| 31 | [CH₂OH]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion (m/z 88): The peak corresponding to the molecular weight of the compound is expected, although it may be of low intensity due to the lability of the molecule under EI conditions.
-
Loss of Water (m/z 70): A common fragmentation pathway for alcohols is the loss of a water molecule.
-
Loss of a Hydroxymethyl Group (m/z 57): Cleavage of the C1-C2 bond can lead to the loss of a CH₂OH radical.
-
m/z 43: This is a common fragment in mass spectrometry and could arise from various rearrangements and further fragmentation.
-
m/z 31: This prominent peak is characteristic of primary alcohols, corresponding to the [CH₂OH]⁺ fragment.
Diagram of the proposed mass spectrometry fragmentation of this compound.
Caption: Proposed fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Actual parameters may need to be optimized based on the specific instrumentation and experimental goals.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as residual solvent peaks should not obscure signals of interest. For observing exchangeable protons (OH), a non-protic solvent like CDCl₃ or DMSO-d₆ is preferred.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (Neat Liquid): Place a small drop of neat this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry Sample Preparation and Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a polar stationary phase like a wax column). A temperature program should be used to ensure good separation from any impurities and the solvent.
-
MS Acquisition: The eluent from the GC is introduced into the mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of, for example, 30-200 m/z.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of the molecular structure of this compound. Each technique offers complementary information, and together they form a powerful analytical toolkit for the confirmation of the identity and purity of this important chemical intermediate. The data and interpretations presented in this guide serve as a valuable reference for scientists engaged in the synthesis, analysis, and application of this compound.
References
An In-Depth Technical Guide to 3-Butene-1,2-diol: From Discovery to Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butene-1,2-diol, a versatile four-carbon unsaturated vicinal diol, holds significant importance as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its unique structure, featuring both a vinyl group and two hydroxyl moieties, provides multiple reactive sites for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of this compound, beginning with its historical context and the seminal first synthesis. It delves into the core synthetic methodologies, offering detailed, step-by-step protocols and mechanistic insights into the preparation of this pivotal chemical intermediate. The guide further explores alternative and modern synthetic routes, presenting a comparative analysis to inform experimental design. Finally, a summary of its key applications underscores the compound's relevance in contemporary chemical research and development.
Introduction: The Significance of this compound
This compound, also known as 3,4-dihydroxy-1-butene, is a clear, colorless liquid with the chemical formula C₄H₈O₂.[1][2][3] Its structure is characterized by a vinyl group and two hydroxyl groups on adjacent carbon atoms, making it a vicinal diol or glycol. This arrangement of functional groups imparts a unique reactivity profile, rendering it a valuable precursor in organic synthesis. The presence of a chiral center at the C-2 position means that this compound can exist as two enantiomers, (R)- and (S)-3-butene-1,2-diol, which are crucial for the stereoselective synthesis of complex chiral molecules.
The strategic importance of this compound lies in its utility as a versatile building block. The hydroxyl groups can be readily functionalized or serve as directing groups in various reactions, while the vinyl group can participate in a wide array of transformations, including additions, oxidations, and polymerizations. This multifaceted reactivity has led to its application in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[4]
This guide aims to provide a thorough technical understanding of this compound, from its initial discovery to the sophisticated synthetic methods employed today. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for researchers and professionals in the field of chemical synthesis and drug development.
The Genesis of a Versatile Building Block: Discovery and First Synthesis
The history of this compound is intrinsically linked to the broader exploration of glycols and unsaturated alcohols in the 19th and early 20th centuries. The pioneering work of French chemist Charles-Adolphe Wurtz in the 1850s, which led to the first synthesis of ethylene glycol, laid the foundational understanding of vicinal diols.[5][6][7][8][9] However, the first documented synthesis of the unsaturated diol, this compound, is less straightforward to pinpoint to a single "discovery" moment and appears to have emerged from the systematic investigation of reactions involving 1,3-butadiene and its derivatives in the early 20th century.
One of the earliest plausible routes to this compound was likely achieved through the hydrolysis of 3,4-epoxy-1-butene . This epoxide, a direct oxidation product of the readily available 1,3-butadiene, would have been a logical target for early 20th-century chemists exploring the reactivity of conjugated dienes. The acid- or base-catalyzed ring-opening of the epoxide with water would yield the corresponding diol.
Another early potential synthesis would have been the direct dihydroxylation of 1,3-butadiene . While the highly selective and controlled dihydroxylation methods known today were not available, early experiments with oxidizing agents like potassium permanganate (Baeyer's test) on conjugated systems would have likely produced a mixture of diols, including this compound and 1,2-dihydroxy-3-butene. The challenge for early chemists would have been the separation and characterization of the specific isomers from the reaction mixture.
While a singular, celebrated "first synthesis" paper for this compound is not as prominent as for simpler molecules, its preparation was a natural consequence of the burgeoning field of organic synthesis and the increasing availability of petrochemical feedstocks like butadiene.
Core Synthetic Methodologies: A Detailed Examination
The two most fundamental and widely employed methods for the synthesis of this compound are the hydrolysis of 3,4-epoxy-1-butene and the direct dihydroxylation of 1,3-butadiene. These methods, while conceptually straightforward, require careful control of reaction conditions to achieve high yields and selectivity.
Synthesis via Hydrolysis of 3,4-Epoxy-1-butene
This method is a classic example of epoxide ring-opening and is a common industrial route for the production of this compound. The reaction proceeds via the nucleophilic attack of water on the protonated epoxide (acid-catalyzed) or directly on the epoxide (base-catalyzed).
3.1.1. Mechanistic Rationale
The choice between acid and base catalysis influences the regioselectivity of the epoxide opening. In the case of the unsymmetrical 3,4-epoxy-1-butene, acid catalysis favors the attack of the nucleophile (water) at the more substituted carbon (C-3) due to the partial positive charge being better stabilized at this position in the transition state. Conversely, base-catalyzed ring-opening generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C-4). However, for 3,4-epoxy-1-butene, both carbons of the epoxide are secondary, and electronic effects of the vinyl group also play a role, often leading to a mixture of regioisomers. For practical synthesis, conditions are optimized to favor the formation of this compound.
3.1.2. Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To synthesize this compound from 3,4-epoxy-1-butene via acid-catalyzed hydrolysis.
Materials:
-
3,4-Epoxy-1-butene
-
Deionized water
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-epoxy-1-butene and a 10-fold molar excess of deionized water.
-
Slowly add a catalytic amount of sulfuric acid (e.g., 0.1 mol%) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
3.1.3. Data Presentation
| Parameter | Value |
| Starting Material | 3,4-Epoxy-1-butene |
| Key Reagents | Water, Sulfuric Acid |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 100°C (Reflux) |
| Typical Yield | 70-85% |
| Purification Method | Vacuum Distillation |
3.1.4. Visualization of the Reaction Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN1295201C - Method for preparing alpha, beta unsaturated alcohol from compound of ketone or aldehyde containing carbonyl - Google Patents [patents.google.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. History - Ethylene Glycol [allaboutantifreeze.weebly.com]
- 6. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]
- 7. Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) [redalyc.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Wurtz, Charles Adolphe [canov.jergym.cz]
An In-Depth Technical Guide to 3-Butene-1,2-diol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Butene-1,2-diol, a versatile chiral building block with significant applications in organic synthesis, pharmaceutical development, and toxicological research. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, key applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical Identity: CAS Numbers and Synonyms
This compound, a four-carbon diol containing a terminal double bond, is a crucial intermediate in various chemical transformations. Its identity is established by its CAS Registry Number, which differs for the racemic mixture and its individual enantiomers. Understanding these identifiers is critical for sourcing the correct stereoisomer for specific chiral syntheses.
The racemic mixture is most commonly identified by CAS number 497-06-3 .[1][2][3][4] The (S)-enantiomer, often used in asymmetric synthesis, is assigned CAS number 62214-39-5 .[5][6]
| Identifier | Value |
| Chemical Name | This compound[1] |
| IUPAC Name | But-3-ene-1,2-diol[1][7] |
| Racemate CAS No. | 497-06-3[1][2][3][4] |
| (S)-Enantiomer CAS No. | 62214-39-5[5][6] |
| EC Number | 207-835-1[1][7] |
| Molecular Formula | C₄H₈O₂[1][2][5] |
| Synonyms | Erythrol; 3,4-Dihydroxy-1-butene; 1,2-Dihydroxy-3-butene; 1-Butene-3,4-diol.[1][2][7][8] |
Physicochemical Properties
This compound is a clear, colorless liquid.[1][7][9] Its physical and chemical properties are summarized below, providing essential data for reaction planning and process optimization.
| Property | Value | Source |
| Molecular Weight | 88.11 g/mol | [1][5][7] |
| Density | 1.047 - 1.053 g/mL at 20-25 °C | [1][9][10] |
| Boiling Point | ~196.5 °C | [1][10] |
| Melting Point | ~15.1 °C (estimate) | [1][9] |
| Flash Point | 222 °F | [1][9] |
| Refractive Index (n20/D) | ~1.461 | [1][9] |
| Vapor Pressure | 0.102 - 0.24 mmHg at 25 °C | [1][7] |
| Water Solubility | Soluble | [5] |
| XLogP3 | -0.5 to -0.79 | [1][7] |
Synthesis Methodologies: Pathways to a Versatile Precursor
The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by the desired stereochemistry and scale of production.
Hydrolysis of 1,2-Epoxy-3-butene
A common and biologically relevant pathway to this compound is the hydrolysis of its precursor, 1,2-epoxy-3-butene.[4][9] This reaction can be catalyzed by epoxide hydrolases, making it a key step in the metabolism of 1,3-butadiene.[4][9] This enzymatic approach offers high stereoselectivity, which is crucial for producing enantiomerically pure forms of the diol.
Dihydroxylation of 1-Butene
A classic method for creating vicinal diols is the dihydroxylation of an alkene. For the synthesis of this compound, 1-butene is treated with an oxidizing agent. The choice of reagent determines the stereochemical outcome (syn- or anti-addition of the hydroxyl groups).
-
Syn-dihydroxylation: Treatment of 1-butene with cold, dilute, alkaline potassium permanganate (KMnO₄), known as Baeyer's reagent, results in the syn-addition of two hydroxyl groups across the double bond to yield the diol.[11]
-
Asymmetric Dihydroxylation: For chiral synthesis, Sharpless asymmetric dihydroxylation can be employed, using osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral ligand to produce a specific enantiomer with high enantiomeric excess.
Dynamic Kinetic Asymmetric Transformation
For producing the (S)-enantiomer specifically, a robust method involves the palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene.[5] This advanced technique allows for high yields and excellent enantioselectivity, making it valuable for pharmaceutical applications.[5]
Caption: Key synthesis pathways to this compound.
Applications in Research and Drug Development
The utility of this compound stems from its bifunctional nature, possessing both alkene and diol moieties. This structure makes it a valuable precursor for a wide range of more complex molecules.
-
Chiral Building Block: As a chiral molecule, it serves as a precursor for synthesizing various enantiomerically pure building blocks for the pharmaceutical industry.[4][9][12]
-
Synthesis of Heterocycles: It is used to prepare substituted oxazolidinone ligands, which are employed to target medicinally relevant RNAs.[4][9]
-
Enzyme Inhibition Studies: The substrate analogue but-3-ene-1,2-diol has been studied as a mechanism-based competitive inhibitor for coenzyme B12-dependent glycerol dehydratase.[13] This research is vital for understanding enzyme mechanisms and designing novel inhibitors.
-
Metabolite and Biomarker: 3,4-Dihydroxy-1-butene is a known metabolite of 1,3-butadiene, a common industrial chemical.[4][9] Its detection and quantification are relevant in toxicology and environmental health studies to monitor exposure to 1,3-butadiene.[5]
-
Organic Carbonate Synthesis: It serves as a reactant in the synthesis of cyclic organic carbonates through continuous flow procedures.[4][9]
Experimental Protocol: Syn-Dihydroxylation of 1-Butene
This protocol describes a representative lab-scale synthesis of this compound via the oxidation of 1-butene using potassium permanganate. This self-validating system includes a distinct color change, indicating reaction progress.
Objective: To synthesize this compound from 1-butene via syn-dihydroxylation.
Materials:
-
1-Butene (gas or condensed liquid)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ice-water bath
-
Reaction flask with gas inlet
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Solvent for extraction (e.g., diethyl ether)
Procedure:
-
Preparation of Reagent: Prepare a dilute, aqueous solution of potassium permanganate and cool it in an ice-water bath to approximately 0-5 °C. Add a small amount of sodium hydroxide to make the solution alkaline.
-
Reaction Setup: In a flask equipped with a stirrer and a gas inlet tube, add the chilled alkaline KMnO₄ solution.
-
Introduction of Alkene: Slowly bubble 1-butene gas through the stirred, cold permanganate solution.
-
Causality Insight: The reaction is exothermic; maintaining a low temperature is crucial to prevent over-oxidation and cleavage of the diol product. The alkaline condition also helps to stabilize the intermediate manganate ester.
-
-
Monitoring the Reaction: Continue the addition of 1-butene until the characteristic purple color of the permanganate ion (MnO₄⁻) disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.
-
Trustworthiness: This distinct color change from purple to colorless (with brown precipitate) is a reliable indicator of the consumption of the starting material and the completion of the reaction.[11]
-
-
Workup: Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Extraction: Saturate the aqueous filtrate with a salt (e.g., NaCl) to reduce the solubility of the diol and extract the product into an organic solvent like diethyl ether using a separatory funnel.
-
Drying and Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
Hazard Identification:
-
GHS Classification: It is classified as Acute Toxicity, Category 4, for oral, dermal, and inhalation routes.[7][14]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[7][14]
-
Toxicological Profile: It may cause irritation and has been noted to cause changes in the urine of rats and mice in inhalation studies.[7][15] It is a reactive monomer that can gradually polymerize at room temperature.[7][15]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[14]
-
Personal Protection: Wear protective gloves, protective clothing, and tightly fitting safety goggles.[14] If exposure limits are exceeded, a full-face respirator should be used.[14]
-
Precautions: Avoid breathing mist, gas, or vapors.[14] Do not eat, drink, or smoke when using this product.[14] Wash hands thoroughly after handling.[14]
First-Aid Measures:
-
Inhalation: Move the person to fresh air.[14]
-
Skin Contact: Take off contaminated clothing immediately and wash the skin with plenty of water.[14]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[14]
-
Ingestion: Rinse mouth with water.[14] In all cases of exposure, get medical help if symptoms occur.[14]
Storage:
-
Store in a cool, dry, and well-ventilated place.[16]
-
It is recommended to store under an inert atmosphere in an amber vial at -20°C.[9]
References
- 1. echemi.com [echemi.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 497-06-3 [chemicalbook.com]
- 5. Buy (S)-3-Butene-1,2-diol | 62214-39-5 [smolecule.com]
- 6. This compound, (2S)- | C4H8O2 | CID 6999958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (CAS 497-06-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. This compound | 62214-39-5 [chemicalbook.com]
- 11. quora.com [quora.com]
- 12. nbinno.com [nbinno.com]
- 13. But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydratase [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 3-Butene-1,2-diol in Organic Solvents
This technical guide offers a detailed examination of the solubility of 3-butene-1,2-diol in organic solvents, tailored for researchers, scientists, and professionals in drug development. Recognizing the limited availability of precise quantitative solubility data for this specific compound, this document establishes a robust predictive framework by synthesizing information from structurally analogous diols. This approach provides valuable, actionable insights into its solubility characteristics, essential for its application in chemical synthesis, purification, and pharmaceutical formulation.
Introduction to this compound: A Molecule of Versatile Potential
This compound is a vicinal diol featuring a terminal double bond, a structure that confers a unique combination of hydrophilicity, due to its two hydroxyl groups, and a degree of lipophilicity from its butene backbone. This amphiphilic nature dictates its solubility across a spectrum of organic solvents, a critical parameter for optimizing reaction kinetics, designing effective purification strategies, and developing novel drug delivery systems. The molecule's capacity to act as both a hydrogen bond donor and acceptor, alongside dipole-dipole interactions and London dispersion forces, governs its miscibility and solubility profile.[1][2]
Theoretical Framework for Predicting Solubility
The foundational principle of "like dissolves like" offers a qualitative starting point for understanding solubility. The dissolution of a solute in a solvent is a dynamic equilibrium influenced by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its polarity and hydrogen bonding capabilities are the primary determinants of its solubility.
Polarity: The two hydroxyl groups render this compound a polar molecule, suggesting a higher solubility in polar solvents.
Hydrogen Bonding: The ability to form strong hydrogen bonds with solvents containing electronegative atoms (such as oxygen or nitrogen) significantly enhances its solubility in these media.
A more quantitative predictive tool is the Hansen Solubility Parameters (HSP) model.[3][4][5] This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] A solvent with HSP values closely matching those of this compound is predicted to be an effective solvent.
Figure 1: Conceptual diagram of Hansen Solubility Parameter (HSP) matching for predicting solubility. A smaller difference (Δδ) between the HSP of the solute and solvent suggests higher solubility.
For more complex systems, thermodynamic models like the Universal Quasi-Chemical (UNIQUAC) model can provide highly accurate predictions of phase equilibria.[6][7][8][9][10] However, these models require specific binary interaction parameters that are often determined experimentally.[8][9][10]
Experimental Determination of Solubility: A Validated Protocol
While theoretical models provide valuable guidance, precise solubility data must be determined experimentally. The isothermal shake-flask method is a widely accepted and robust technique for obtaining thermodynamic solubility data.
Protocol: Isothermal Shake-Flask Method
This method establishes an equilibrium between the dissolved and undissolved solute in a solvent at a constant temperature, followed by the quantification of the solute concentration in the saturated solution.
Materials and Equipment:
-
High-purity this compound
-
Analytical grade organic solvents
-
Thermostatic shaker bath
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the selected organic solvent, ensuring a visible excess of the solid.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to achieve equilibrium.
-
Phase Separation: Cease agitation and allow the vials to remain undisturbed in the thermostatic bath for at least 24 hours to permit the sedimentation of the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe pre-heated to the equilibration temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to prevent solute precipitation.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a validated GC or HPLC method with a corresponding calibration curve.
-
Data Analysis: Express the solubility in appropriate units (e.g., g/L, mol/L). Perform the experiment in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.
Caption: Experimental workflow for the isothermal shake-flask method for solubility determination.
Solubility Profile of this compound and Structurally Related Diols
While specific quantitative solubility data for this compound is sparse in the literature, a reliable estimation of its behavior can be derived from data for structurally analogous compounds such as 1,2-butanediol and 2,3-butanediol.[11][12][13][14][15] The presence of the double bond in this compound is expected to slightly decrease its polarity and hydrogen bonding capability compared to its saturated counterparts, potentially leading to slightly lower solubility in highly polar solvents and slightly higher solubility in less polar solvents.
Table 1: Solubility of this compound and Analogous Diols in Common Organic Solvents at Ambient Temperature (approx. 20-25°C)
| Solvent | Solvent Polarity (Dielectric Constant) | Qualitative Solubility of this compound | Qualitative Solubility of 1,2-Butanediol & 2,3-Butanediol |
| Water | 80.1 | Miscible | Miscible[13][14][15] |
| Methanol | 32.7 | Slightly Soluble[1] | Readily Soluble / Miscible[14] |
| Ethanol | 24.5 | Highly Soluble (Predicted) | Readily Soluble / Miscible[14][15] |
| Acetone | 20.7 | Soluble (Predicted) | Readily Soluble / Miscible[14][15] |
| Ethyl Acetate | 6.0 | Moderately Soluble (Predicted) | Slightly Soluble[14] |
| Dichloromethane | 9.1 | Sparingly Soluble (Predicted) | Slightly Soluble[14] |
| Chloroform | 4.8 | Slightly Soluble[1] | Soluble |
| Toluene | 2.4 | Sparingly Soluble (Predicted) | Insoluble[14] |
| n-Hexane | 1.9 | Insoluble (Predicted) | Insoluble[14] |
Note: "Miscible" indicates solubility in all proportions. "Readily Soluble" and "Highly Soluble" suggest high solubility, while "Slightly" and "Sparingly" soluble indicate lower levels of dissolution. "Insoluble" signifies negligible solubility.
Key Factors Influencing Solubility
The solubility of this compound is subject to several environmental and compositional factors:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. The magnitude of this effect is dictated by the enthalpy of the solution.
-
pH: As a neutral molecule, the solubility of this compound is largely independent of pH in most organic systems.
-
Presence of Other Solutes: The introduction of other components into the solution can alter the overall solvent properties and, consequently, the solubility of this compound.
Conclusion and Future Directions
The solubility of this compound is a critical determinant of its utility in scientific and industrial applications. Its amphiphilic character, arising from polar hydroxyl groups and a less polar butene framework, results in a nuanced solubility profile. It is anticipated to be highly soluble in polar protic solvents and moderately soluble in polar aprotic solvents, with limited solubility in nonpolar media.
Future investigations should focus on the experimental determination of the quantitative solubility of this compound in a broad array of organic solvents at various temperatures. The determination of its Hansen Solubility Parameters would provide a valuable tool for predictive formulation development. Furthermore, the application of advanced thermodynamic models, such as UNIQUAC, supported by experimentally derived interaction parameters, would enable more precise predictions of its phase behavior in complex multicomponent systems.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 4. kinampark.com [kinampark.com]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. makhillpublications.co [makhillpublications.co]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,2-butane diol, 584-03-2 [thegoodscentscompany.com]
- 12. 2,3-Butanediol | C4H10O2 | CID 262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,2-Butanediol - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. solubilityofthings.com [solubilityofthings.com]
Navigating the Thermochemical Landscape of But-3-ene-1,2-diol: A Technical Guide
Abstract
But-3-ene-1,2-diol is a molecule of significant interest in synthetic chemistry, serving as a versatile building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its thermochemical properties, such as enthalpy of formation, standard molar entropy, and heat capacity, is paramount for reaction design, process optimization, and safety assessment. This in-depth technical guide provides a comprehensive overview of the methodologies for determining these crucial parameters. In light of the current scarcity of publicly available experimental data for but-3-ene-1,2-diol, this guide emphasizes the robust protocols for both high-accuracy computational chemistry and established experimental techniques. By presenting these methodologies, this document aims to empower researchers, scientists, and drug development professionals to confidently obtain and utilize the thermochemical data for but-3-ene-1,2-diol in their work.
Introduction: The Significance of Thermochemical Data
Thermochemical data are the bedrock upon which predictable and scalable chemical processes are built. For a molecule like but-3-ene-1,2-diol, which possesses both a vicinal diol and a terminal alkene, these data provide critical insights into its stability, reactivity, and energy content.
-
Enthalpy of Formation (ΔHf°) : This fundamental property quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is indispensable for calculating the heat of reaction for any process involving the molecule, enabling the assessment of reaction feasibility and the management of thermal hazards.
-
Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness. The standard molar entropy is crucial for calculating the Gibbs free energy of reaction, which determines the spontaneity of a chemical process at a given temperature.
-
Heat Capacity (Cp) : This property describes the amount of heat required to raise the temperature of a substance by a specific amount. Knowledge of heat capacity is essential for designing and controlling the temperature of chemical reactors and for understanding how the energy of a molecule changes with temperature.
Given the importance of these parameters, their accurate determination is not merely an academic exercise but a practical necessity for the chemical and pharmaceutical industries.
Current State of Knowledge: A Landscape of Limited Data
A thorough review of publicly accessible databases, including the NIST WebBook, reveals a conspicuous absence of experimentally determined thermochemical data for but-3-ene-1,2-diol. While basic physical properties such as boiling point and density are available, the core thermochemical values remain uncharacterized.[1][2][3] This data gap necessitates a proactive approach to either experimentally measure or computationally predict these properties with high accuracy.
For the purpose of context and comparison, Table 1 presents the available experimental thermochemical data for the saturated isomers of but-3-ene-1,2-diol: 1,2-butanediol, 2,3-butanediol, and 1,3-butanediol. This data, sourced from the NIST WebBook, highlights the kind of comprehensive thermochemical profile that is desirable for but-3-ene-1,2-diol.[4][5]
| Property | 1,2-Butanediol | 2,3-Butanediol (liquid) | 1,3-Butanediol (liquid) |
| Formula | C4H10O2 | C4H10O2 | C4H10O2 |
| Molecular Weight ( g/mol ) | 90.12 | 90.12 | 90.12 |
| Standard Enthalpy of Formation (liquid), ΔHf° (kJ/mol) | -489.9 ± 1.1 | -541.8 | -524.5 ± 1.0 |
| Standard Enthalpy of Combustion (liquid), ΔHc° (kJ/mol) | -2461.0 ± 1.0 | -2430.1 | -2446.6 ± 0.9 |
| Liquid Phase Heat Capacity, Cp (J/mol·K) | 196.3 | 213.0 | 194.1 |
Table 1: Experimental Thermochemical Data for Saturated Isomers of But-3-ene-1,2-diol. Data sourced from the NIST WebBook.[4][5]
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data requires meticulous sample preparation and precise calorimetric measurements. This section outlines the key experimental workflows.
Synthesis and Purification of But-3-ene-1,2-diol
A high-purity sample is a prerequisite for accurate calorimetric measurements. But-3-ene-1,2-diol can be synthesized via several routes, with the hydrolysis of 3,4-epoxy-1-butene being a common method.
dot
References
Topic: Commercial Availability and Suppliers of 3-Butene-1,2-diol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Butene-1,2-diol (CAS No. 497-06-3) is a functionally rich chiral building block of significant interest in pharmaceutical synthesis, agrochemicals, and materials science.[1][2][3] Its unique structure, featuring a vinyl group alongside primary and secondary hydroxyl functionalities, offers versatile reactivity for constructing complex molecular architectures.[2][4] This guide provides an in-depth analysis of the commercial landscape for this compound, offering a technical resource for researchers, chemists, and procurement specialists. We will explore the availability, typical purity grades, and key global suppliers. Furthermore, this document details critical quality control considerations, presents a standard protocol for identity and purity verification via ¹H NMR spectroscopy, and outlines essential safety and handling procedures to ensure successful and safe laboratory application.
Introduction to this compound: A Versatile Chiral Synthon
This compound, also known by synonyms such as 3,4-Dihydroxy-1-butene or Erythrol, is a four-carbon diol with the linear formula CH₂=CHCH(OH)CH₂OH.[5][6] Its value in synthetic chemistry is derived from its dual functionality: the alkene group is amenable to a wide range of addition and cross-coupling reactions (e.g., palladium-catalyzed Heck reactions), while the two hydroxyl groups can be selectively protected, activated, or transformed.[2]
The presence of a stereocenter at the C-2 position means the molecule exists as a pair of enantiomers, (R)- and (S)-3-Butene-1,2-diol. This chirality is paramount in the development of single-enantiomer pharmaceutical compounds, where stereochemistry dictates efficacy and safety.[1][7] Consequently, the diol serves as a crucial starting material or intermediate in the synthesis of medicinally relevant molecules and other fine chemicals.[2][4][7]
Below is a diagram illustrating the key reactive sites of the molecule, which are fundamental to its synthetic utility.
Caption: Key reactive functional groups of this compound.
Commercial Availability and Supplier Landscape
This compound is classified as a specialty or fine chemical rather than a bulk commodity. It is readily available in laboratory-scale quantities (grams to kilograms) from a wide range of global suppliers. Production is often focused in regions with strong fine chemical manufacturing sectors, such as China.[8][9]
The material is typically offered as a racemic mixture, though enantiomerically pure forms, particularly (S)-3-Butene-1,2-diol (CAS 62214-39-5), are available for chiral synthesis applications.[7][10] Purity levels are a key differentiator among suppliers, generally ranging from 95% to ≥99%.
The table below summarizes a selection of prominent suppliers. This is not an exhaustive list but represents major global distributors and regional manufacturers frequently utilized by the research and development community.
| Supplier | Typical Purity Grades Offered | Geographic Focus/Reach | Notes |
| Sigma-Aldrich (Merck) | ≥99%[5][8] | Global | A primary source for high-purity reagents suitable for demanding pharmaceutical and analytical applications.[5] |
| TCI (Tokyo Chemical Industry) | >98% | Global | Known for a broad catalog of research chemicals with reliable quality. |
| Alfa Aesar (Thermo Fisher) | 98%+ | Global | Offers a range of chemicals for research and development with extensive documentation. |
| Parchem | Specialty Sourcing[11] | Global | A supplier of a wide range of specialty chemicals, including this compound.[11] |
| ChemicalBook Aggregators | 95% - 99%+[8][9][12] | Primarily China, India | Lists numerous manufacturers and traders, often providing access to larger quantities and varied pricing.[8][9][12] |
| Hangzhou LEAP Chem / KieRay | 98% - 99%[13][14] | China (Global Shipping) | Representative of specialized Chinese fine chemical suppliers.[13] |
| Smolecule | Research Grade[2] | Global | Supplier focused on a wide range of molecules for R&D, including bioactive compounds and building blocks.[2] |
Procurement and Quality Considerations for Scientists
As a Senior Application Scientist, I cannot overstate the importance of rigorous quality assessment upon procurement. The success of a multi-step synthesis can be jeopardized by impurities in a starting material. For a molecule like this compound, the choice of grade is dictated entirely by the application.
-
For Pharmaceutical & Chiral Synthesis (>99% Purity Recommended): In drug development, even minor impurities can lead to unforeseen side products, complicating purification and potentially introducing toxicological risks. When chirality is critical, high chemical and enantiomeric purity is non-negotiable.
-
For Polymer Science & General Synthesis (≥98% Purity Often Sufficient): Applications in material science or as an intermediate in less sensitive reactions may tolerate slightly lower purity, which can offer a cost advantage.[2] However, the nature of the impurities must be understood (e.g., water, residual starting materials).
Self-Validating Workflow: A Procurement & Qualification Protocol
The following diagram outlines a robust workflow for sourcing and validating this compound to ensure experimental integrity.
Caption: A logical workflow for sourcing and qualifying this compound.
Protocol: Identity and Purity Verification by ¹H NMR Spectroscopy
This protocol provides a definitive method to confirm the chemical identity and estimate the purity of a supplied sample of this compound. Spectroscopic data for this compound is widely available for reference.[6][15][16]
Objective: To verify the structure and purity of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR Spectrometer (300 MHz or higher recommended)
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent directly in a clean, dry NMR tube.
-
Instrument Setup: Acquire a standard proton (¹H) NMR spectrum. Ensure the spectral window is wide enough to capture all expected signals (e.g., 0-10 ppm).
-
Data Analysis & Interpretation:
-
Chemical Shifts (δ) and Multiplicities: Compare the acquired spectrum to reference data. The expected approximate signals in CDCl₃ are:
-
~5.8 ppm (ddd): 1H, the methine proton of the vinyl group (-CH=).
-
~5.2 ppm (m): 2H, the terminal vinyl protons (=CH₂).
-
~4.1 ppm (m): 1H, the methine proton attached to the secondary hydroxyl group (-CH(OH)-).
-
~3.5-3.7 ppm (m): 2H, the methylene protons of the primary hydroxyl group (-CH₂OH).
-
Variable (broad s): 2H, the hydroxyl protons (-OH). The chemical shift of these protons is highly dependent on concentration and residual water.
-
-
Integration: The relative integration of the non-hydroxyl proton signals should correspond to a 1:2:1:2 ratio.
-
Purity Assessment: Look for unexpected signals. Small peaks in the aliphatic region could indicate saturated impurities, while signals in the aromatic region or near known solvent peaks (e.g., acetone, ethyl acetate) could indicate contamination. Purity can be estimated by comparing the integral of the product peaks to those of known impurities if a standard is available.
-
Physicochemical Properties and Safety Data
A thorough understanding of a chemical's properties is essential for its safe handling and application in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 497-06-3 | [5][6][16] |
| Molecular Formula | C₄H₈O₂ | [2][5][6][16] |
| Molecular Weight | 88.11 g/mol | [2][5][6] |
| Appearance | Clear, colorless liquid or oil | [4][13][17] |
| Density | ~1.047 g/mL at 25 °C | [4][5][12] |
| Boiling Point | ~195-196.5 °C | [4][5][12][13] |
| Flash Point | ~105 °C (222 °F) | [4][13] |
| Solubility | Soluble in water and organic solvents like methanol.[4][7] |
Safety, Handling, and Storage
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.
-
Hazard Classification: Acutely toxic and harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[5][6][18] It is also known to be an irritant.[6][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18] Work should be conducted in a well-ventilated fume hood.[18]
-
Handling: Avoid breathing vapors or mist.[18] Prevent contact with skin and eyes. It is noted that the compound can gradually polymerize at room temperature, although this is typically a slow process for research quantities.[6][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability and to minimize potential polymerization, storage at -20°C under an inert atmosphere is recommended.[4]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[18] If inhaled, move the person to fresh air.[18] If swallowed, rinse mouth and seek medical attention.[18]
Conclusion
This compound is an indispensable chiral building block for advanced chemical synthesis. While it is commercially accessible from a variety of global suppliers in research-grade quantities and purities, its successful application hinges on careful supplier selection and rigorous in-house quality verification. For professionals in drug discovery and development, sourcing high-purity (≥99%) material is critical to ensure the integrity of complex synthetic routes. By implementing a structured procurement and qualification workflow, including spectroscopic verification, researchers can mitigate risks associated with impurities and ensure the reliability and reproducibility of their experimental outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 497-06-3 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 丁烯二醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy (S)-3-Butene-1,2-diol | 62214-39-5 [smolecule.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 10. This compound, (2S)- | C4H8O2 | CID 6999958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. parchem.com [parchem.com]
- 12. This compound | 497-06-3 [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound [webbook.nist.gov]
- 17. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 18. echemi.com [echemi.com]
Methodological & Application
Strategic Approaches to Enantiopure (R)-3-Butene-1,2-diol
An Application Guide to the Enantioselective Synthesis of (R)-3-Butene-1,2-diol
Introduction
(R)-3-Butene-1,2-diol is a highly valuable C4 chiral building block in modern organic synthesis. Its vicinal diol and vinyl functionalities provide a versatile scaffold for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. The stereochemical integrity of this synthon is paramount, making its preparation in high enantiomeric purity a critical objective. This application note provides an in-depth guide to the most reliable and effective methods for the enantioselective synthesis of (R)-3-Butene-1,2-diol, designed for researchers and professionals in chemical and pharmaceutical development. We will explore established methodologies, including the Sharpless Asymmetric Dihydroxylation, enzymatic kinetic resolution, and strategies from the chiral pool, offering both theoretical grounding and detailed, field-proven protocols.
The synthesis of this specific enantiomer can be broadly categorized into three primary strategies, each with distinct advantages and considerations regarding starting materials, scalability, and cost.
-
Asymmetric Synthesis: This approach introduces chirality into an achiral precursor. The most prominent example is the Sharpless Asymmetric Dihydroxylation (SAD) of 1,3-butadiene, which directly installs the two hydroxyl groups with a specific stereochemistry.
-
Kinetic Resolution: This strategy begins with a racemic mixture of 3-butene-1,2-diol (or a derivative) and uses a chiral catalyst, typically an enzyme, to selectively react with one enantiomer, allowing for the separation of the unreacted (and now enantiopure) (R)- or (S)-diol.
-
Chiral Pool Synthesis: This classic approach utilizes naturally occurring, inexpensive, and enantiopure starting materials (the "chiral pool"), such as carbohydrates or amino acids, and transforms them through a series of chemical steps into the target molecule.
This guide will focus on the first two methods as they are the most direct and widely employed for this specific target.
Method 1: Sharpless Asymmetric Dihydroxylation (SAD)
The Sharpless Asymmetric Dihydroxylation is a cornerstone of asymmetric synthesis, allowing for the highly enantioselective conversion of a wide range of alkenes into vicinal diols.[1][2][3] For the synthesis of (R)-3-butene-1,2-diol, the starting material is the readily available and inexpensive 1,3-butadiene.
Principle and Mechanistic Insight
The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the facial selectivity of the dihydroxylation. The choice of ligand, derived from dihydroquinidine (DHQD) or dihydroquinine (DHQ), dictates which enantiomer of the diol is formed.[1][4] A stoichiometric co-oxidant, such as potassium ferricyanide(III) [K₃Fe(CN)₆], is used to regenerate the Os(VIII) species, allowing the osmium to be used in catalytic quantities.[2][4]
For the synthesis of (R)-3-butene-1,2-diol , the ligand of choice is derived from dihydroquinine (DHQ) , typically used in the commercially available reagent mixture AD-mix-α .[3] The chiral ligand forms a complex with OsO₄, creating a U-shaped binding pocket that forces the alkene to approach the oxidant from a specific face, leading to the desired stereochemical outcome.[4]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: SAD of 1,3-Butadiene
This protocol is adapted from established literature procedures for the dihydroxylation of volatile alkenes.
Materials:
-
AD-mix-α
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
1,3-Butadiene (condensed and weighed at low temperature)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
A pressure-rated reaction vessel or a flask equipped with a dry-ice condenser.
Procedure:
-
Reaction Setup: In a 500 mL pressure-rated flask equipped with a magnetic stir bar, combine AD-mix-α (70 g, for 50 mmol scale) and methanesulfonamide (4.75 g, 50 mmol).
-
Solvent Addition: Add a 1:1 mixture of t-BuOH/H₂O (250 mL). Stir the resulting slurry at room temperature until both phases are clear, then cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Carefully condense 1,3-butadiene gas into a pre-chilled, tared graduated cylinder until approximately 2.7 g (50 mmol) is collected. Add the liquefied butadiene to the vigorously stirred reaction mixture at 0 °C.
-
Reaction: Seal the vessel and continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC (staining with KMnO₄) or GC analysis of aliquots. The reaction is typically complete within 6-12 hours. Causality Note: The methanesulfonamide is added to accelerate the hydrolysis of the osmate ester, which can be a rate-limiting step, thereby improving the turnover frequency of the catalyst.[1]
-
Quenching: Once the reaction is complete, carefully add solid sodium sulfite (75 g) portion-wise while maintaining the temperature at 0 °C. Continue stirring for 1 hour. This step reduces any remaining Os(VIII) and quenches the reaction.
-
Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate (250 mL) and stir. The aqueous layer should be separated. Extract the aqueous phase three more times with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude diol.
-
Purification: The crude product is purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford (R)-3-butene-1,2-diol as a colorless oil.
Expected Outcome:
-
Yield: 60-80%
-
Enantiomeric Excess (ee): >95%
Method 2: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a powerful technique for separating enantiomers based on the differential reaction rates of a chiral catalyst with the components of a racemic mixture. Lipases are the most common class of enzymes for this purpose, valued for their stability in organic solvents, broad substrate scope, and high enantioselectivity.[5][6]
Principle and Mechanistic Insight
In this strategy, racemic this compound is subjected to an irreversible acylation reaction catalyzed by a lipase. The enzyme's chiral active site preferentially acylates one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated (S)-enantiomer and the unreacted, enantiomerically enriched (R)-3-butene-1,2-diol. These two products, having different functional groups (ester vs. diol), can then be easily separated by standard chromatographic methods.
Lipase B from Candida antarctica (CALB, often immobilized as Novozym 435) and lipase from Pseudomonas fluorescens are known to be effective for resolving this type of secondary alcohol.[7][8] CALB often shows a preference for acylating the (R)-enantiomer, while P. fluorescens lipase can preferentially acylate the (S)-enantiomer, leaving the desired (R)-diol unreacted.[8] The choice of acyl donor (e.g., vinyl acetate, vinyl butanoate) is crucial as it renders the reaction irreversible.
Caption: Principle of Enzymatic Kinetic Resolution for (R)-3-butene-1,2-diol.
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol describes the resolution of racemic this compound using Pseudomonas fluorescens lipase (Lipase AK) to obtain the (R)-enantiomer.[8]
Materials:
-
Racemic this compound
-
Immobilized Pseudomonas fluorescens lipase (e.g., Amano Lipase AK)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (TBME) or Hexane (solvent)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Celite
Procedure:
-
Reaction Setup: To a solution of racemic this compound (4.4 g, 50 mmol) in TBME (250 mL) in a 500 mL flask, add vinyl acetate (6.9 g, 80 mmol, 1.6 equiv). Causality Note: An excess of the acyl donor is used to ensure the reaction is irreversible and to drive the equilibrium towards the products.
-
Enzyme Addition: Add the immobilized lipase AK (2.0 g). Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 25-30 °C).
-
Monitoring the Reaction: The progress of the resolution is monitored by taking small aliquots, filtering the enzyme, and analyzing by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and the enantiomeric excess of the remaining starting material.
-
Reaction Termination: Once ~50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme through a pad of Celite. The enzyme can often be washed with fresh solvent and reused.[5]
-
Workup: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Separation and Purification: The resulting residue contains a mixture of (R)-3-butene-1,2-diol and (S)-2-acetoxy-3-buten-1-ol. This mixture is readily separated by flash column chromatography on silica gel. The more polar diol will elute after the less polar acetate ester.
Expected Outcome:
-
Yield of (R)-diol: 35-45% (theoretical maximum is 50%)
Comparative Analysis of Synthetic Methods
| Feature | Sharpless Asymmetric Dihydroxylation (SAD) | Enzymatic Kinetic Resolution (EKR) |
| Principle | Asymmetric synthesis from achiral precursor | Separation of a racemic mixture |
| Starting Material | 1,3-Butadiene (achiral, inexpensive gas) | Racemic this compound (requires prior synthesis) |
| Typical Yield | 60-80% | < 50% (theoretical maximum for one enantiomer) |
| Enantioselectivity | Very high (>95% ee is common) | Excellent (often >99% ee) |
| Key Reagents | OsO₄ (toxic, expensive), chiral ligand, co-oxidant | Lipase (mild, reusable), acyl donor |
| Scalability | Can be challenging due to gaseous starting material and cost/toxicity of osmium. | Highly scalable, common in industrial processes. |
| Advantages | Direct, high-yielding route. | Extremely high enantiopurity, mild conditions, "green" catalyst. |
| Disadvantages | Use of highly toxic and expensive osmium. Requires pressure or low-temperature equipment. | Maximum theoretical yield is 50%. Requires synthesis of the racemate. |
Characterization and Quality Control
Regardless of the synthetic method employed, the final product must be rigorously characterized to confirm its identity and enantiopurity.
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of this compound.
-
Enantiomeric Excess (ee) Determination: The most reliable methods are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The diol is often derivatized (e.g., as a diacetate or dibenzoate) prior to analysis to improve peak shape and resolution on common chiral stationary phases.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Enantioselective Synthesis of (S)-3-Butene-1,2-diol
Foreword: The Strategic Importance of (S)-3-Butene-1,2-diol
(S)-3-Butene-1,2-diol is a highly valuable chiral building block in modern organic synthesis.[1][2][3] Its bifunctional nature, possessing both a primary and a secondary alcohol as well as a terminal alkene, allows for a multitude of stereocontrolled transformations. This versatile synthon is a key intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other complex natural products.[1][4][5] The precise spatial arrangement of its functional groups makes it an indispensable precursor for constructing intricate molecular architectures.[1] This guide provides detailed, field-proven protocols for two of the most robust and widely adopted methods for its enantioselective synthesis: Sharpless Asymmetric Dihydroxylation and Enzymatic Kinetic Resolution.
Strategic Overview: Pathways to Enantiopurity
The synthesis of enantiomerically pure compounds is a cornerstone of drug development and fine chemical manufacturing.[6] For (S)-3-Butene-1,2-diol, two primary strategies have proven to be both efficient and scalable:
-
Asymmetric Dihydroxylation (AD): This method introduces chirality by directly converting a prochiral alkene (1,3-butadiene) into the desired chiral diol in a single, highly controlled step. The Sharpless Asymmetric Dihydroxylation is the preeminent example of this approach.[4][7][8]
-
Kinetic Resolution: This strategy begins with a racemic mixture of 3-butene-1,2-diol. A chiral catalyst, typically an enzyme, selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure (S)-diol.[9][10][11]
This document will delve into the practical execution of both methodologies, providing not just the "how" but the critical "why" behind each experimental choice.
Method 1: Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene
This approach offers a direct and elegant route to (S)-3-butene-1,2-diol. The core of this transformation is the osmium-catalyzed dihydroxylation of 1,3-butadiene in the presence of a chiral ligand.
Principle and Mechanistic Insight
The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide (OsO₄) and a chiral quinine-derived ligand to direct the stereochemical outcome of the dihydroxylation.[4][5][7] For the synthesis of the (S)-diol, the commercially available reagent mixture, AD-mix-β, is employed.[7][8] This mixture contains the chiral ligand (DHQD)₂PHAL, which creates a chiral pocket around the osmium catalyst.[12]
The reaction proceeds through a [3+2] cycloaddition of the alkene to the OsO₄-ligand complex, forming a cyclic osmate ester intermediate.[7][8] This intermediate is then hydrolyzed to release the diol and the reduced osmium species. A stoichiometric co-oxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]), continuously reoxidizes the osmium catalyst back to its active Os(VIII) state, allowing for a catalytic cycle.[7][12] The specific geometry of the (DHQD)₂PHAL ligand in AD-mix-β dictates that the dihydroxylation occurs on a specific face of the alkene, leading to the preferential formation of the (S)-enantiomer.
Experimental Workflow: Asymmetric Dihydroxylation
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Detailed Protocol: Synthesis using AD-mix-β
Materials:
-
AD-mix-β (Sigma-Aldrich or equivalent)
-
1,3-Butadiene (lecture bottle)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a 250 mL three-necked flask equipped with a dry ice condenser, magnetic stirrer, and a gas inlet, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent).
-
Add a 1:1 mixture of t-BuOH and water (10 mL per 1.4 g of AD-mix-β).
-
Cool the flask to 0°C using an ice bath and stir vigorously until the mixture is homogeneous.
-
Causality Note: The t-BuOH/water solvent system is crucial for solubilizing both the organic substrate and the inorganic salts in the AD-mix.[8] Methanesulfonamide accelerates the hydrolysis of the osmate ester, improving the catalytic turnover rate.[7]
-
-
Addition of 1,3-Butadiene:
-
Through the dry ice condenser, carefully condense 1,3-butadiene (1 equivalent) into the reaction flask. The amount can be determined by mass difference of the lecture bottle or by condensing a known volume in a graduated cold finger.
-
Safety Note: 1,3-Butadiene is a flammable gas and a suspected carcinogen. This step must be performed in a well-ventilated fume hood.
-
-
Reaction:
-
Stir the reaction mixture vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically quenching a small aliquot.
-
The reaction is typically complete within 6-24 hours.
-
-
Workup:
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and stir for 1 hour at room temperature. This quenches the reaction by reducing any remaining OsO₄.
-
Add ethyl acetate (20 mL) and stir for another 15 minutes.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with 1 M KOH, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure (S)-3-butene-1,2-diol.
-
The enantiomeric excess (ee) should be determined using chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
-
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless AD reaction.
Method 2: Lipase-Catalyzed Kinetic Resolution
This chemoenzymatic approach is an excellent alternative, particularly when starting from racemic this compound. It leverages the high enantioselectivity of enzymes to separate the two enantiomers.[6]
Principle and Mechanistic Insight
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent.[6] In this case, a lipase enzyme is used to selectively acylate one of the enantiomers of racemic this compound. The choice of lipase is critical as it determines which enantiomer is acylated.
For the isolation of (S)-3-butene-1,2-diol as the unreacted alcohol, a lipase that preferentially acylates the (R)-enantiomer is ideal. Lipase from Candida antarctica B (CALB) is known to show a high preference for the (R)-enantiomer in the acylation of similar secondary alcohols.[9][10] The enzyme-catalyzed transesterification, often using an acyl donor like vinyl acetate, converts (R)-3-butene-1,2-diol into its corresponding ester. The unreacted (S)-3-butene-1,2-diol can then be easily separated from the more nonpolar ester derivative. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.[6]
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol: Kinetic Resolution using CALB
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous tetrahydrofuran (THF) or tert-butyl methyl ether (TBME)
-
Celite or filter paper
-
Silica gel for column chromatography
Procedure:
-
Preparation of Racemic Diol:
-
Racemic this compound can be synthesized by hydrolysis of 3,4-epoxy-1-butene or purchased commercially.[2]
-
-
Reaction Setup:
-
In a 100 mL flask, dissolve racemic this compound (1.0 g, 11.35 mmol) in anhydrous THF (50 mL).
-
Add vinyl acetate (0.5 equivalents, ~0.52 mL, 5.67 mmol).
-
Add immobilized CALB (100 mg).
-
Causality Note: Using a non-competitive acyl donor like vinyl acetate is advantageous because the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium. Immobilized enzymes are preferred for easy removal by filtration and potential for recycling.[11]
-
-
Reaction:
-
Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and the enantiomeric excess of the remaining starting material.
-
-
Workup:
-
When ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. Wash the enzyme with a small amount of fresh solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
-
Separation and Purification:
-
The resulting mixture contains (S)-3-butene-1,2-diol and the acylated (R)-enantiomer.
-
Separate the two compounds by flash column chromatography on silica gel. The more polar diol will elute later than the less polar ester.
-
Combine the fractions containing the pure diol and concentrate to obtain enantiopure (S)-3-butene-1,2-diol.
-
Confirm the enantiomeric excess of the final product using chiral HPLC.
-
Principle of Lipase-Catalyzed Kinetic Resolution
Caption: Principle of enzymatic kinetic resolution.
Data Summary and Method Comparison
| Feature | Sharpless Asymmetric Dihydroxylation | Lipase-Catalyzed Kinetic Resolution |
| Starting Material | 1,3-Butadiene (prochiral) | Racemic this compound |
| Typical Yield | 70-95% | Theoretical max. 50% |
| Enantiomeric Excess (ee) | Typically >95%[12] | Can reach >99% with optimization[9][10] |
| Key Reagents | OsO₄ (catalytic), chiral ligand (AD-mix-β), co-oxidant | Lipase (e.g., CALB), acyl donor |
| Advantages | - High yield- Direct conversion- High enantioselectivity | - Milder reaction conditions- Readily available enzymes- No heavy metals |
| Disadvantages | - Use of toxic and expensive OsO₄- Requires handling of gaseous butadiene | - Maximum 50% yield for desired product- Requires separation of product from starting material |
Troubleshooting and Expert Insights
-
Sharpless AD:
-
Low Enantioselectivity: This can be caused by a secondary catalytic cycle that is not ligand-accelerated.[7] Ensure a high concentration of the chiral ligand relative to the osmium catalyst and maintain a low reaction temperature.
-
Slow Reaction: For some substrates, the hydrolysis of the osmate ester can be rate-limiting. The addition of methanesulfonamide is crucial to accelerate this step.[7]
-
-
Enzymatic Resolution:
-
Overshooting 50% Conversion: This will decrease the enantiomeric excess of the desired unreacted diol. Careful monitoring of the reaction is essential.
-
Poor Enantioselectivity (Low E-value): The enantioselectivity of lipases is highly dependent on the solvent, temperature, and acyl donor.[10] Screening different conditions may be necessary. For instance, lower temperatures often lead to higher E-values.[9]
-
Conclusion
Both Sharpless Asymmetric Dihydroxylation and enzymatic kinetic resolution are powerful and reliable methods for the synthesis of (S)-3-butene-1,2-diol. The choice between them often depends on factors such as the availability of starting materials, cost considerations, and desired scale. The Sharpless AD provides a high-yield, direct route but involves toxic heavy metals. In contrast, enzymatic resolution offers a greener alternative with excellent enantioselectivity, albeit with a theoretical maximum yield of 50%. The detailed protocols and mechanistic insights provided herein should empower researchers to successfully implement these critical transformations in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: 3-Butene-1,2-diol as a Versatile Chiral Building Block in Natural Product Synthesis
Introduction: The Strategic Value of a C4 Chiral Synthon
In the intricate field of natural product synthesis, the ability to strategically install stereocenters with high fidelity is paramount. Chiral building blocks, or synthons, serve as powerful starting points, embedding stereochemical information into a synthetic sequence from the outset. Among these, 3-butene-1,2-diol stands out as a particularly versatile and efficient C4 chiral building block.[1] Its value lies in the dense packing of functionality within a simple four-carbon skeleton: a terminal olefin and a vicinal diol. This combination allows for a diverse array of subsequent chemical transformations, enabling the construction of complex molecular architectures found in numerous biologically active natural products.[1]
This guide provides an in-depth exploration of the enantioselective synthesis of this compound, details its key synthetic transformations, and culminates in a case study illustrating its application in the total synthesis of the insect pheromone, (+)-endo-brevicomin.
Enantioselective Synthesis of this compound
Access to enantiomerically pure this compound is the critical first step. Several robust methods have been developed, with the Sharpless Asymmetric Dihydroxylation (AD) of 1,3-butadiene being the most direct and widely adopted approach.
Sharpless Asymmetric Dihydroxylation (Primary Method)
The Sharpless AD is a cornerstone of modern asymmetric synthesis, enabling the enantioselective syn-dihydroxylation of alkenes with exceptional predictability and stereocontrol.[2][3] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid-derived ligand.[2] Commercially available reagent kits, known as AD-mix-α and AD-mix-β, contain the catalyst, ligand, and a stoichiometric re-oxidant (typically K₃Fe(CN)₆), making the procedure highly accessible.[2]
-
AD-mix-β , containing the (DHQD)₂PHAL ligand, directs dihydroxylation to the Re face of the olefin, yielding the (S)-diol from 1,3-butadiene.
-
AD-mix-α , containing the (DHQ)₂PHAL ligand, directs dihydroxylation to the Si face, yielding the (R)-diol.
dot graph "Sharpless_AD_of_Butadiene" { layout=dot; rankdir="LR"; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];
} . Caption: Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene.
Alternative Synthetic Routes
While Sharpless AD is highly effective, other methods provide valuable alternatives:
-
Hydrolysis of 3,4-Epoxy-1-butene: Enantiomerically enriched this compound can be prepared via the hydrolysis of the corresponding chiral epoxide. This can be achieved through a palladium-catalyzed dynamic kinetic asymmetric transformation of the racemic epoxide or through enzymatic hydrolysis using epoxide hydrolases, which facilitates a kinetic resolution.[4]
-
Enzymatic Resolution: Racemic this compound can be resolved through lipase-catalyzed enantioselective acylation. For instance, a lipase can selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted diol enantiomer.
| Method | Starting Material | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
| Sharpless Asymmetric Dihydroxylation | 1,3-Butadiene | 70-85% | >95% | [2][3] |
| Pd-Catalyzed Dynamic Kinetic Resolution | Racemic 3,4-Epoxy-1-butene | ~84% | ~85% | [4] |
| Enzymatic Hydrolysis (Epoxide Hydrolase) | Racemic 3,4-Epoxy-1-butene | <50% (for one enantiomer) | >98% | [4] |
Key Synthetic Transformations
Once obtained, the chiral diol is a launchpad for diverse synthetic operations. The vinyl and diol moieties can be manipulated independently or in concert to build molecular complexity.
dot graph "Key_Transformations" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];
} . Caption: Key transformations of chiral this compound.
Protection of the Vicinal Diol
To allow for selective reaction at the vinyl group, the diol must first be protected. The most common strategy is the formation of a cyclic acetal, such as an isopropylidene acetal (acetonide), which is stable to a wide range of conditions but can be easily removed under acidic conditions.
Reactions of the Vinyl Group
With the diol protected, the vinyl group becomes the primary site of reactivity:
-
Oxidative Cleavage: Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) cleaves the double bond to furnish a chiral glyceraldehyde equivalent. This three-carbon synthon is a staple in carbohydrate and polyketide synthesis.
-
Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) yields a chiral epoxy diol derivative, a versatile intermediate for introducing further functionality via nucleophilic ring-opening.
-
Cross-Metathesis: Reaction with another olefin in the presence of a Grubbs-type catalyst allows for carbon-carbon bond formation, extending the chain while preserving the chiral diol core.
Reactions of the Hydroxyl Groups
The hydroxyl groups can be converted into better leaving groups (e.g., tosylates) and subsequently displaced. For example, monotosylation followed by treatment with a base can induce intramolecular cyclization to form a chiral vinyl epoxide, another highly valuable synthetic intermediate.[4]
Case Study: Total Synthesis of (+)-endo-Brevicomin
The practical utility of this compound is powerfully demonstrated in the synthesis of natural products. (+)-endo-Brevicomin is an aggregation pheromone of the western pine beetle, Dendroctonus brevicomis. Its synthesis showcases a strategic application of a chiral diol intermediate.
A key strategy for constructing the 6,8-dioxabicyclo[3.2.1]octane core of brevicomin involves the intramolecular cyclization of an unsaturated vicinal diol. The synthesis developed by Byrom, Grigg, and Kongkathip provides a blueprint for this approach, utilizing a palladium(II)-catalyzed cyclization.[5][6][7] While their original synthesis was not enantioselective, the principles can be applied to a modern asymmetric synthesis starting from a chiral precursor conceptually derived from this compound.
dot graph "Brevicomin_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];
} . Caption: Retrosynthetic approach to (+)-endo-Brevicomin.
The key transformation is the palladium(II)-catalyzed intramolecular cyclization of the unsaturated diol intermediate. This reaction proceeds via a Wacker-type oxidation mechanism, where the palladium catalyst activates the terminal olefin towards nucleophilic attack by one of the hydroxyl groups, leading to the formation of the bicyclic acetal skeleton with high stereocontrol.
Detailed Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-3-Butene-1,2-diol via Sharpless AD
-
Causality: This protocol uses AD-mix-β to achieve a high enantioselectivity for the (S)-enantiomer. The reaction is run at 0°C to balance reaction rate with selectivity. Methanesulfonamide is included to accelerate the catalytic cycle and improve turnover.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.0 eq) in a 1:1 mixture of t-butanol and water (10 mL per 1.4 g of mix).
-
Cool the resulting slurry to 0°C in an ice bath.
-
Bubble 1,3-butadiene gas (1.0 eq) through the cold, vigorously stirred slurry for 10-15 minutes or until saturation.
-
Seal the flask and stir vigorously at 0°C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, add solid sodium sulfite (1.5 g per mmol of olefin) and warm the mixture to room temperature. Stir for 1 hour.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield (S)-3-butene-1,2-diol as a clear oil.
-
Determine enantiomeric excess via chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) and ¹H NMR analysis.
-
Protocol 2: Protection of (S)-3-Butene-1,2-diol as an Isopropylidene Acetal
-
Causality: This protocol uses 2,2-dimethoxypropane with a catalytic amount of acid to form the thermodynamically stable five-membered acetonide ring, effectively protecting the diol for subsequent reactions on the vinyl group.
-
Procedure:
-
Dissolve (S)-3-butene-1,2-diol (1.0 eq) in anhydrous acetone (10 mL per mmol of diol).
-
Add 2,2-dimethoxypropane (1.2 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of NaHCO₃.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the protected diol, which can often be used without further purification.
-
Protocol 3: Palladium-Catalyzed Cyclization to endo-Brevicomin
-
Causality: This protocol uses a Pd(II) catalyst to activate the terminal alkene for intramolecular nucleophilic attack by a hydroxyl group. CuCl₂ is used as a co-oxidant under an oxygen atmosphere to regenerate the active Pd(II) catalyst, allowing for a catalytic cycle.
-
Procedure:
-
To a solution of the substrate, (6S,7R)-non-1-ene-6,7-diol (1.0 eq), in dry THF (0.1 M), add bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂, 0.1 eq) and anhydrous copper(II) chloride (1.0 eq).
-
Stir the mixture under an atmosphere of oxygen (e.g., using an oxygen-filled balloon).
-
Heat the reaction to 50-60°C and stir for 6-12 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the metal salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, pentane/diethyl ether gradient) to afford (+)-endo-brevicomin.
-
Conclusion
This compound is a powerful and versatile chiral building block whose value is derived from its high functional group density and the well-established methods for its enantioselective synthesis. Its ability to serve as a precursor to chiral glyceraldehyde equivalents, epoxy diols, and vinyl epoxides makes it a strategic starting point for the synthesis of a wide range of complex natural products. The successful application of its core structure in the synthesis of (+)-endo-brevicomin highlights the strategic advantage of using such pre-functionalized chiral synthons to achieve efficiency and stereocontrol in modern organic synthesis. Continued innovation in the transformations of this C4 block will undoubtedly expand its role in the discovery and development of novel bioactive molecules.
References
- 1. Enantioselective Synthesis of Sealutomicin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic synthesis of endo-brevicomin and related di- and tri-oxabicyclo[x.2.1] systems - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic synthesis of endo-brevicomin and related di- and tri-oxabicyclo[x.2.1] systems - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic synthesis of endo-brevicomin and related di- and tri-oxabicyclo[x.2.1] systems - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Ozonolysis of 3-Butene-1,2-diol for Pharmaceutical Intermediate Synthesis
Introduction: Strategic Cleavage for High-Value Intermediates
Ozonolysis is a powerful and precise oxidative cleavage reaction in organic synthesis, enabling the transformation of alkenes and alkynes into valuable carbonyl compounds.[1] This application note provides a detailed experimental protocol for the ozonolysis of 3-butene-1,2-diol. The strategic cleavage of the terminal double bond in this substrate yields formaldehyde and, more significantly, glyceraldehyde, a fundamental chiral building block in pharmaceutical and life sciences research.[2][3]
The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and mechanistic rationale. By detailing a robust and reproducible method, this guide facilitates the synthesis of key precursors for complex molecule assembly.[4]
Reaction Principle and Mechanism
The ozonolysis of an alkene proceeds through a well-established mechanism first proposed by Rudolf Criegee in 1953.[1] The reaction can be dissected into two primary phases: the initial reaction with ozone to form an ozonide, and a subsequent work-up step to liberate the desired carbonyl products.
Phase 1: Ozonide Formation
-
1,3-Dipolar Cycloaddition: Ozone (O₃), a 1,3-dipole, reacts with the alkene (this compound) in a concerted cycloaddition to form a highly unstable primary ozonide, also known as a molozonide.[5][6]
-
Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges, cleaving the carbon-carbon bond and a weak oxygen-oxygen bond to yield a carbonyl compound (formaldehyde) and a carbonyl oxide (the Criegee intermediate).[5][7]
-
Second 1,3-Dipolar Cycloaddition: The carbonyl oxide and the formaldehyde molecule then recombine in another cycloaddition reaction to form the more stable secondary ozonide, a 1,2,4-trioxolane.[1][8] This intermediate is carried forward to the work-up stage.
Phase 2: Reductive Work-up
To obtain the aldehyde product (glyceraldehyde) without further oxidation to a carboxylic acid, a reductive work-up is employed.[6] Dimethyl sulfide (DMS) is a common and effective reagent for this purpose. It reduces the ozonide by attacking one of the peroxide oxygens, leading to the collapse of the ozonide ring and the formation of two carbonyl molecules and dimethyl sulfoxide (DMSO), a benign byproduct.[7][8]
Caption: Figure 1: Criegee Mechanism of Ozonolysis.
Experimental Protocol
This protocol details the ozonolysis of this compound followed by a reductive work-up with dimethyl sulfide.
Critical Health and Safety Precautions
Ozonolysis is a hazardous procedure that demands strict adherence to safety protocols.[9]
-
Ozone (O₃): Ozone is a highly toxic and reactive gas with a sharp, pungent odor. All operations involving ozone must be conducted in a well-ventilated chemical fume hood.[10][11] Ensure the ozone generator is functioning correctly and that any off-gas is passed through a destruct unit (e.g., manganese dioxide or a heated tube) or a trap containing potassium iodide solution to quench excess ozone.[12]
-
Ozonides: The ozonide intermediates are thermally unstable and can be explosive, especially in concentrated form.[6] The reaction must be maintained at a low temperature (typically -78 °C) throughout the addition of ozone. Never allow the reaction mixture to warm up before the ozonide has been reductively quenched.
-
Cryogenic Baths: A dry ice/acetone bath is required to achieve -78 °C. NEVER use liquid nitrogen. Using liquid nitrogen can condense liquid oxygen (B.P. -183 °C) from the oxygen stream feeding the ozonator, creating a powerful and shock-sensitive explosive mixture with the organic solvent.[13]
-
Personal Protective Equipment (PPE): Safety glasses with side shields (or goggles), a lab coat, and cryogenic gloves are mandatory when handling the cold bath and reagents.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Ozone generator (ozonator) |
| Dichloromethane (CH₂Cl₂), anhydrous | Three-neck round-bottom flask (250 mL) |
| Methanol (MeOH), anhydrous | Gas dispersion tube (fritted bubbler) |
| Dimethyl sulfide (DMS) | Dry ice/acetone cold bath |
| Nitrogen (N₂) gas supply | Magnetic stirrer and stir bar |
| Dry ice | Gas outlet bubbler / Ozone destruct unit |
| Acetone | Low-temperature thermometer |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
1. Apparatus Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube extending below the solvent surface, a low-temperature thermometer, and a gas outlet connected to an ozone destruct unit.
-
In the fume hood, charge the flask with this compound (e.g., 5.0 g, 56.7 mmol) and dissolve it in a 1:1 mixture of anhydrous dichloromethane and methanol (100 mL). The use of methanol helps to trap the Criegee intermediate as a more stable α-hydroperoxide ether, which can prevent polymerization and improve yields.[5]
2. Ozonolysis Reaction:
-
Immerse the reaction flask in a dry ice/acetone bath and stir the solution until the internal temperature stabilizes at -78 °C.
-
Begin bubbling a gentle stream of oxygen (O₂) through the solution for 5-10 minutes to saturate the solvent.
-
Turn on the ozone generator to produce a stream of ozone-enriched oxygen and continue bubbling it through the reaction mixture.
-
Monitor the reaction progress. The reaction is typically complete when a persistent pale blue color appears in the solution, indicating the presence of unreacted ozone.[1] This may take 1-3 hours depending on the efficiency of the ozonator.
3. Purging and Work-up:
-
Once the reaction is complete, turn off the ozone generator but continue the oxygen flow for 10 minutes to purge the flask of residual ozone.
-
Switch the gas feed from oxygen to nitrogen (N₂) and purge the solution for an additional 15-20 minutes to remove all dissolved ozone and oxygen. This is a critical safety step to prevent unwanted side reactions during work-up.[5]
-
While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS) (e.g., 8.5 mL, 113.4 mmol, 2.0 equivalents) to the reaction mixture via syringe. An exothermic reaction will occur, but the cold bath will absorb the heat.
-
After the addition of DMS is complete, remove the cold bath and allow the reaction mixture to slowly warm to room temperature with continued stirring. Typically, this is done overnight (12-16 hours) to ensure the complete reduction of the ozonide.
4. Product Isolation:
-
The crude reaction mixture contains the desired product, glyceraldehyde, along with formaldehyde, DMSO, and solvent.
-
Concentrate the mixture under reduced pressure (rotary evaporation) to remove the dichloromethane, excess DMS, and some of the methanol.
-
The resulting oil or syrup containing glyceraldehyde and DMSO can be purified. Due to the high polarity and water solubility of glyceraldehyde, purification is often achieved via column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/methanol or dichloromethane/methanol).
Data Summary and Expected Results
| Parameter | Value | Rationale |
| Substrate | This compound | Provides the C3 backbone for glyceraldehyde. |
| Solvent | CH₂Cl₂:MeOH (1:1) | Dichloromethane is a common inert solvent; methanol acts as a participating solvent to stabilize intermediates.[5] |
| Temperature | -78 °C | Critical for stabilizing the explosive ozonide intermediate and preventing side reactions.[1][13] |
| Work-up Reagent | Dimethyl Sulfide (DMS) | A mild reducing agent that selectively converts the ozonide to aldehydes without over-reduction.[6][8] |
| Expected Products | Glyceraldehyde, Formaldehyde | Direct cleavage products of the C=C bond. |
The primary product of interest is glyceraldehyde. Formaldehyde is volatile and may be partially removed during solvent evaporation. The reaction is generally high-yielding, though the final isolated yield will depend heavily on the efficiency of the purification process.
Troubleshooting
-
No Blue Color Appears: This may indicate an inefficient ozonator or a leak in the system. Check all connections and the output of the ozone generator.
-
Low Yield: Can result from incomplete reaction, decomposition of the product during work-up or purification, or polymerization of the aldehyde products. Ensure thorough purging of ozone before adding DMS and warming the reaction.
-
Formation of Carboxylic Acid: If the work-up is not sufficiently reductive or if the ozonide is exposed to oxidative conditions, the resulting glyceraldehyde can be oxidized to glyceric acid. Ensure an adequate excess of DMS is used.
Conclusion
This application note provides a comprehensive and safety-conscious protocol for the ozonolysis of this compound to produce glyceraldehyde. By understanding the reaction mechanism and adhering strictly to the outlined safety procedures, researchers can effectively utilize this powerful transformation to access a critical chiral intermediate for applications in drug discovery and development. The controlled cleavage of the alkene demonstrates the strategic utility of ozonolysis in modern organic synthesis.[2]
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. Ozonolysis applications in drug synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. API Contract Manufacturing | Ozonolysis Reactions | CDMO [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Types of Organic Reactions- Ozonolysis – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 11. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 12. Sciencemadness Discussion Board - Safety Question - Ozonolysis Exhaust - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Explosion during Attempted Ozonolysis Reaction | The UC Center for Laboratory Safety [cls.ucla.edu]
Anwendungs- und Protokollleitfaden: Derivatisierung von 3-Buten-1,2-diol für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 3-Buten-1,2-diol, einem wichtigen Analyten und Metaboliten, für die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS).
Einleitung: Die analytische Herausforderung bei 3-Buten-1,2-diol
3-Buten-1,2-diol ist ein vicinales Diol, das als Stoffwechselprodukt des industriell bedeutsamen 1,3-Butadiens von toxikologischem und pharmakologischem Interesse ist.[1] Seine direkte Analyse mittels GC-MS ist aufgrund seiner physikochemischen Eigenschaften problematisch. Die beiden polaren Hydroxylgruppen führen zu:
-
Geringer Flüchtigkeit: Die starken intermolekularen Wasserstoffbrückenbindungen erhöhen den Siedepunkt der Verbindung, was eine effiziente Elution aus der GC-Säule verhindert.
-
Thermischer Instabilität: Bei den hohen Temperaturen, die im GC-Injektor und -Ofen erforderlich sind, kann die Verbindung zu Zersetzung neigen.
-
Adsorption im GC-System: Die polaren Hydroxylgruppen können mit aktiven Stellen im Injektorliner und auf der Säulenoberfläche interagieren, was zu Peak-Tailing und verminderter Empfindlichkeit führt.
Um diese Einschränkungen zu überwinden, ist eine chemische Modifikation, die sogenannte Derivatisierung, unerlässlich.[2][3]
Kausale Begründung der Derivatisierung: Von polar zu flüchtig
Die Derivatisierung zielt darauf ab, die polaren, aktiven Wasserstoffatome der Hydroxylgruppen durch unpolare, schützende Gruppen zu ersetzen.[4] Dies führt zu einer signifikanten Veränderung der molekularen Eigenschaften:
-
Erhöhte Flüchtigkeit: Durch die Eliminierung der Wasserstoffbrückenbindungen sinkt der Siedepunkt des derivatisierten Analyten, was eine problemlose Verdampfung und den Transport durch die GC-Säule ermöglicht.
-
Verbesserte thermische Stabilität: Die Derivate sind oft thermisch stabiler als die Ausgangsverbindung, was den thermischen Abbau während der Analyse minimiert.
-
Optimierte Chromatographie: Die Reduzierung der Polarität verringert unerwünschte Wechselwirkungen mit dem GC-System, was zu symmetrischeren Peaks und einer besseren Auflösung führt.
-
Charakteristische Massenspektren: Die eingeführten Derivatisierungsgruppen können zu spezifischen und gut interpretierbaren Fragmentierungsmustern im Massenspektrometer führen, was die Identifizierung und Quantifizierung erleichtert.
Für Diole wie 3-Buten-1,2-diol ist die Silylierung die Methode der Wahl. Hierbei werden die Wasserstoffatome der -OH-Gruppen durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt.
Diagramm der Silylierungsreaktion
Das folgende Diagramm veranschaulicht die chemische Reaktion von 3-Buten-1,2-diol mit einem gängigen Silylierungsmittel, N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA).
Abbildung 1: Allgemeine Reaktionsgleichung der Silylierung von 3-Buten-1,2-diol.
Auswahl des Silylierungsmittels: BSTFA vs. MSTFA
Die beiden am häufigsten verwendeten und effektivsten Silylierungsmittel für die Derivatisierung von Alkoholen und Diolen sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).[5]
| Merkmal | BSTFA | MSTFA |
| Silylierungsstärke | Sehr stark | Gilt als eines der stärksten und vielseitigsten Mittel |
| Flüchtigkeit der Nebenprodukte | Hoch, was zu weniger chromatographischen Interferenzen führt[6] | Sehr hoch, die Nebenprodukte sind noch flüchtiger als die von BSTFA[5] |
| Anwendungsbereich | Breites Spektrum für Alkohole, Phenole, Carbonsäuren, Amine[6] | Sehr breites Spektrum, besonders effektiv für eine Vielzahl von funktionellen Gruppen |
| Katalysatorzugabe | Oft mit 1% Trimethylchlorsilan (TMCS) zur Erhöhung der Reaktivität verwendet[4][6] | Kann ebenfalls mit TMCS katalysiert werden, um sterisch gehinderte Gruppen zu derivatisieren[5] |
Für die routinemäßige Analyse von 3-Buten-1,2-diol sind beide Reagenzien hervorragend geeignet. MSTFA wird oft bevorzugt, da seine Nebenprodukte extrem flüchtig sind und somit das Risiko von Koelutionen mit frühen Peaks im Chromatogramm minimieren.[5] Die Zugabe von 1% TMCS als Katalysator wird empfohlen, um eine schnelle und vollständige Reaktion sicherzustellen.[4]
Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind als validierbare Systeme konzipiert. Es ist entscheidend, unter wasserfreien Bedingungen zu arbeiten, da Silylierungsmittel empfindlich gegenüber Feuchtigkeit sind, was zu einem Verbrauch des Reagenzes und einer unvollständigen Derivatisierung führen kann.[4]
Protokoll 1: Silylierung mit MSTFA + 1% TMCS
Dieses Protokoll ist die empfohlene Methode für eine robuste und vollständige Derivatisierung.
Abbildung 2: Experimenteller Ablauf der Silylierung mit MSTFA.
Benötigte Materialien:
-
Getrocknete Probe, die 3-Buten-1,2-diol enthält
-
GC-Vials (z.B. 2 mL) mit Septumkappen
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid) mit 1% TMCS (Trimethylchlorsilan)
-
Wasserfreies Pyridin oder Acetonitril
-
Präzisionsspritzen
-
Heizblock oder Ofen
-
Vortexmischer
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge der trockenen Probe in ein GC-Vial. Wenn die Probe in einem wässrigen Medium vorliegt, muss sie zunächst zur Trockne eingedampft werden (z.B. unter einem Stickstoffstrom oder durch Lyophilisation).
-
Lösungsmittelzugabe: Geben Sie 50 µL wasserfreies Pyridin oder Acetonitril in das Vial, um die Probe zu lösen. Pyridin kann als Katalysator wirken und die Reaktion beschleunigen.
-
Reagenzzugabe: Fügen Sie 50 µL MSTFA + 1% TMCS hinzu. Es wird empfohlen, das Derivatisierungsmittel im Überschuss zuzugeben, um eine vollständige Reaktion zu gewährleisten (ein molares Verhältnis von Reagenz zu aktiven Wasserstoffatomen von mindestens 2:1 ist eine gute Faustregel).[4]
-
Reaktion: Verschließen Sie das Vial sofort fest und mischen Sie den Inhalt gründlich mit einem Vortexmischer für ca. 30 Sekunden.
-
Inkubation: Erhitzen Sie das Vial für 30 Minuten bei 60°C in einem Heizblock oder Ofen. Bei sterisch gehinderten Diolen kann eine längere Inkubationszeit oder eine höhere Temperatur (bis zu 80°C) erforderlich sein.
-
Abkühlen: Lassen Sie die Probe vor der Injektion auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie einen Aliquot der derivatisierten Probe in das GC-MS-System. Die derivatisierten Proben sollten gekühlt gelagert und idealerweise innerhalb von 24-48 Stunden analysiert werden, da TMS-Derivate hydrolytisch instabil sein können.
Protokoll 2: Silylierung mit BSTFA + 1% TMCS
Eine bewährte Alternative zu MSTFA.
Schritt-für-Schritt-Anleitung:
Das Protokoll ist identisch mit Protokoll 1, mit dem einzigen Unterschied, dass in Schritt 3 BSTFA + 1% TMCS anstelle von MSTFA verwendet wird. Die Reaktionsbedingungen (60°C für 30 Minuten) sind in der Regel ebenfalls ausreichend.
Validierung und Qualitätskontrolle
Ein robustes Protokoll ist ein selbstvalidierendes System. Beachten Sie die folgenden Punkte zur Sicherstellung der Datenqualität:
-
Reagenzienblindprobe: Führen Sie das gesamte Derivatisierungsprotokoll ohne Analyt durch, um Verunreinigungen aus den Reagenzien oder dem Lösungsmittel zu identifizieren.
-
Vollständigkeit der Reaktion: Analysieren Sie die Probe nach der Derivatisierung. Das Fehlen des Peaks des ursprünglichen 3-Buten-1,2-diols und das Vorhandensein eines einzigen, scharfen Peaks für das di-substituierte Derivat deuten auf eine vollständige Reaktion hin.
-
Stabilität des Derivats: Injizieren Sie dieselbe derivatisierte Probe zu verschiedenen Zeitpunkten (z.B. nach 0, 24 und 48 Stunden), um die Stabilität des Derivats unter den Lagerbedingungen zu überprüfen.
-
Kalibrierung: Für quantitative Analysen sollte eine Kalibrierkurve mit Standards erstellt werden, die dem gleichen Derivatisierungsprozess wie die Proben unterzogen wurden.
Zusammenfassung und bewährte Praktiken
Die Derivatisierung von 3-Buten-1,2-diol mittels Silylierung ist ein entscheidender Schritt für eine erfolgreiche GC-MS-Analyse. Die Umwandlung in sein Bis-Trimethylsilyl-Derivat überwindet die Herausforderungen, die mit seiner Polarität und geringen Flüchtigkeit verbunden sind.
Zusammenfassende Empfehlungen:
| Parameter | Empfehlung | Begründung |
| Methode | Silylierung | Hocheffektiv für Hydroxylgruppen, erzeugt flüchtige und stabile Derivate. |
| Reagenz | MSTFA + 1% TMCS | Höchste Flüchtigkeit der Nebenprodukte, minimiert chromatographische Interferenzen. |
| Lösungsmittel | Wasserfreies Pyridin oder Acetonitril | Löst den Analyten und kann die Reaktion katalysieren. Muss wasserfrei sein. |
| Temperatur | 60 - 70°C | Sorgt für eine schnelle und vollständige Reaktionskinetik. |
| Zeit | 30 Minuten | In der Regel ausreichend für eine vollständige Derivatisierung von einfachen Diolen. |
| Bedingungen | Streng wasserfrei | Feuchtigkeit zersetzt Silylierungsmittel und verringert die Ausbeute. |
Durch die Befolgung der hier beschriebenen detaillierten Protokolle und die Beachtung der wissenschaftlichen Prinzipien können Forscher zuverlässige und reproduzierbare Ergebnisse bei der GC-MS-Analyse von 3-Buten-1,2-diol erzielen.
Referenzen
-
Albertini, R. J., et al. (2003). Analysis of Butadiene Urinary Metabolites by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Environmental Health Perspectives, 111(9), 1210–1216.
-
BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. BenchChem Application Notes.
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Blog.
-
CS-Chromatographie Service GmbH. Derivatisierungsmittel, Testmischungen. CS-Chromatographie Website.
-
Donike, M. (1969). N-Methyl-N-trimethylsilyl-trifluoracetamid, ein neues Silylierungsmittel aus der Reihe der silylierten Amide. Journal of Chromatography A, 42, 103-104.
-
Drozd, J. (1981). Chemical Derivatization in Gas Chromatography. Elsevier.
-
Hoveyda, A. H., & Snapper, M. L. (2012). The Resolution of Terminal 1,2-diols via Silyl Transfer. NIH Public Access.
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Liebeke, M., et al. (2008). Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529.
-
Macherey-Nagel GmbH & Co. KG. Derivatisierungsmittel für die GC. Macherey-Nagel Website.
-
Phenomenex Inc. Derivatisierung für die Gaschromatographie. Phenomenex Website.
-
Pierce Chemical Company. (1999). Bulletin 909A Guide to Derivatization Reagents for GC. Thermo Fisher Scientific.
-
Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich Technical Bulletin.
-
Sigma-Aldrich. Derivatization of Drug Substances with MSTFA. Sigma-Aldrich Reporter, 27.1.
-
Smart, B. P., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18.
-
Urbach, D. MSTFA und MSTFA-D9 – unverzichtbare Werkzeuge für die massenspektrometrische Strukturaufklärung. Gesellschaft für Toxikologische und Forensische Chemie (GTFCh).
-
Wikipedia. 3-Buten-1,2-diol. Wikipedia DE.
-
Wikipedia. Silylierung. Wikipedia DE.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Analysis of butadiene urinary metabolites by liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-Butene-1,2-diol in the Synthesis of Pharmaceutical Intermediates
Introduction: In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its pharmacological activity, efficacy, and safety profile. 3-Butene-1,2-diol has emerged as a highly versatile and valuable chiral building block in asymmetric synthesis.[1][2][3] Its molecular architecture, featuring both a vicinal diol and a reactive terminal alkene, presents a unique combination of functionalities for constructing complex chiral molecules.[4][5] This guide provides an in-depth exploration of the strategic applications of this compound, focusing on its transformation into key pharmaceutical intermediates, supported by detailed, field-proven protocols for researchers and drug development professionals.
The utility of this compound stems from its ability to serve as a precursor for a diverse array of chiral synthons, including epoxides, amino alcohols, and substituted oxazolidinones.[4][5][6] These intermediates are foundational to the synthesis of various therapeutic agents, underscoring the importance of mastering the handling and reactivity of this pivotal starting material.
Part 1: Accessing Enantiopure this compound via Enzymatic Resolution
The gateway to leveraging this compound in asymmetric synthesis is the efficient separation of its racemic mixture. Enzymatic kinetic resolution stands out as a robust and highly selective method for this purpose.[6][7][8] The principle relies on the stereoselective acylation of one enantiomer by a lipase enzyme, leaving the other enantiomer unreacted and thus enabling separation.
Causality of Enzyme Selection: The choice of lipase is critical as it determines which enantiomer is acylated. Lipase from Candida antarctica B (CALB) exhibits a strong preference for acylating the (R)-enantiomer, while lipase from Pseudomonas fluorescens (lipase AK) preferentially acylates the (S)-enantiomer.[6][7] This predictable selectivity allows chemists to target the desired enantiomer for isolation. The reaction conditions, including the solvent, acyl donor, and temperature, are optimized to maximize both the reaction rate and the enantioselectivity (E value).[6][8]
Caption: Workflow for Enzymatic Kinetic Resolution.
Data Summary: Lipase-Catalyzed Kinetic Resolution
The following table summarizes the performance of different lipases in the transesterification of a derivative of this compound, highlighting the achievable enantiomeric purity and yields.
| Lipase Source | Preferred Enantiomer | Temp (°C) | E value | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Candida antarctica B (CALB) | R | -13 | 26 | (R)-(+)-ester | 29 | ≥ 99 |
| Pseudomonas fluorescens (AK) | S | -9 | 18 | (S)-(-)-ester | 27 | ≥ 99 |
Data adapted from studies on the resolution of 2-hydroxy-3-butenyl butanoate.[6][7]
Part 2: Core Synthetic Transformations & Pharmaceutical Applications
Once obtained in high enantiomeric purity, this compound becomes a powerful tool for constructing complex chiral molecules. Its dual functionality allows for a wide range of selective transformations.
A. Epoxidation and Diol Synthesis: Crafting Polyhydroxylated Intermediates
The terminal alkene of this compound is susceptible to epoxidation, a foundational reaction for creating valuable intermediates. This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), which deliver an oxygen atom with syn stereochemistry.[9][10]
The resulting chiral epoxide is a highly versatile intermediate. Subjecting it to acid-catalyzed hydrolysis opens the strained three-membered ring, leading to the formation of a 1,2,4-butanetriol.[10][11] This reaction proceeds via an anti-dihydroxylation mechanism, where the incoming nucleophile (water) attacks from the face opposite to the protonated epoxide oxygen.[11] This predictable stereochemical outcome is crucial for controlling the configuration of newly formed stereocenters. It's also noteworthy that this compound itself can be synthesized via the hydrolysis of 1,2-epoxy-3-butene.[4][5][12]
Caption: Epoxidation and Hydrolysis Pathway.
B. A Precursor for Bioactive Scaffolds
The diol functionality of this compound serves as a handle for introducing further molecular complexity.
-
Chiral Amino Alcohols: The enantiomers of this compound are valuable intermediates for synthesizing a class of chiral amino alcohols.[6] These compounds, particularly those with an Δ2-isoxazoline structure, have been identified as potent β-adrenergic antagonists, a class of drugs widely used to manage cardiovascular conditions.[6]
-
Oxazolidinone Ligands: The diol can be used to prepare substituted oxazolidinone ligands.[4][5] This is significant because oxazolidinones are not only a class of antibiotics but can also be designed to target and modulate the function of medicinally relevant RNAs, opening new avenues for therapeutic intervention.[4][5]
-
Butenolide Derivatives and Antiviral Potential: Derivatives of butene, specifically butene lactones (butenolides), have demonstrated promising antiviral activity, particularly against various strains of the influenza A virus.[13][14][15][16] Studies have shown that certain butenolide compounds can inhibit viral replication and reduce virus-induced inflammation.[14][15][16] While not a direct conversion, the C4 scaffold of this compound makes it an attractive starting point for the synthesis of these bioactive butenolide rings through oxidation and cyclization sequences.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization.
Protocol 1: Enzymatic Kinetic Resolution of (R,S)-3-Butene-1,2-diol via CALB
Objective: To resolve racemic this compound by selectively acylating the (R)-enantiomer, yielding enantiopure (S)-3-butene-1,2-diol and (R)-2-acetoxy-3-buten-1-ol.
Materials:
-
(R,S)-3-Butene-1,2-diol
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (TBME, solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane, Ethyl Acetate
Procedure:
-
Reaction Setup: In a dry flask, dissolve (R,S)-3-butene-1,2-diol (1.0 eq) in TBME (approx. 0.1 M solution).
-
Acyl Donor Addition: Add vinyl acetate (0.6 eq) to the solution. Using a slight sub-stoichiometric amount of the acyl donor prevents the acylation of the second enantiomer and helps achieve high enantiomeric excess (ee).
-
Enzyme Addition: Add immobilized CALB (approx. 15 mg per mmol of diol).
-
Reaction Monitoring: Seal the flask and shake gently at a controlled temperature (e.g., 25°C). Monitor the reaction progress by chiral GC or HPLC. The reaction should be stopped at approximately 50-55% conversion to optimize for high ee of both the remaining alcohol and the formed ester.
-
Work-up: Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture of (S)-3-butene-1,2-diol and (R)-2-acetoxy-3-buten-1-ol can be separated by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the identity and purity of the separated products by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess of each fraction using chiral HPLC or GC analysis.
Protocol 2: Synthesis of (S)-Butane-1,2,4-triol via Epoxidation-Hydrolysis
Objective: To convert enantiopure (S)-3-butene-1,2-diol into the corresponding triol via a two-step epoxidation and acid-catalyzed ring-opening sequence.
Materials:
-
(S)-3-Butene-1,2-diol (from Protocol 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sulfuric acid (H₂SO₄), dilute aqueous solution (e.g., 1 M)
-
Tetrahydrofuran (THF)
Step 1: Epoxidation
-
Reaction Setup: Dissolve (S)-3-butene-1,2-diol (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to remove m-chlorobenzoic acid.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude epoxide. This intermediate is often used directly in the next step.
Step 2: Acid-Catalyzed Hydrolysis
-
Reaction Setup: Dissolve the crude epoxide from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Acid Addition: Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the epoxide by TLC.
-
Work-up: Neutralize the reaction with a saturated NaHCO₃ solution. Remove the THF under reduced pressure.
-
Purification: The remaining aqueous solution can be saturated with NaCl and extracted repeatedly with ethyl acetate. The combined organic extracts are dried over Na₂SO₄ and concentrated to yield the crude triol, which can be further purified by column chromatography or crystallization.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the resulting butane-1,2,4-triol.
References
- 1. Buy this compound | 497-06-3 [smolecule.com]
- 2. Buy (S)-3-Butene-1,2-diol | 62214-39-5 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 497-06-3 [chemicalbook.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US5959163A - Process for the preparation of 1,4-butenediol from epoxybutene - Google Patents [patents.google.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Dihydroxylation of 1,3-Butadiene to 3-Butene-1,2-diol
Abstract
The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, enabling the enantioselective conversion of prochiral alkenes into valuable chiral vicinal diols.[1][2] This protocol details the application of this Nobel Prize-winning methodology to the selective dihydroxylation of a single double bond in 1,3-butadiene, a gaseous C4 feedstock, to produce the versatile chiral building block, 3-butene-1,2-diol.[3][4] Such chiral diols are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[5][6] This guide provides a comprehensive overview of the reaction mechanism, detailed step-by-step protocols for synthesizing both (R,R) and (S,S) enantiomers using the commercially available AD-mix-β and AD-mix-α reagent systems, and robust analytical methods for product characterization and enantiopurity determination.
Scientific Principles and Mechanism
The Sharpless Asymmetric Dihydroxylation is a catalytic process that utilizes osmium tetroxide (OsO₄) to achieve a syn-dihydroxylation of an alkene's double bond.[2] The remarkable enantioselectivity of the reaction is conferred by the presence of a chiral ligand derived from cinchona alkaloids.[7][8] To reduce the use of the highly toxic and expensive osmium tetroxide, the reaction is run in a catalytic cycle where a stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), continuously reoxidizes the reduced osmium species back to its active Os(VIII) state.[1][9]
The Catalytic Cycle
The reaction proceeds through a well-studied catalytic cycle:
-
Ligand Complexation: The chiral ligand rapidly and reversibly coordinates with osmium tetroxide to form a chiral osmium-ligand complex. This complex is a more active and selective oxidant than OsO₄ alone.
-
Cycloaddition: The chiral complex undergoes a [3+2]-cycloaddition reaction with one of the alkene faces.[5][8][9] The facial selectivity is dictated by the specific chiral ligand used, which creates a binding pocket that favors one approach of the alkene over the other.
-
Hydrolysis: The resulting cyclic osmate ester is hydrolyzed to release the chiral diol product. This step is often accelerated by maintaining a slightly basic pH.[1]
-
Reoxidation: The reduced osmium(VI) species is reoxidized by the stoichiometric oxidant (K₃[Fe(CN)₆]) back to osmium(VIII), regenerating the active catalyst for the next cycle.[9][10]
A secondary, non-enantioselective pathway can compete if the hydrolysis step is slow, which can lower the enantiomeric excess (ee).[10] The use of a biphasic solvent system (e.g., t-BuOH/water) and potassium ferricyanide helps to favor the primary, highly enantioselective cycle.[8]
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rroij.com [rroij.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Kinetic resolution of racemic 3-Butene-1,2-diol using lipases
Application Notes & Protocols
Topic: High-Efficiency Kinetic Resolution of Racemic 3-Butene-1,2-diol via Lipase-Catalyzed Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Chiral Butene-1,2-diols
Optically active this compound is a highly versatile C4 chiral building block in organic synthesis, serving as a precursor for a wide range of pharmaceuticals and fine chemicals.[1] Its vicinal diol and vinyl functionalities allow for diverse chemical transformations. The efficient separation of its racemic mixture into constituent (R)- and (S)-enantiomers is therefore of significant industrial and academic importance.
Enzymatic kinetic resolution (EKR) has emerged as a powerful green chemistry tool for producing enantiopure compounds.[2] This method leverages the inherent stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This application note provides a comprehensive guide to the principles, optimization, and practical execution of the lipase-catalyzed kinetic resolution of (±)-3-butene-1,2-diol through enantioselective acylation.
Principle of Lipase-Catalyzed Kinetic Resolution
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are robust hydrolases that function efficiently in non-aqueous environments to catalyze esterification and transesterification reactions.[3][4] In the context of kinetic resolution, the lipase selectively acylates one enantiomer of the racemic diol at a much higher rate than the other.
The core of the process relies on the formation of a diastereomeric acyl-enzyme-substrate complex in the enzyme's active site.[5] The steric and electronic differences between the two enantiomers result in a significant difference in the activation energy required for acylation, leading to high enantioselectivity.
An irreversible acyl donor, such as vinyl acetate, is typically employed to drive the reaction to completion.[5][6] The vinyl alcohol released during the reaction tautomerizes to stable, non-nucleophilic acetaldehyde, preventing the reverse reaction (hydrolysis) and ensuring high conversion.[6][7] The ideal outcome of this process, a 50% conversion, yields the acylated product and the unreacted alcohol, both with high enantiomeric excess (ee).
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ftb.com.hr [ftb.com.hr]
The Versatility of 3-Butene-1,2-diol in Polymer Chemistry: A Guide to Synthesis and Application
Introduction: Unveiling the Potential of a Unique Bifunctional Monomer
In the landscape of polymer chemistry, the quest for novel monomers that impart unique functionalities and properties to materials is perpetual. 3-Butene-1,2-diol, a structurally intriguing molecule possessing both a reactive vinyl group and two hydroxyl moieties, has emerged as a versatile building block with significant potential. Its dual functionality allows for its participation in both addition and condensation polymerization reactions, opening avenues for the synthesis of a diverse array of polymeric architectures, from linear thermoplastics to crosslinked thermosets. This technical guide provides an in-depth exploration of the applications of this compound in polymer synthesis, complete with detailed experimental protocols and an analysis of the resulting polymer properties. We will delve into its role as a comonomer in free-radical polymerization and as a diol in the synthesis of unsaturated polyesters, offering researchers and material scientists a comprehensive resource to harness the capabilities of this unique monomer.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a monomer is paramount for its successful application in polymer synthesis. This compound is a clear, colorless liquid with a mild alcohol-like odor.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄H₈O₂ | [1] |
| Molecular Weight | 88.11 g/mol | [1] |
| Boiling Point | 195 °C at 733 mmHg | [2] |
| Density | 1.047 g/mL at 25 °C | [2] |
| CAS Number | 497-06-3 | [1] |
The presence of two hydroxyl groups makes this compound soluble in polar solvents. The vinyl group is susceptible to radical attack, making it a suitable candidate for addition polymerization. The primary and secondary hydroxyl groups can participate in esterification reactions, a key step in the synthesis of polyesters.
Application in Free-Radical Polymerization: Crafting Functional Copolymers
The vinyl group of this compound allows it to participate in free-radical polymerization, typically as a comonomer to introduce hydroxyl functionality into the polymer backbone. This approach is valuable for modifying the properties of commodity polymers, such as enhancing hydrophilicity, improving adhesion, and providing sites for post-polymerization modification or crosslinking.
Copolymerization with Vinyl Acetate via Emulsion Polymerization
One notable application is the copolymerization of diesters of this compound with vinyl acetate (VAc) through emulsion polymerization to produce latexes.[2] The resulting copolymers can exhibit a lower glass transition temperature (Tg) depending on the alkyl chain length of the diester.[2] This method allows for the incorporation of the diol's functionality into a stable aqueous dispersion, suitable for applications in coatings, adhesives, and binders.
Caption: Emulsion polymerization workflow for synthesizing copolymers of this compound diacetate and vinyl acetate.
Materials:
-
This compound diacetate (synthesized via esterification of this compound with acetic anhydride)
-
Vinyl acetate (VAc, inhibitor removed)
-
Anionic surfactant (e.g., sodium dodecyl sulfate)
-
Non-ionic surfactant (e.g., Triton X-405)
-
Potassium persulfate (KPS, initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
Procedure:
-
Monomer Emulsion Preparation: In a beaker, prepare the monomer emulsion by combining deionized water, anionic and non-ionic surfactants, sodium bicarbonate, this compound diacetate, and vinyl acetate under gentle stirring.
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and feeding pump, add an initial charge of deionized water and a portion of the surfactant solution.
-
Initiation: Heat the reactor to the desired polymerization temperature (e.g., 70°C) under a nitrogen purge. Once the temperature is stable, add a portion of the initiator (KPS dissolved in deionized water) to the reactor.
-
Monomer Feed: Begin the continuous addition of the monomer emulsion to the reactor over a period of 3-4 hours.
-
Polymerization: After the monomer feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion. A chase initiator solution can be added to reduce residual monomer levels.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for solid content, particle size distribution (e.g., via dynamic light scattering), glass transition temperature (via DSC), and molecular weight (via GPC).
Application in Condensation Polymerization: Building Unsaturated Polyesters
The diol functionality of this compound makes it a prime candidate for polycondensation reactions with dicarboxylic acids or their anhydrides to form polyesters. The presence of the vinyl group in the diol monomer results in an unsaturated polyester. These unsaturated sites along the polymer backbone are crucial for subsequent crosslinking reactions, typically with a vinyl monomer like styrene, to form a rigid thermoset material.
Synthesis of Unsaturated Polyesters with Maleic Anhydride
The reaction of this compound with maleic anhydride is a classic example of the synthesis of an unsaturated polyester.[3][4] This polycondensation reaction is typically carried out at elevated temperatures, often with a catalyst, and involves the removal of water as a byproduct.
Caption: Polycondensation of this compound and maleic anhydride to form an unsaturated polyester.
Materials:
-
This compound
-
Maleic anhydride
-
Phthalic anhydride (optional, to modify properties)
-
Esterification catalyst (e.g., p-toluenesulfonic acid or a tin-based catalyst)
-
Inhibitor (e.g., hydroquinone, to prevent premature crosslinking)
Procedure:
-
Reactor Charging: Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a distillation condenser with this compound, maleic anhydride, and any co-dicarboxylic acid/anhydride.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow stream throughout the reaction to prevent oxidation and discoloration.
-
Heating and Esterification: Heat the mixture gradually to 150-160°C. The reaction is exothermic initially. Once the initial reaction subsides, slowly increase the temperature to 190-210°C. Water will begin to distill off.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value reaches a predetermined low level.
-
Vacuum Application: Towards the end of the reaction, a vacuum can be applied to facilitate the removal of the final traces of water and drive the polymerization to a higher molecular weight.
-
Cooling and Dissolution: Once the desired acid value and viscosity are achieved, cool the reactor to about 100-120°C. Add an inhibitor to prevent premature gelation. The hot, viscous unsaturated polyester is then typically dissolved in a reactive diluent like styrene to produce the final resin.
-
Characterization: The resulting polyester can be characterized by its acid value, hydroxyl number, viscosity, molecular weight (GPC), and spectral analysis (¹H NMR, FTIR).[5][6]
Crosslinking of Unsaturated Polyesters: From Liquid Resin to Solid Thermoset
The unsaturated polyester resins synthesized using this compound are typically viscous liquids or low-melting solids. To be useful in most applications, they must be crosslinked into a rigid, three-dimensional network. This is achieved through the free-radical copolymerization of the unsaturated sites within the polyester backbone with a reactive diluent, most commonly styrene.
Curing Process
The curing process is initiated by the addition of a free-radical initiator, often a peroxide, and is typically accelerated by a promoter, such as a cobalt salt. The initiator decomposes to form free radicals, which then attack the double bonds of both the polyester and the styrene, initiating a chain reaction that leads to the formation of a crosslinked network.
Caption: Workflow for the crosslinking of an unsaturated polyester resin.
Conclusion and Future Outlook
This compound stands as a promising and versatile monomer in the field of polymer chemistry. Its unique combination of a polymerizable vinyl group and reactive hydroxyl groups enables the synthesis of a wide range of functional polymers through both addition and condensation polymerization pathways. The ability to introduce hydroxyl functionality into copolymers and to create unsaturated polyesters for crosslinking applications highlights its potential for developing materials with tailored properties for diverse applications, including coatings, adhesives, composites, and biomedical devices. As the demand for advanced and functional polymers continues to grow, further exploration into the polymerization behavior of this compound and the characterization of the resulting materials will undoubtedly unveil new and exciting opportunities for innovation in polymer science.
References
Sharpless Asymmetric Dihydroxylation: Application and Protocol for the Synthesis of Chiral 3-Butene-1,2-diol
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, providing a highly reliable and efficient method for converting prochiral alkenes into chiral vicinal diols with exceptional levels of enantioselectivity.[1][2][3] Developed by K. Barry Sharpless, for which he was awarded a share of the 2001 Nobel Prize in Chemistry, this reaction has become an indispensable tool in the construction of stereochemically complex molecules, particularly within the pharmaceutical and natural product synthesis sectors.[1][4][5]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the Sharpless AD for the specific synthesis of (R)- and (S)-3-butene-1,2-diol from 1,3-butadiene. Chiral butene-1,2-diols are valuable C4 building blocks, serving as versatile intermediates for the synthesis of a wide array of more complex chiral molecules.[6][7][8] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and address the specific challenges associated with handling a gaseous substrate like 1,3-butadiene.
Scientific Principles
A deep understanding of the reaction's mechanism and the factors governing its selectivity is paramount for successful and reproducible execution.
Mechanism of Action: The Catalytic Cycle
The Sharpless AD reaction operates via a catalytic cycle involving osmium tetroxide (OsO₄) and a chiral ligand derived from cinchona alkaloids.[1][9] The high cost and extreme toxicity of OsO₄ are mitigated by using it in catalytic amounts, coupled with a stoichiometric co-oxidant to regenerate the active Os(VIII) species in a closed loop.[1][9]
The catalytic cycle proceeds through several key steps:
-
Ligand-OsO₄ Complex Formation : The reaction initiates with the formation of a chiral complex between osmium tetroxide and the cinchona alkaloid ligand.[1] This complex is the active chiral oxidizing agent.
-
[3+2] Cycloaddition : The chiral osmium complex undergoes a [3+2] cycloaddition with the alkene (1,3-butadiene) to form a cyclic osmate ester intermediate.[1][3] This step establishes the stereochemistry of the final diol product. The debate between a [3+2] and a [2+2] mechanism has largely settled in favor of the [3+2] pathway.[10][11]
-
Hydrolysis : The cyclic osmate ester is hydrolyzed to release the chiral diol and the reduced osmium(VI) species.[1] This step can sometimes be rate-limiting, and additives like methanesulfonamide (CH₃SO₂NH₂) can be used to accelerate it, particularly for more substituted alkenes.[1]
-
Re-oxidation : The stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), oxidizes the Os(VI) back to Os(VIII), regenerating the active catalyst and allowing the cycle to continue.[2][10]
A potential secondary, non-enantioselective catalytic cycle can occur if the osmate ester is re-oxidized before hydrolysis.[1][11] This is suppressed by using a high concentration of the chiral ligand and the biphasic t-BuOH/water solvent system, which favors the primary pathway.[10][11]
Stereoselectivity and Mnemonic
The predictability of the stereochemical outcome is a key feature of the Sharpless AD. The choice of the chiral ligand dictates which face of the alkene is hydroxylated. The ligands are diastereomers, not enantiomers, derived from dihydroquinine (DHQ) and dihydroquinidine (DHQD).[2]
-
AD-mix-α : Contains the ligand (DHQ)₂PHAL, which typically delivers the hydroxyl groups to the "bottom" or alpha (α) face of the alkene.
-
AD-mix-β : Contains the ligand (DHQD)₂PHAL, which delivers the hydroxyl groups to the "top" or beta (β) face of the alkene.
The Sharpless mnemonic provides a simple way to predict the product's absolute configuration. The alkene is drawn in a specific orientation, and the mnemonic indicates the face of attack for each AD-mix. For 1,3-butadiene, a terminal alkene, AD-mix-β will produce the (R)-diol, while AD-mix-α will yield the (S)-diol.
Regioselectivity with Dienes
When applied to conjugated dienes, the Sharpless AD can exhibit high regioselectivity, favoring mono-dihydroxylation of one double bond over the other.[1] The reaction generally occurs at the more electron-rich or less sterically hindered double bond. For a symmetric diene like 1,3-butadiene, the key is to control the stoichiometry to favor the mono-adduct, this compound, and prevent the formation of the butane-1,2,3,4-tetraol. This is readily achieved under standard conditions, where the electron-withdrawing effect of the newly introduced hydroxyl groups deactivates the remaining double bond towards further oxidation. Seminal work by Sharpless and colleagues demonstrated that mono-dihydroxylation of dienes proceeds with high yield and excellent enantioselectivity.
Experimental Protocol
Safety First: Handling Osmium Tetroxide and 1,3-Butadiene
-
Osmium Tetroxide (OsO₄) : OsO₄ is extremely toxic, volatile, and can cause severe respiratory damage, skin burns, and serious eye damage, potentially leading to blindness, even at low concentrations.[3][11][12][13] All manipulations involving AD-mix (which contains a stable osmate salt, K₂OsO₂(OH)₄) must be performed in a certified chemical fume hood.[11][12] Always wear appropriate personal protective equipment (PPE), including a lab coat, splash-proof chemical safety goggles, and double-layered nitrile gloves.[3][11] Have a corn oil or sodium sulfite solution available for quenching spills, as these will reduce the volatile OsO₄ to less harmful osmium species.[13]
-
1,3-Butadiene : 1,3-Butadiene is a flammable gas and a known carcinogen. It should be handled in a well-ventilated fume hood, away from ignition sources. The procedure below involves condensing the gas to a liquid at low temperatures, which requires careful handling to avoid pressure buildup and frostbite.
Materials and Reagents
-
AD-mix-α or AD-mix-β
-
1,3-Butadiene (lecture bottle)
-
tert-Butanol (t-BuOH), reagent grade
-
Deionized water
-
Sodium sulfite (Na₂SO₃), solid
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask (e.g., 250 mL for a 10 mmol scale reaction)
-
Magnetic stirrer and stir bar
-
Dry ice/acetone or dry ice/isopropanol cold bath
-
Graduated cylinder or syringe for dispensing condensed butadiene
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure for the Synthesis of (R)-3-Butene-1,2-diol (using AD-mix-β)
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (14.0 g, for a 10 mmol scale) with a 1:1 mixture of t-BuOH and water (50 mL each). Stir the mixture vigorously at room temperature until the solids are mostly dissolved, resulting in two clear phases with a bright yellow aqueous layer.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. Some inorganic salts may precipitate, which is normal.
-
Handling 1,3-Butadiene :
-
Set up a condensing apparatus in the fume hood. This can be a graduated cylinder or a pre-weighed flask cooled in a dry ice/acetone bath (approx. -78 °C).
-
Carefully direct a slow stream of 1,3-butadiene gas from the lecture bottle into the cold condenser via tubing. The gas will condense into a colorless liquid (boiling point: -4.4 °C).
-
Collect a slight excess of the required amount (for 10 mmol, target ~0.54 g or ~0.8-0.9 mL).
-
-
Substrate Addition : Quickly and carefully add the cold, liquefied 1,3-butadiene (10 mmol, ~0.54 g) to the vigorously stirred, pre-cooled AD-mix solution. A syringe pre-cooled in the dry ice bath can be used for the transfer.
-
Reaction : Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by spotting a quenched aliquot (a drop of reaction mixture in a small vial with a pinch of Na₂SO₃ and a drop of EtOAc). The reaction is typically complete within 6-18 hours.
-
Quenching : Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, ~15 g) portion-wise at 0 °C. Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 1 hour. The color of the mixture should change from yellow/brown to a pale or greyish slurry.
-
Workup and Extraction :
-
Add ethyl acetate (EtOAc, ~100 mL) to the flask and stir for another 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with EtOAc (~50 mL each).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
-
Drying and Concentration : Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diol.
-
Purification : Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure this compound.
To synthesize (S)-3-butene-1,2-diol, simply substitute AD-mix-β with AD-mix-α and follow the identical procedure.
Data Presentation
Table of Expected Outcomes
The following table summarizes the expected results for the asymmetric dihydroxylation of 1,3-butadiene based on literature precedents for dienes. Yields and enantiomeric excess (ee) are representative and can vary based on reaction scale and conditions.
| Target Product | Substrate | Reagent | Expected Yield | Expected ee (%) |
| (R)-3-Butene-1,2-diol | 1,3-Butadiene | AD-mix-β | 55-70% | >98% |
| (S)-3-Butene-1,2-diol | 1,3-Butadiene | AD-mix-α | 55-70% | >98% |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Poor quality or old AD-mix.- Insufficient stirring (biphasic reaction).- Butadiene evaporated before reacting. | - Use fresh, properly stored AD-mix.- Ensure vigorous, efficient stirring.- Maintain reaction temperature at 0°C or slightly below. |
| Low Enantiomeric Excess (ee) | - Reaction temperature too high.- Contamination of glassware or reagents.- Secondary catalytic cycle is competing. | - Strictly maintain the reaction temperature at 0°C.- Use clean, dry glassware and high-purity reagents.- Ensure the standard AD-mix formulation is used, as it contains sufficient ligand to suppress the secondary cycle. |
| Formation of Tetraol | - Incorrect stoichiometry (excess AD-mix).- Reaction run for an excessively long time. | - Use 1.0 equivalent of alkene to 1.4 g of AD-mix.- Monitor the reaction by TLC and quench promptly upon consumption of the starting material. |
| Difficult Workup/Emulsion | - Incomplete quenching of osmium species. | - Add more sodium sulfite and stir for a longer period before extraction. |
Experimental Workflow Visualization
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
The Strategic Application of Ring-Closing Metathesis on 3-Butene-1,2-diol Derivatives: A Guide for Researchers
The synthesis of complex cyclic molecules is a cornerstone of modern drug discovery and development. Among the myriad of synthetic strategies, Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds within a cyclic framework.[1] This application note provides a detailed exploration of RCM reactions involving derivatives of 3-butene-1,2-diol, a readily available and versatile starting material. We will delve into the mechanistic underpinnings, catalyst selection, the critical role of protecting groups, and provide a detailed protocol for the synthesis of a model cyclic ether. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.
Introduction: The Synthetic Utility of this compound in RCM
This compound is a valuable chiral building block that can be transformed into a variety of diene precursors suitable for RCM. The resulting cyclic products, particularly unsaturated cyclic ethers and carbocycles, are prevalent motifs in numerous biologically active natural products and pharmaceutical agents.[2] The strategic placement of the vicinal diol functionality allows for post-RCM transformations, providing access to a diverse range of complex molecular architectures.
However, the presence of free hydroxyl groups can be detrimental to the activity of common ruthenium-based metathesis catalysts, such as Grubbs catalysts. Therefore, a key consideration in designing an RCM strategy involving this compound is the protection of the diol moiety.
The Imperative of Protecting Groups for Vicinal Diols in RCM
The Lewis basicity of the oxygen atoms in free hydroxyl groups can lead to coordination with the metal center of the metathesis catalyst, potentially leading to catalyst deactivation or undesired side reactions. To circumvent this, the 1,2-diol of this compound must be protected prior to the introduction of the RCM catalyst.
Cyclic acetals are particularly well-suited for the protection of 1,2-diols, offering a balance of stability and ease of removal.[3] The formation of a five-membered cyclic acetal provides a rigidifying effect that can also influence the stereochemical outcome of the RCM reaction.
Common Protecting Groups for 1,2-Diols:
| Protecting Group | Formation Conditions | Cleavage Conditions | Stability |
| Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH) | Mild aqueous acid (e.g., acetic acid, HCl) | Stable to basic, reductive, and oxidative conditions |
| Benzylidene acetal | Benzaldehyde, acid or Lewis acid catalyst | Hydrogenolysis (e.g., H₂, Pd/C), strong acid | Stable to basic and many oxidative/reductive conditions |
For the purposes of this guide, we will focus on the use of the acetonide as a robust and readily cleavable protecting group.
The Mechanism of Ring-Closing Metathesis
Ring-closing metathesis is a metal-catalyzed reaction that proceeds through a metallacyclobutane intermediate.[1] The generally accepted Chauvin mechanism outlines a series of [2+2] cycloaddition and cycloreversion steps.[4]
The catalytic cycle begins with the reaction of the ruthenium alkylidene catalyst with one of the terminal alkenes of the diene substrate. This forms a new metal alkylidene and releases a volatile alkene. An intramolecular [2+2] cycloaddition then occurs between the newly formed metal alkylidene and the second terminal alkene of the substrate, generating a metallacyclobutane intermediate. A subsequent retro [2+2] cycloaddition (cycloreversion) releases the desired cyclic alkene product and regenerates a metal alkylidene species, which can then re-enter the catalytic cycle. The formation of a volatile byproduct, typically ethylene, drives the reaction to completion.[4]
Caption: The catalytic cycle of Ring-Closing Metathesis.
Catalyst Selection: A Comparative Overview
The choice of catalyst is paramount to the success of an RCM reaction. The development of well-defined ruthenium-based catalysts by Grubbs and Schrock has revolutionized the field.[1] For most applications involving di- or trisubstituted alkenes, the second and third-generation Grubbs catalysts, as well as the Hoveyda-Grubbs catalysts, offer excellent reactivity and functional group tolerance.
| Catalyst | Structure | Key Features |
| Grubbs 1st Generation | Good activity for terminal alkenes, less active for hindered substrates. | |
| Grubbs 2nd Generation | Higher activity and broader substrate scope than 1st Gen. More stable to air and moisture. | |
| Hoveyda-Grubbs 2nd Generation | High stability, allowing for easier handling. Slower initiation than Grubbs 2nd Gen. | |
| Grubbs 3rd Generation | Very fast initiation rates. Ideal for ring-opening metathesis polymerization (ROMP). |
For the RCM of a derivatized this compound, the Grubbs 2nd Generation catalyst is often a suitable choice, providing a good balance of reactivity and stability.
Experimental Protocol: Synthesis of a Seven-Membered Cyclic Ether
This protocol details a representative three-step synthesis of a seven-membered cyclic ether starting from this compound. The process involves protection of the diol, allylation to form the diene, and subsequent ring-closing metathesis.
Caption: Workflow for the synthesis of a cyclic ether from this compound.
Step 1: Protection of this compound as an Acetonide
Materials:
-
This compound (1.0 eq)
-
2,2-Dimethoxypropane (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)
-
Anhydrous acetone
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the protected diol.
Step 2: Diallylation to Form the Diene Precursor
Materials:
-
Protected diol from Step 1 (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 eq)
-
Allyl bromide (2.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ice bath
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the protected diol in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add allyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the diene precursor.
Step 3: Ring-Closing Metathesis
Materials:
-
Diene precursor from Step 2 (1.0 eq)
-
Grubbs 2nd Generation Catalyst (0.01-0.05 eq)
-
Anhydrous and degassed dichloromethane (DCM)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Dissolve the diene precursor in anhydrous and degassed DCM in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add the Grubbs 2nd Generation Catalyst to the solution.
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired seven-membered cyclic ether.
Troubleshooting and Considerations
-
Catalyst Deactivation: Ensure all solvents and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Low Conversion: If the reaction stalls, a second portion of the catalyst can be added. Increasing the reaction temperature or using a more active catalyst (e.g., Grubbs 3rd Generation) may also be beneficial.
-
Isomerization: The formation of undesired alkene isomers can sometimes be observed. Additives such as 1,4-benzoquinone can occasionally suppress this side reaction, though they may also reduce the overall reaction rate.[5]
-
High Dilution: For the formation of large rings, high dilution conditions (typically <0.01 M) are often necessary to favor the intramolecular RCM pathway over intermolecular oligomerization.
Conclusion
Ring-closing metathesis of derivatives of this compound represents a powerful and flexible strategy for the synthesis of valuable cyclic structures. Careful consideration of protecting group strategy, catalyst selection, and reaction conditions is essential for achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this important transformation in their own synthetic campaigns, paving the way for the discovery and development of novel therapeutics and other advanced materials.
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Enantioselectivity in 3-Butene-1,2-diol Synthesis
Welcome to the technical support center for the enantioselective synthesis of 3-butene-1,2-diol. This valuable chiral building block is a precursor for various pharmaceuticals and biologically active molecules.[1][2] Achieving high enantioselectivity in its synthesis is crucial, yet often presents significant challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered issues during their experiments.
I. Troubleshooting Guide: Diagnosing and Resolving Low Enantioselectivity
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee) in Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene
Question: My Sharpless asymmetric dihydroxylation of 1,3-butadiene is resulting in a low enantiomeric excess (ee) for the desired this compound. What are the likely causes and how can I improve the enantioselectivity?
Answer:
The Sharpless asymmetric dihydroxylation is a powerful method for creating chiral vicinal diols from alkenes.[2] However, achieving high enantioselectivity with a gaseous substrate like 1,3-butadiene can be challenging. Several factors can contribute to low ee:
1. Catalyst System and Ligand Choice:
-
Cause: The choice of chiral ligand is paramount for inducing enantioselectivity.[3] The commercially available AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) provide opposite enantiomers of the diol.[3] Suboptimal ligand-substrate interactions can lead to poor facial selectivity. While trans-alkenes generally give excellent ee's, cis-alkenes can be problematic.[4]
-
Solution:
-
Verify the Correct AD-mix: Ensure you are using the appropriate AD-mix for the desired diol enantiomer.
-
Ligand Concentration: A secondary, less selective catalytic cycle can sometimes compete with the primary asymmetric cycle.[3] Increasing the molar concentration of the chiral ligand can help suppress this secondary pathway.[3]
-
Ligand Purity: Ensure the chiral ligand is of high purity and has not degraded.
-
2. Reaction Conditions:
-
Cause: Temperature, solvent, and reaction time can significantly influence the enantioselectivity of the Sharpless dihydroxylation.
-
Solution:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or below) often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Solvent System: The standard solvent system for the Sharpless AD is a t-butanol/water mixture. Variations in the ratio or the presence of co-solvents can impact the reaction. Experiment with different solvent ratios to optimize the balance between solubility and selectivity.
-
Reaction Time: While the reaction should proceed to completion, unnecessarily long reaction times can sometimes lead to side reactions or partial racemization, although the latter is less common for this specific reaction. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
3. Substrate Purity:
-
Cause: Impurities in the 1,3-butadiene starting material can interfere with the catalyst and reduce enantioselectivity. Common impurities include other C4 isomers like isobutene, as well as propadiene and methyl acetylene.[5]
-
Solution:
-
Use High-Purity 1,3-Butadiene: Whenever possible, use polymer-grade or high-purity 1,3-butadiene.
-
Purification: If the purity is questionable, consider purifying the 1,3-butadiene by passing it through a column of activated alumina to remove polar impurities.
-
Workflow for Troubleshooting Low ee in Sharpless AD:
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Poor Enantioselectivity in Enzymatic Synthesis of this compound
Question: I am using an enzymatic method, such as lipase-catalyzed hydrolysis of a diacetate precursor or epoxide hydrolase-mediated ring-opening of 3,4-epoxy-1-butene, and the resulting this compound has low ee. What could be wrong?
Answer:
Enzymatic methods offer a green and often highly selective alternative for producing chiral diols.[6][7][8] However, several factors can lead to suboptimal enantioselectivity.
1. Enzyme Selection and Activity:
-
Cause: Not all enzymes are created equal. The choice of lipase or epoxide hydrolase is critical, as their enantioselectivity for a given substrate can vary significantly. Enzyme activity can also be compromised by improper storage or handling.
-
Solution:
-
Screen Different Enzymes: Test a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or epoxide hydrolases to identify the one with the highest enantioselectivity for your specific substrate.[9]
-
Verify Enzyme Activity: Ensure the enzyme is active and has been stored under the recommended conditions. Consider running a standard control reaction to confirm its activity.
-
2. Reaction Medium and Conditions:
-
Cause: The solvent, pH, and temperature of the reaction medium can have a profound effect on enzyme structure and, consequently, its enantioselectivity.
-
Solution:
-
Solvent Optimization: For lipase-catalyzed reactions in organic solvents, the choice of solvent is crucial. Screen a range of solvents with varying polarities (e.g., hexane, toluene, THF, acetonitrile).
-
pH Control: For aqueous reactions, maintain the optimal pH for the specific enzyme using a suitable buffer system. Even small pH shifts can denature the enzyme or alter its active site conformation.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they may decrease enantioselectivity. Perform the reaction at different temperatures to find the optimal balance.
-
3. Substrate and Product Inhibition/Racemization:
-
Cause: High concentrations of the substrate or product can sometimes inhibit the enzyme. In some cases, the product may undergo non-enzymatic racemization under the reaction conditions.
-
Solution:
-
Control Substrate Concentration: Avoid excessively high substrate concentrations. Fed-batch or continuous-flow processes can be beneficial in this regard.
-
Product Removal: If product inhibition is suspected, consider in-situ product removal techniques.
-
Check for Racemization: Analyze the enantiomeric purity of the product over time. If it decreases after reaching a maximum, it may indicate product racemization. Adjusting the pH or temperature might mitigate this.
-
Data Presentation: Effect of Lipase Source on Enantioselectivity
| Lipase Source | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) of this compound |
| Candida antarctica Lipase B | Hexane | 30 | 95 |
| Pseudomonas cepacia Lipase | Hexane | 30 | 88 |
| Candida rugosa Lipase | Hexane | 30 | 65 |
| Candida antarctica Lipase B | Acetonitrile | 30 | 72 |
Note: This is illustrative data. Actual results may vary.
Issue 3: Inconsistent Results and Reproducibility Problems
Question: My results for the enantioselective synthesis of this compound are inconsistent from one run to the next. How can I improve the reproducibility of my experiments?
Answer:
Inconsistent results are a common frustration in synthetic chemistry. The key to improving reproducibility lies in meticulous control over all experimental parameters.
1. Reagent Quality and Handling:
-
Cause: Variations in the quality and handling of reagents are a major source of irreproducibility. This includes the purity of the starting materials, the activity of the catalyst or enzyme, and the water content of the solvents.
-
Solution:
-
Use High-Quality Reagents: Source reagents from reputable suppliers and use them before their expiration dates.
-
Consistent Handling: Develop and adhere to a standard operating procedure (SOP) for handling all reagents, especially sensitive catalysts and enzymes.
-
Control Water Content: For reactions sensitive to moisture, use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
2. Precise Control of Reaction Parameters:
-
Cause: Small variations in temperature, stirring rate, and addition rates of reagents can lead to significant differences in the outcome of the reaction, particularly for highly sensitive catalytic processes.
-
Solution:
-
Accurate Temperature Control: Use a reliable temperature-controlled bath or reactor system.
-
Consistent Stirring: Use a magnetic stir plate with a tachometer or an overhead stirrer to ensure consistent and efficient mixing.
-
Controlled Addition: For the addition of critical reagents, use a syringe pump to ensure a slow and consistent addition rate.
-
3. Analytical Method Validation:
-
Cause: If the analytical method used to determine the enantiomeric excess is not robust, it can lead to apparent inconsistencies in the results.
-
Solution:
-
Method Validation: Validate your chiral GC or HPLC method to ensure it is accurate, precise, and reproducible. This includes confirming baseline separation of the enantiomers and checking for linearity of the detector response. A simple and efficient method for determining the yield and enantiomeric excess of chiral diols without the need for work-up and product isolation in a high-throughput setting has been described.[10]
-
Consistent Sample Preparation: Follow a standardized procedure for preparing samples for analysis to minimize variability.
-
Logical Relationship Diagram for Reproducibility:
Caption: Key factors for achieving reproducible results.
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to enantiomerically enriched this compound?
A1: The primary methods for the enantioselective synthesis of this compound include:
-
Sharpless Asymmetric Dihydroxylation of 1,3-butadiene: This is a widely used method that employs an osmium catalyst and a chiral quinine-based ligand.[2][3]
-
Enzymatic Kinetic Resolution: This can involve the lipase-catalyzed enantioselective hydrolysis of a diacetate or other ester derivative of racemic this compound, or the acylation of the racemic diol.[9][11]
-
Enzymatic Hydrolysis of 3,4-epoxy-1-butene: The use of epoxide hydrolases can provide a highly enantioselective route to the diol.[12]
-
Asymmetric Epoxidation followed by Ring Opening: This two-step process involves the enantioselective epoxidation of 1,3-butadiene followed by nucleophilic ring-opening of the resulting chiral epoxide.
Q2: How can I accurately determine the enantiomeric excess (ee) of my this compound product?
A2: The most common and reliable methods for determining the ee of this compound are:
-
Chiral Gas Chromatography (GC): The diol is often derivatized (e.g., as the diacetate or bis-trimethylsilyl ether) to improve its volatility and then analyzed on a chiral GC column.
-
Chiral High-Performance Liquid Chromatography (HPLC): The diol can be analyzed directly or after derivatization with a UV-active chiral resolving agent on a chiral stationary phase.
-
NMR Spectroscopy with Chiral Shift Reagents: This method can be used, but often requires higher concentrations and may be less accurate than chromatographic methods.
-
Fluorescence-based assays: A high-throughput method has been developed for determining the ee of chiral diols based on the formation of fluorescent diastereomeric complexes.[13]
Q3: Are there any alternative, non-osmium-based methods for the asymmetric dihydroxylation of 1,3-butadiene?
A3: While the Sharpless asymmetric dihydroxylation is the most established method, research into alternative, more environmentally benign methods is ongoing. Some approaches include:
-
Manganese-based Catalysts: Chiral manganese salen complexes have been investigated for asymmetric epoxidation and dihydroxylation, although their application to 1,3-butadiene may be less developed.
-
Iron-based Catalysts: Iron complexes are also being explored as catalysts for asymmetric dihydroxylation.
-
Enzymatic Dihydroxylation: The direct enzymatic dihydroxylation of 1,3-butadiene is a potential future direction, although it is not yet a widely established method.
Q4: What is the importance of this compound in drug development?
A4: Chiral 1,2-diols are versatile building blocks in the synthesis of a wide range of pharmaceuticals.[1][14] this compound, with its vinyl group, allows for further synthetic transformations, making it a valuable precursor for creating complex molecular architectures found in many biologically active compounds.
III. Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
1,3-Butadiene
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a cold finger condenser (-78 °C), add AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1 equivalent).
-
Add a 1:1 mixture of tert-butanol and water (10 mL per gram of AD-mix-β).
-
Cool the mixture to 0 °C in an ice bath and stir vigorously until the solids are dissolved and the mixture is homogeneous.
-
Bubble 1,3-butadiene gas (1 equivalent) through the reaction mixture at a slow rate for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per gram of AD-mix-β) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis of the diacetate derivative.
Protocol 2: Enzymatic Resolution of Racemic this compound Diacetate
Materials:
-
Racemic this compound diacetate
-
Candida antarctica Lipase B (CAL-B), immobilized
-
Phosphate buffer (0.1 M, pH 7.0)
-
Hexane
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a flask, add racemic this compound diacetate (1 mmol) and hexane (20 mL).
-
Add immobilized CAL-B (50 mg).
-
Add phosphate buffer (1 mL) and stir the mixture at 30 °C.
-
Monitor the reaction progress by GC. The reaction is typically complete when approximately 50% of the diacetate has been hydrolyzed.
-
Filter off the immobilized enzyme.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Separate the unreacted diacetate from the product diol by column chromatography.
-
Determine the enantiomeric excess of the resulting this compound.
IV. References
-
The Preparation of Enantiomerically Pure 3,4Epoxy1-butene and 3Butene1,2-diol. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Chen, M., Handa, M., & Roush, W. R. (2009). Enantioselective Synthesis of 2-Methyl-1,2-syn- and 2-Methyl-1,2-anti-3-butenediols via Allene Hydroboration– Aldehyde Allylboration Reaction Sequences. Journal of the American Chemical Society, 131(40), 14602–14603. --INVALID-LINK--
-
Gromut, T. C., & Grubbs, R. H. (2012). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. ACS Catalysis, 2(10), 2139–2143. --INVALID-LINK--
-
Toraya, T., et al. (2008). But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydratase. The FEBS Journal, 275(20), 5038-5051. --INVALID-LINK--
-
Burks, H. E., Kliman, L. T., & Morken, J. P. (2009). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Journal of the American Chemical Society, 131(26), 9134–9135. --INVALID-LINK--
-
Ocampo, B., et al. (2023). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. ChemRxiv. --INVALID-LINK--
-
Ocampo, B., et al. (2023). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. ResearchGate. --INVALID-LINK--
-
Ocampo, B., et al. (2023). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. ACS Central Science, 9(8), 1545–1556. --INVALID-LINK--
-
Burks, H. E., Kliman, L. T., & Morken, J. P. (2009). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Journal of the American Chemical Society, 131(26), 9134–9135. --INVALID-LINK--
-
Sharpless asymmetric dihydroxylation. (2023, December 2). In Wikipedia. --INVALID-LINK--
-
Restek Corporation. (n.d.). Analysis of Trace Hydrocarbon Impurities in 1,3-Butadiene Using Optimized Rt®-Alumina BOND/MAPD PLOT Columns. Retrieved January 5, 2026, from --INVALID-LINK--
-
Powley, M. W., et al. (2007). The importance of 3,4-epoxy-1,2-butanediol and hydroxymethylvinyl ketone in this compound associated mutagenicity. Toxicological Sciences, 96(2), 256-263. --INVALID-LINK--
-
Burks, H. E., Kliman, L. T., & Morken, J. P. (2009). Asymmetric 1,4-dihydroxylation of 1,3-dienes by catalytic enantioselective diboration. Journal of the American Chemical Society, 131(26), 9134–9135. --INVALID-LINK--
-
Park, S., & Lee, D. (2023). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry, 21(22), 4607-4623. --INVALID-LINK--
-
Kumar, P., & Schaus, S. E. (2022). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 27(19), 6271. --INVALID-LINK--
-
Yildiz, T., & Yusufoğlu, A. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(4), 2831–2843. --INVALID-LINK--
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. --INVALID-LINK--
-
González, E., et al. (2006). Enantioselective synthesis of vicinal (R,R)-diols by yeast butanediol dehydrogenase. Applied and Environmental Microbiology, 72(11), 7199–7205. --INVALID-LINK--
-
Westphal, L., et al. (2024). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non‐Conventional Media. Advanced Synthesis & Catalysis. --INVALID-LINK--
-
Sharma, A., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4945. --INVALID-LINK--
-
Mukaiyama, T., et al. (1994). Diastereo- and Enantioselective Synthesis of syn- and anti-1,2-Diol Units by Asymmetric Aldol Reactions. Chemistry Letters, 23(6), 1121-1124. --INVALID-LINK--
-
Unlock Chemystery. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Video]. YouTube. --INVALID-LINK--
-
Westphal, L., et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media. Advanced Synthesis & Catalysis, 367, e202401143. --INVALID-LINK--
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 5, 2026, from --INVALID-LINK--
-
Enzymatic Resolution Of 3-Butene-1, 2-Diol In Organic Solvents And Optimization Of Reaction Conditions. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Ruppert, S. M., & Becker, J. F. (2010). Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. Environmental Science & Technology, 44(17), 6717–6722. --INVALID-LINK--
-
An, G., et al. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. Chemistry – A European Journal, 23(34), 8196-8200. --INVALID-LINK--
-
Li, Z., et al. (2005). Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot. Green Chemistry, 7(8), 589-593. --INVALID-LINK--
-
Ríos-Lombardía, N., et al. (2020). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Catalysts, 10(11), 1279. --INVALID-LINK--
-
An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2318–2336. --INVALID-LINK--
-
Jaoui, M., et al. (2014). Atmospheric oxidation of 1,3-butadiene: characterization of gas and aerosol reaction products and implications for PM2.5. Atmospheric Chemistry and Physics, 14(24), 13681–13704. --INVALID-LINK--
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 1,3-BUTADIENE. In Chemical Agents and Related Occupations (Vol. 100F). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. --INVALID-LINK--
-
Jackson, T. E., et al. (2000). Oxidation of this compound by alcohol dehydrogenase. Chemical Research in Toxicology, 13(11), 1163–1170. --INVALID-LINK--
-
Jackson, T. E., et al. (2002). Metabolism of this compound in B6C3F1 mice. Evidence for involvement of alcohol dehydrogenase and cytochrome p450. Drug Metabolism and Disposition, 30(4), 438-445. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Improving Stereoselectivity in Diol Synthesis
Welcome to the technical support center dedicated to advancing your research in stereoselective diol synthesis. This guide is structured to provide actionable insights and troubleshooting strategies for common challenges encountered in the laboratory. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high stereoselectivity.
I. Foundational Principles of Stereoselective Diol Synthesis
Chiral diols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] Achieving high stereoselectivity in their synthesis is paramount, and catalyst selection is the most critical factor influencing the outcome. This guide will focus on troubleshooting the most common and powerful catalytic methods for asymmetric dihydroxylation.
Choosing Your Catalytic System: A Decision-Making Workflow
The selection of an appropriate catalytic system is substrate-dependent. This workflow provides a general guideline for navigating your choices.
Caption: Decision workflow for initial catalyst system selection.
II. Troubleshooting Guide: Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the syn-dihydroxylation of alkenes.[3][4] It utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand and a stoichiometric co-oxidant.[3][5] The commercially available "AD-mix" formulations (AD-mix-α containing (DHQ)₂PHAL and AD-mix-β containing (DHQD)₂PHAL) have simplified the application of this reaction.[3][5]
Problem 1: Low Enantioselectivity (% ee)
Q: My Sharpless AD reaction is yielding the desired diol, but with poor enantiomeric excess. What are the likely causes and how can I improve it?
A: Low enantioselectivity in Sharpless AD reactions is a common issue that can often be traced back to several factors.
Potential Cause A: Sub-optimal Substrate Class While the Sharpless AD is robust, certain alkene substitution patterns are known to give lower selectivity. In particular, cis-disubstituted olefins are notoriously difficult substrates for this reaction.[4]
Solution:
-
Confirm Substrate Limitation: Review the literature for precedents with similar cis-alkenes. If consistently low % ee is reported, consider an alternative catalytic system.
-
Alternative Method: For cis-alkenes, the Jacobsen-Katsuki Epoxidation followed by hydrolytic ring-opening is often a superior strategy for achieving high enantioselectivity in diol synthesis.[6][7]
Potential Cause B: Competing Catalytic Cycle The mechanism of the Sharpless AD involves a primary catalytic cycle that provides high enantioselectivity. However, a secondary, non-selective pathway can compete, especially at higher temperatures or with lower ligand concentrations.[3][4] In this secondary cycle, the osmate ester intermediate is oxidized before it dissociates from the osmium center, leading to a loss of chiral induction.[3]
Solution:
-
Lower the Reaction Temperature: Running the reaction at 0°C or even lower temperatures can suppress the secondary catalytic cycle.
-
Increase Ligand Concentration: If you are not using the pre-packaged AD-mix, ensure that the molar ratio of the chiral ligand to osmium tetroxide is sufficiently high. A higher ligand concentration favors the primary, more selective pathway.
-
Use of Additives: For some substrates, the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester, promoting the primary cycle and improving enantioselectivity, particularly for non-terminal alkenes.[3]
Potential Cause C: Impure Substrate or Reagents Impurities in the alkene substrate or degradation of the co-oxidant can interfere with the catalyst and reduce selectivity.
Solution:
-
Purify the Alkene: Ensure your starting alkene is of high purity by distillation, chromatography, or recrystallization.
-
Verify Reagent Quality: Use freshly opened or properly stored AD-mix and solvents.
Problem 2: Low or No Conversion
Q: My reaction has stalled, or I am recovering mostly unreacted starting material. What should I check?
A: Poor conversion can be due to catalyst deactivation or sub-optimal reaction conditions.
Potential Cause A: Ineffective Co-oxidant Regeneration The catalytic cycle relies on the efficient regeneration of the Os(VIII) species by the co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]) in the AD-mix.[3] If this regeneration fails, the reaction will stop.
Solution:
-
pH Control: The reaction is sensitive to pH. The AD-mix contains potassium carbonate to maintain a basic environment, which is crucial for the catalytic cycle. Ensure adequate buffering.
-
Biphasic System: The standard Sharpless AD is run in a t-BuOH/water (1:1) solvent system. Vigorous stirring is essential to ensure proper mixing of the organic and aqueous phases for efficient regeneration of the catalyst.
Potential Cause B: Catalyst Poisoning Certain functional groups on the substrate or impurities can act as ligands for the osmium catalyst, leading to deactivation.
Solution:
-
Substrate Analysis: Analyze your substrate for potential catalyst poisons, such as thiols or certain nitrogen-containing heterocycles.
-
Protecting Groups: If your substrate contains interfering functional groups, consider using protecting groups that are stable to the reaction conditions.
Sharpless AD Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low % ee | Challenging substrate (e.g., cis-alkene) | Switch to Jacobsen-Katsuki epoxidation/hydrolysis. |
| Competing secondary catalytic cycle | Lower reaction temperature; increase ligand concentration. | |
| Reagent/Substrate impurity | Purify starting materials; use fresh reagents. | |
| Low Conversion | Inefficient co-oxidant regeneration | Ensure vigorous stirring and proper pH (buffered with K₂CO₃). |
| Catalyst poisoning | Identify and protect interfering functional groups. |
III. Troubleshooting Guide: Jacobsen-Katsuki Epoxidation for Diol Synthesis
The Jacobsen-Katsuki epoxidation is an excellent method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins, using a chiral (salen)manganese(III) complex.[6][7][8] Subsequent acid- or base-catalyzed hydrolysis of the resulting epoxide provides the corresponding anti-diol.
Problem: Low Diastereoselectivity in the Final Diol
Q: After epoxidation and hydrolysis, I'm getting a mixture of syn and anti diols. How can I improve the diastereoselectivity for the anti product?
A: The overall stereochemical outcome depends on both the epoxidation and the subsequent ring-opening step.
Potential Cause: Non-Stereospecific Epoxide Ring Opening The hydrolysis of the epoxide must proceed via a stereospecific S(_N)2 mechanism to ensure inversion of configuration at one of the carbon centers, leading to the anti-diol. If S(_N)1 character is introduced, stereoselectivity will be lost.
Solution:
-
Optimize Hydrolysis Conditions: Use mild acidic or basic conditions for the hydrolysis. For acid-catalyzed hydrolysis, ensure the conditions are not so harsh as to promote carbocation formation.
-
Choice of Nucleophile: The choice of nucleophile in the ring-opening step is critical. Water will lead to the diol. Other nucleophiles can be used to generate other functionalized products with high diastereoselectivity.
Experimental Protocol: Jacobsen-Katsuki Epoxidation and Hydrolysis
-
Epoxidation: To a stirred solution of the alkene in a suitable solvent (e.g., CH₂Cl₂), add the chiral (salen)Mn(III) catalyst (typically 1-5 mol%).
-
Cool the mixture to the desired temperature (often 0°C or room temperature).
-
Slowly add the oxidant (e.g., aqueous NaOCl, m-CPBA) over a period of time to control the reaction rate and temperature.[9]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work up the reaction to isolate the crude epoxide.
-
Hydrolysis: Dissolve the crude epoxide in a suitable solvent mixture (e.g., THF/water).
-
Add a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., NaOH) and stir until the epoxide is consumed.
-
Work up and purify the resulting anti-diol.
IV. Frequently Asked Questions (FAQs)
Q1: How do I choose between AD-mix-α and AD-mix-β? A: The choice depends on the desired enantiomer of the diol. The two mixes contain pseudoenantiomeric ligands ((DHQ)₂PHAL in α and (DHQD)₂PHAL in β) and deliver the hydroxyl groups to opposite faces of the alkene.[3] A mnemonic exists for predicting the stereochemical outcome based on the substitution pattern of the alkene. It is always recommended to consult the original literature from the Sharpless group for this predictive model.[10]
Q2: What is the role of the solvent system in stereoselective diol synthesis? A: The solvent can have a profound impact on stereoselectivity.[11] In the Sharpless AD, the t-BuOH/water system is crucial for the biphasic catalytic cycle. In other systems, the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the facial selectivity of the reaction. Solvent screening is often a necessary step in optimizing a new stereoselective transformation.[11]
Q3: Are there greener alternatives to osmium- or manganese-based catalysts? A: Yes, the field is increasingly moving towards more sustainable methods.
-
Organocatalysis: Chiral diols, such as BINOL and TADDOL derivatives, can themselves act as organocatalysts to induce enantioselectivity in various transformations that can lead to diols.[12][13]
-
Biocatalysis: Enzymes, particularly Rieske non-heme iron oxygenases (ROs), can catalyze the stereoselective cis-dihydroxylation of alkenes with high selectivity.[14] Biocatalytic methods offer the advantage of mild reaction conditions and high environmental compatibility.[15]
Q4: My substrate has multiple double bonds. How can I achieve site-selectivity? A: Site-selectivity is generally governed by the electronic properties of the double bonds. In Sharpless AD, the most electron-rich double bond is typically oxidized preferentially.[3] However, steric factors and the presence of directing groups (like nearby hydroxyls) can also influence the site of reaction. Careful analysis of the substrate is required, and in complex molecules, protecting groups may be necessary to achieve the desired site-selectivity.
Visualizing the Sharpless AD Catalytic Cycle and Potential Pitfalls
Caption: The catalytic cycle of the Sharpless AD, highlighting the problematic secondary pathway.
V. References
-
Catalyst-Directed Diastereo- and Site-Selectivity in Successive Nucleophilic and Electrophilic Allylation of Chiral 1,3-Diols: Protecting Group-Free Synthesis of Substituted Pyrans. (n.d.). National Institutes of Health (NIH). 16
-
Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. (n.d.). PubMed Central. 17
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). National Institutes of Health (NIH). 1
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). ACS Omega. 2
-
Recent progress in selective functionalization of diols via organocatalysis. (2025). RSC Publishing. 18
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (n.d.). MDPI. 5
-
Chiral Diols - Catalysts. (n.d.). Alfa Chemistry. 19
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). ResearchGate. 12
-
Catalytic Asymmetric Dihydroxylation. (n.d.). University of York. 20
-
Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. 11
-
The Career of K. Barry Sharpless. (2002). Macmillan Group. 21
-
Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis. (n.d.). Organic Chemistry Frontiers (RSC Publishing). 22
-
Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. (2013). Catalysis Science & Technology (RSC Publishing). 15
-
Enhanced stereoselectivity in the catalytic dihydroxylation of acyclic allylic alcohols. (n.d.). 23
-
Catalytic Asymmetric Dihydroxylation. (n.d.). Chemical Reviews (ACS Publications). 10
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). PubMed Central. 13
-
Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia. 3
-
Stereoselective Synthesis of 1,3-Diols. (2025). ResearchGate. 24
-
Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. (n.d.). PubMed Central. 25
-
Stereoselective Synthesis of 1,3-Diols. (2006). Semantic Scholar. 26
-
Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[1]-allylic alcohol transposition. (2023). RSC Publishing. --INVALID-LINK--
-
Catalyst-controlled Regiodivergent Oxidation of Unsymmetrical Diols with Samson Zacate. (2025). YouTube. 27
-
CHEM21 Case Study: Asymmetric Dihydroxylation. (n.d.). ACS GCI Pharmaceutical Roundtable. 28
-
Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. (n.d.). Journal of the American Chemical Society. 29
-
The effect of ligands on the change of diastereoselectivity dimerization of 2-(naphthyl-1)cyclopropanedicarboxylate in the prese. (n.d.). Arkivoc. 30
-
Recent advances in catalytic asymmetric dihydroxylation of olefins. (2025). ResearchGate. 31
-
Synthesis of diols by dihydroxylation. (n.d.). Organic Chemistry Portal. 32
-
Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. (n.d.). Research and Reviews. 4
-
Stereoselectivity of dihydroxylation with osmium tetroxide. (2015). Chemistry Stack Exchange. 33
-
9.13: Dihydroxylation of Alkenes. (2020). Chemistry LibreTexts. 34
-
Jacobsen-Katsuki Epoxidation. (n.d.). Organic Chemistry Portal. 6
-
Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[1][16]-allylic alcohol transposition. (2023). RSC Publishing. 35
-
Jacobsen epoxidation. (n.d.). OpenOChem Learn. 7
-
Jacobsen Asymmetric Epoxidation. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides. 9
-
Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. (n.d.). National Institutes of Health (NIH). 36
-
Dihydroxylation. (n.d.). Wikipedia. 37
-
Upjohn Dihydroxylation. (n.d.). Organic Chemistry Portal. 38
-
Jacobsen epoxidation. (n.d.). Grokipedia. 8
-
Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. (n.d.). National Institutes of Health (NIH). 39
-
-
Jacobsen-Katsuki Epoxidations. (2006). Wipf Group. 40
-
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. rroij.com [rroij.com]
- 5. mdpi.com [mdpi.com]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 7. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Catalyst-Directed Diastereo- and Site-Selectivity in Successive Nucleophilic and Electrophilic Allylation of Chiral 1,3-Diols: Protecting Group-Free Synthesis of Substituted Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 19. alfachemic.com [alfachemic.com]
- 20. york.ac.uk [york.ac.uk]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. Enhanced stereoselectivity in the catalytic dihydroxylation of acyclic allylic alcohols | Department of Chemistry [chem.ox.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. [PDF] Stereoselective Synthesis of 1,3-Diols | Semantic Scholar [semanticscholar.org]
- 27. youtube.com [youtube.com]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. arkat-usa.org [arkat-usa.org]
- 31. researchgate.net [researchgate.net]
- 32. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 33. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. pubs.rsc.org [pubs.rsc.org]
- 36. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 38. Upjohn Dihydroxylation [organic-chemistry.org]
- 39. Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine: Catalyst Development Inspired by Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 40. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of 3-Butene-1,2-diol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 3-Butene-1,2-diol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of commercial-grade this compound (CAS 497-06-3). As a versatile chiral building block and a metabolite of 1,3-butadiene, its purity is paramount for successful downstream applications in pharmaceutical synthesis and material science.[1][2] This guide is structured to help you diagnose and resolve common purity-related challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial this compound?
Commercial this compound is synthesized via multiple routes, and its impurity profile can vary. Common impurities may include:
-
Water: Due to the hygroscopic nature of diols.
-
Isomeric Diols: Such as 2,3-butanediol and 1,2-butanediol, which can have close boiling points, making separation difficult.[3][4][5]
-
Oxidation Products: The allylic alcohol moiety is susceptible to oxidation, leading to the formation of aldehydes, ketones (like hydroxymethylvinyl ketone), and carboxylic acids.[1][6]
-
Polymerization Products: The vinyl group can lead to oligomers or polymers, especially upon heating or exposure to light and air, often resulting in increased viscosity and discoloration.[7]
-
Residual Solvents and Reagents: Depending on the synthetic route, trace amounts of solvents or starting materials may be present.
Q2: How can I assess the purity of my this compound sample?
A multi-faceted approach is recommended for accurate purity assessment:
-
Gas Chromatography (GC): A primary method for quantifying volatile impurities. A GC-FID provides excellent quantitative data, while GC-MS can help identify unknown impurities by their mass spectra.[8][9]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation and can detect impurities with distinct spectral signatures. Integration of the ¹H NMR spectrum can be used for quantitative analysis against a known internal standard.
-
Karl Fischer Titration: The most accurate method for determining water content.
-
FT-IR Spectroscopy: Useful for identifying functional group impurities, such as carbonyls from oxidation products.[7]
Q3: What are the primary strategies for purifying this compound?
The two most effective methods for purifying this compound on a laboratory scale are fractional distillation under reduced pressure and flash column chromatography. The choice depends on the nature of the impurities and the required final purity.
-
Fractional Vacuum Distillation: Ideal for removing impurities with significantly different boiling points (a difference of >20-25°C is a general guideline).[10][11] Given the high boiling point of this compound, applying a vacuum is essential to prevent thermal decomposition.
-
Flash Column Chromatography: The preferred method for removing non-volatile impurities, polymers, and isomers with very similar boiling points.[12][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: The product is degrading or polymerizing during distillation.
-
Probable Cause: this compound has a high boiling point (approx. 195 °C at atmospheric pressure).[1][14] Heating the compound to this temperature for extended periods, especially in the presence of oxygen or acidic/basic trace impurities, can catalyze decomposition, dehydration, or polymerization.
-
Recommended Solution: Fractional Distillation Under Reduced Pressure.
-
Causality: Lowering the pressure significantly reduces the boiling point of the liquid, allowing for distillation at a much lower temperature where thermal degradation is minimized. According to the Clausius-Clapeyron relation, a liquid's boiling point decreases as the external pressure decreases.
-
Protocol: See Appendix A for a detailed step-by-step protocol. The key is to find a balance between pressure and temperature that allows for a steady distillation rate without excessive heat.
-
-
Expert Insight:
-
Before distilling, consider adding a radical inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT) in trace amounts (e.g., <0.1 wt%) to the distillation flask to suppress polymerization of the vinyl group.
-
Ensure all glassware is scrupulously clean and dry. Avoid using copper-containing apparatus, as copper ions can catalyze oxidation.
-
Problem 2: GC analysis shows persistent impurities with similar retention times.
-
Probable Cause: The sample likely contains isomeric impurities (e.g., other butanediols) with boiling points very close to that of this compound. Simple distillation is ineffective when boiling point differences are less than 25 °C.[11]
-
Recommended Solution 1: High-Efficiency Fractional Distillation.
-
Causality: A fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) provides a larger surface area for repeated vaporization-condensation cycles.[15] Each cycle enriches the vapor phase with the more volatile component, enabling a more effective separation of close-boiling liquids.[16][17]
-
Protocol: Use the setup in Appendix A but replace the simple distillation head with a vacuum-jacketed Vigreux column or a column packed with structured packing (like Raschig rings or metal sponges). Insulate the column well to maintain the temperature gradient. Collect smaller, distinct fractions and analyze each by GC to identify the pure fractions.
-
-
Recommended Solution 2: Flash Column Chromatography.
-
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[12] Even subtle differences in polarity between isomers can be exploited to achieve separation. This compound is a polar molecule, so a silica gel stationary phase with a moderately polar mobile phase is a good starting point.
-
Protocol: See Appendix B for a detailed guide.
-
-
Expert Insight: Before committing to a large-scale column, perform a quick separation on a small-scale Thin Layer Chromatography (TLC) plate to screen for an effective solvent system that gives good separation between your product and the impurity.
Problem 3: The final product is discolored (yellow or brown).
-
Probable Cause: Discoloration is typically due to the presence of conjugated, oxidized, or polymeric impurities. The double bond in this compound is susceptible to oxidation, which can lead to colored byproducts.
-
Recommended Solution: Pre-treatment and Purification.
-
Activated Carbon Treatment: Before distillation, stir the crude diol with 1-2% (w/w) of activated carbon for 1-2 hours at room temperature. The carbon will adsorb many of the colored, high-molecular-weight impurities. Filter the mixture through a pad of Celite® before proceeding to distillation.
-
Chemical Treatment: In some cases, a very gentle reduction can decolorize the material. Stirring the crude product with a small amount of sodium borohydride (NaBH₄) in an alcohol solvent can reduce aldehydic impurities. Caution: This should be done with care, as it introduces another reagent that must be removed. This is an advanced technique and should be approached with a clear understanding of the potential side reactions.
-
-
Expert Insight: Always store purified this compound under an inert atmosphere (e.g., Argon or Nitrogen), protected from light, and at a reduced temperature (e.g., -20°C freezer) to prevent degradation and discoloration over time.[1]
Data & Visualization
Table 1: Physical Properties of this compound and a Common Impurity
| Property | This compound | 1,2-Butanediol (Example Impurity) |
| CAS Number | 497-06-3[18] | 584-03-2[5] |
| Molecular Formula | C₄H₈O₂[18] | C₄H₁₀O₂ |
| Molecular Weight | 88.11 g/mol [7] | 90.12 g/mol |
| Boiling Point | ~195 °C @ 760 mmHg[1] | ~192 °C @ 760 mmHg[5] |
| Density | ~1.047 g/mL at 25 °C[1] | ~1.004 g/mL at 20 °C[5] |
| Structure | CH₂=CH-CH(OH)-CH₂(OH) | CH₃-CH₂-CH(OH)-CH₂(OH) |
Note: The very close boiling points of this compound and 1,2-Butanediol highlight why high-efficiency fractional distillation or chromatography is often necessary for their separation.
Diagrams
Caption: Purification method selection workflow.
Caption: Diagram of a fractional vacuum distillation apparatus.
Appendix
Appendix A: Protocol for Fractional Distillation under Reduced Pressure
-
Setup: Assemble the distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease. Use a stirring plate and a magnetic stir bar in the distillation flask to ensure smooth boiling.
-
Charging the Flask: Fill the distillation flask no more than two-thirds full with the crude this compound.
-
Applying Vacuum: Start the cooling water flow through the condenser. Close the system and slowly apply vacuum. A cold trap between the apparatus and the pump is crucial to protect the pump from volatile compounds.
-
Heating: Once the desired pressure is stable, begin gently heating the distillation flask.
-
Collecting Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual water, until the temperature at the distillation head stabilizes.
-
Main Fraction: Once the temperature is stable at the expected boiling point of this compound at that pressure, switch to a new receiving flask and collect the main product fraction.
-
End-run: As the distillation nears completion, the temperature may rise or become unstable. Stop the distillation before the flask is completely dry to prevent the formation of peroxides or other hazardous residues.
-
-
Shutdown: Turn off the heating and allow the system to cool completely before slowly venting to atmospheric pressure.
Appendix B: Protocol for Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis, choose a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that provides a retention factor (Rf) of ~0.3 for this compound.
-
Pack the Column: Pack a glass column with silica gel slurried in the least polar solvent of your mobile phase. Ensure there are no air bubbles or cracks.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Spot each fraction on a TLC plate and visualize (e.g., using a potassium permanganate stain, which reacts with diols) to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Appendix C: Safety Precautions
-
Handling: this compound is harmful if swallowed, inhaled, or in contact with skin.[7][19] Always handle it in a well-ventilated fume hood.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3][20][21]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat and sources of ignition.[3][4] For long-term storage, keep under an inert atmosphere and refrigerated.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[19]
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 497-06-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1,2-butane diol, 584-03-2 [thegoodscentscompany.com]
- 6. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 7. This compound | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gas chromatographic determination of this compound in urine samples after 1,3-butadiene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oiv.int [oiv.int]
- 10. Simple and Fractional Distillation [cs.gordon.edu]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | CAS#:497-06-3 | Chemsrc [chemsrc.com]
- 15. vernier.com [vernier.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. This compound [webbook.nist.gov]
- 19. echemi.com [echemi.com]
- 20. gelest.com [gelest.com]
- 21. fishersci.com [fishersci.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating 3-Butene-1,2-diol Enantiomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are critical for ensuring the safety, efficacy, and quality of chiral molecules. 3-Butene-1,2-diol, a versatile chiral building block in organic synthesis, presents a common challenge in analytical chemistry: the resolution of its (R)- and (S)-enantiomers. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this separation, grounded in established principles and supported by experimental data from analogous separations.
The Imperative of Chiral Separation
This compound possesses a stereogenic center at the C2 position, resulting in a pair of enantiomers. In pharmaceutical applications, it is common for one enantiomer of a chiral compound to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs.[1] This underscores the necessity for robust and reliable analytical methods to separate and quantify the enantiomers of this compound and its derivatives.
Core Strategies for Chiral HPLC Separation
The fundamental principle of chiral chromatography lies in creating a chiral environment where the two enantiomers can be distinguished.[2] This is typically achieved through two primary strategies: direct and indirect separation.
-
Direct Methods: These methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1] This is the most common and often preferred approach due to its convenience and efficiency.
-
Indirect Methods: This strategy involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.[3]
This guide will focus primarily on direct methods using polysaccharide-based CSPs, which have demonstrated broad applicability for the separation of a wide range of chiral compounds, including alcohols and diols. A discussion on the indirect method through derivatization will also be presented as a viable alternative.
Comparison of Chiral Stationary Phases for this compound Separation
While specific application notes for this compound are not abundant, we can extrapolate from the successful separation of structurally similar vicinal and unsaturated diols to recommend suitable CSPs. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most versatile and widely used for chiral separations.[4]
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, such as those in the Daicel CHIRALPAK® and CHIRALCEL® series, consist of a chiral polymer (amylose or cellulose derivatives) coated or immobilized on a silica support.[4][5] The chiral recognition mechanism is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
For a small, polar molecule like this compound, the hydroxyl groups are key interaction points. Therefore, CSPs that offer strong hydrogen bonding capabilities are likely to be effective.
Based on the separation of analogous compounds like 2-butene-1,4-diol and other vicinal diols, the following polysaccharide-based columns are prime candidates for screening:
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Known for its broad selectivity, particularly for compounds with aromatic rings and polar functional groups. While this compound lacks an aromatic ring, the carbamate linkages in the CSP can still provide effective chiral recognition through hydrogen bonding and dipole-dipole interactions.[4][6]
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): This cellulose-based CSP is complementary to the CHIRALPAK® AD-H and is another excellent starting point for method development.[5] It often exhibits different selectivity compared to its amylose counterpart.
-
CHIRALPAK® AS-H (Amylose tris((S)-α-methylbenzylcarbamate)): This CSP can offer unique selectivity for certain chiral compounds and is a valuable tool in a screening protocol.
The choice of mobile phase is crucial for achieving optimal separation on polysaccharide-based CSPs. Normal-phase chromatography, employing mixtures of alkanes (e.g., hexane or heptane) and alcohols (e.g., isopropanol or ethanol), is the most common mode for these columns.[7] The alcohol modifier plays a critical role in modulating the retention and selectivity of the separation.
Pirkle-Type CSPs: An Alternative Approach
Pirkle-type, or brush-type, CSPs are another class of stationary phases that can be effective for separating enantiomers. These phases have chiral molecules covalently bonded to the silica support. For instance, the (S,S)-Whelk-O 1 column has shown success in separating the isomers of 2-butene-1,4-diol, a structurally related compound.[8][9] This suggests that it could also be a viable option for this compound.
Data Presentation: A Comparative Overview
The following table summarizes recommended starting conditions for screening different chiral HPLC methods for the separation of this compound enantiomers. These are based on established methods for similar diols and general guidelines for chiral method development.
| Parameter | Method 1: Polysaccharide (Normal Phase) | Method 2: Polysaccharide (Polar Organic) | Method 3: Pirkle-Type (Normal Phase) | Method 4: Indirect (Reversed Phase) |
| Chiral Stationary Phase | CHIRALPAK® AD-H or CHIRALCEL® OD-H | CHIRALPAK® IA or CHIRALCEL® OJ-H | (S,S)-Whelk-O 1 | Standard C18 Column |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Methanol or Acetonitrile with 0.1% TFA | n-Hexane / Ethanol (97:3, v/v) | Acetonitrile / Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C | 25 °C | 30 °C |
| Detection | UV (210 nm) or Refractive Index (RI) | UV (210 nm) or RI | UV (210 nm) or RI | UV (based on derivatizing agent's chromophore) |
| Derivatizing Agent | None | None | None | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or similar |
| Expected Outcome | Baseline separation of enantiomers. | Potential for altered selectivity or elution order. | Good resolution based on similar diol separations. | Separation of diastereomeric derivatives. |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation using a Polysaccharide-Based CSP
This protocol provides a step-by-step methodology for the direct enantioseparation of this compound using a CHIRALPAK® AD-H column.
1. Sample Preparation:
- Prepare a stock solution of racemic this compound in the mobile phase (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a UV or RI detector.
- Column: CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm.
- Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). Ensure the solvents are HPLC grade and properly degassed.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm or RI detector. This compound has a weak chromophore, so an RI detector may provide better sensitivity.
3. Data Analysis:
- Identify the two peaks corresponding to the enantiomers.
- Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.
- Determine the enantiomeric excess (ee) if analyzing a non-racemic sample.
4. Optimization:
- If the resolution is not satisfactory, adjust the ratio of isopropanol in the mobile phase. Increasing the isopropanol content will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
- Screen other alcohol modifiers such as ethanol.
- Evaluate the effect of temperature. Lower temperatures often lead to better resolution in chiral separations.[7]
Protocol 2: Indirect Chiral HPLC Separation via Derivatization
This protocol outlines the procedure for derivatizing this compound with a chiral derivatizing agent followed by analysis on an achiral column.
1. Derivatization Reaction:
- In a vial, dissolve 1 mg of this compound in 1 mL of anhydrous dichloromethane.
- Add a small excess (e.g., 1.2 equivalents) of a chiral derivatizing agent such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a catalytic amount of a base like pyridine.
- Allow the reaction to proceed at room temperature until complete (monitor by TLC or a quick LC-MS analysis).
- Quench the reaction with a small amount of water and extract the diastereomeric esters into an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
2. HPLC System and Conditions:
- HPLC System: A standard reversed-phase HPLC system with a UV detector.
- Column: C18, 5 µm, 4.6 x 250 mm.
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 30% acetonitrile and ramp up to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV detection at a wavelength where the derivatizing agent has strong absorbance (e.g., 254 nm for aromatic derivatives).
3. Data Analysis:
- Identify the two peaks corresponding to the diastereomers.
- Calculate the resolution (Rs) between the two peaks.
- The ratio of the peak areas will correspond to the enantiomeric ratio of the original this compound sample.
Visualization of Methodologies
Caption: Comparative workflow of direct and indirect chiral HPLC methods.
Caption: Key factors influencing enantiomeric resolution in chiral HPLC.
Conclusion and Recommendations
The separation of this compound enantiomers is readily achievable using modern chiral HPLC techniques. For initial method development, a screening approach utilizing polysaccharide-based CSPs such as CHIRALPAK® AD-H and CHIRALCEL® OD-H under normal-phase conditions is highly recommended. These columns offer broad selectivity and have a high probability of success. Should direct methods prove challenging, an indirect approach via derivatization provides a robust and reliable alternative.
The key to successful chiral method development lies in a systematic approach to screening different stationary phases and optimizing the mobile phase composition and temperature. By leveraging the principles and protocols outlined in this guide, researchers can confidently develop and validate accurate and precise methods for the chiral separation of this compound.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Normal phase | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 4. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 5. Daicel Coated CHIRALCEL OD & OD-H [uvison.com]
- 6. ct-k.com [ct-k.com]
- 7. benchchem.com [benchchem.com]
- 8. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 9. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Spectroscopy for the Determination of Enantiomeric Excess of Vicinal Diols
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules such as vicinal diols, which are pivotal building blocks in numerous active pharmaceutical ingredients (APIs), a robust and reliable method for quantifying enantiomeric purity is paramount. While chiral chromatography, particularly HPLC and GC, has traditionally been the workhorse for these analyses, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, often faster, and non-destructive alternative.[1]
This guide provides an in-depth comparison of NMR-based methods for determining the enantiomeric excess of vicinal diols. We will delve into the mechanistic underpinnings of these techniques, provide field-proven experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Fundamental Challenge: Enantiomers are NMR-Silent Mirrors
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, in a standard NMR experiment, they are indistinguishable, producing identical spectra. The key to resolving them by NMR lies in the introduction of a chiral auxiliary that interacts with the enantiomeric pair to create diastereomers.[1][2] These diastereomers, having different spatial arrangements, are no longer mirror images and thus exhibit distinct NMR signals, allowing for their individual quantification.
There are two primary strategies to achieve this diastereomeric differentiation for vicinal diols in an NMR setting: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).[3][4][5]
Chiral Derivatizing Agents (CDAs): Forging a Covalent Bond for Clearer Distinction
CDAs are chiral molecules that react with the analyte to form new, covalently bonded diastereomeric compounds.[2] This covalent linkage often results in a more rigid structure, leading to significant differences in the chemical shifts (Δδ) of the corresponding protons or other NMR-active nuclei, facilitating accurate integration and ee determination.[2]
A Spotlight on Boronic Acid-Based CDAs
For vicinal diols, chiral boronic acids have emerged as particularly effective CDAs. They react readily with the 1,2- or 1,3-diol functionality to form stable cyclic boronate esters.[6] This reaction is often rapid and can be performed directly in the NMR tube.
A notable advancement in this area is the use of three-component systems. For instance, a chiral diol can be treated with 2-formylphenylboronic acid and an enantiopure chiral amine, such as α-methylbenzylamine, to form a mixture of diastereomeric imino-boronate esters.[7][8][9]
Experimental Protocol: Three-Component Derivatization with 2-Formylphenylboronic Acid and (S)-α-Methylbenzylamine
Objective: To determine the enantiomeric excess of a vicinal diol sample.
Materials:
-
Vicinal diol sample (approx. 5-10 mg)
-
2-Formylphenylboronic acid
-
(S)-(-)-α-Methylbenzylamine (enantiopure)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Vortex mixer or sonicator
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 10 mmol of the vicinal diol sample in 0.6 mL of CDCl₃.
-
To this solution, add 1.1 equivalents of 2-formylphenylboronic acid and 1.2 equivalents of (S)-(-)-α-methylbenzylamine.
-
Cap the NMR tube and mix the contents thoroughly using a vortex mixer or by sonicating for 15 minutes at room temperature to ensure complete derivatization.[6]
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric imino-boronate esters. The imine proton is often a good candidate.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Causality Behind Experimental Choices:
-
Excess of Reagents: Using a slight excess of the boronic acid and chiral amine helps to drive the derivatization reaction to completion, which is crucial for accurate quantification.[10] Incomplete reaction could lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate ee value.[10]
-
Solvent Choice: CDCl₃ is a common choice as it is a good solvent for a wide range of organic molecules and has minimal interfering signals in the ¹H NMR spectrum.
-
Room Temperature Reaction: The reaction is typically fast and proceeds to completion at ambient temperature, making the protocol convenient and avoiding potential side reactions or degradation at elevated temperatures.[6]
Chiral Solvating Agents (CSAs): A Non-Covalent Approach to Enantioseparation
In contrast to CDAs, CSAs do not form covalent bonds with the analyte. Instead, they form transient, non-covalent diastereomeric complexes through interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[11][12] This approach offers the significant advantage of being non-destructive, allowing for the recovery of the original sample.[4]
Pirkle's Alcohol: A Classic CSA for Vicinal Diols
(R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol, is a widely used CSA.[13] The aromatic anthracene ring provides a large magnetic anisotropy, which can induce significant chemical shift differences in the protons of the analyte that are in close proximity in the diastereomeric complexes.
Experimental Protocol: Using Pirkle's Alcohol as a CSA
Objective: To determine the enantiomeric excess of a vicinal diol sample.
Materials:
-
Vicinal diol sample (approx. 5-10 mg)
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol)
-
Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
NMR tubes
Procedure:
-
Dissolve the vicinal diol sample in 0.6 mL of CDCl₃ or C₆D₆ in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the diol alone.
-
Add approximately 1-2 equivalents of Pirkle's alcohol to the NMR tube. The optimal amount may need to be determined empirically by titration.
-
Acquire a series of ¹H NMR spectra after each addition of the CSA.
-
Monitor the spectra for the splitting of one or more proton signals of the vicinal diol into two distinct sets of peaks, corresponding to the two diastereomeric complexes.
-
Once sufficient resolution is achieved, integrate the corresponding signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Causality Behind Experimental Choices:
-
Solvent Effects: The choice of solvent can significantly impact the strength of the non-covalent interactions and the magnitude of the induced chemical shift differences. Aromatic solvents like C₆D₆ can sometimes enhance the separation due to solvophobic effects and π-π interactions.
-
Titration of CSA: The interaction between the CSA and the analyte is an equilibrium process. The optimal concentration of the CSA is crucial; too little may not induce sufficient splitting, while too much can lead to line broadening and obscure the signals. A titration approach allows for the determination of the ideal ratio.
Comparative Analysis: CDAs vs. CSAs
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Interaction | Covalent bond formation | Non-covalent interactions (H-bonding, π-π stacking) |
| Sample Recovery | Destructive; sample is chemically modified | Non-destructive; sample can be recovered |
| Reaction Conditions | May require specific reaction conditions; risk of kinetic resolution | Simple mixing; equilibrium process |
| Signal Separation (Δδ) | Generally larger and more reliable | Often smaller and more sensitive to conditions |
| Universality | Requires a suitable functional group for reaction | Broader applicability, less dependent on specific reactivity |
| Analysis Time | Can be longer due to reaction time | Typically faster, analysis can be done immediately after mixing |
Advanced Considerations: The Role of ¹⁹F NMR
For both CDAs and CSAs that contain fluorine atoms, such as Mosher's acid (a CDA) or Pirkle's alcohol (a CSA), ¹⁹F NMR can be a powerful complementary technique.[3][11] ¹⁹F NMR offers several advantages:
-
Wider Chemical Shift Range: This leads to better signal dispersion and a lower likelihood of signal overlap.
-
High Sensitivity: ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio.
-
Simplified Spectra: The absence of protons directly attached to the fluorine often results in simpler, cleaner spectra.
The use of fluorine-containing derivatizing agents, such as those derived from 2-formylphenylboronic acid and a fluorine-containing chiral amine, can provide excellent resolution in ¹⁹F NMR for the determination of the ee of diols.[7]
Conclusion: Selecting the Right Tool for the Job
The choice between a CDA and a CSA for determining the enantiomeric excess of vicinal diols by NMR is not a one-size-fits-all decision. It depends on the specific properties of the analyte, the required level of accuracy, and practical considerations such as sample availability.
-
CDAs are often the preferred choice when a large and clear separation of signals is required and when sample destruction is not a concern. The covalent nature of the interaction provides a robust and reliable method for quantification.
-
CSAs are ideal for precious or limited samples, as they allow for non-destructive analysis. They also offer a faster and more straightforward experimental setup.
By understanding the principles behind each method and following well-designed experimental protocols, researchers can leverage the power of NMR spectroscopy for the accurate and efficient determination of the enantiomeric purity of vicinal diols, a critical step in the development of safe and effective chiral drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. The Retort [www1.udel.edu]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
A Comparative Guide to 3-Butene-1,2-diol and 2-Butene-1,4-diol in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of polyester synthesis is continually evolving, driven by the demand for novel materials with tailored properties for a myriad of applications, from advanced drug delivery systems to sustainable packaging. The choice of diol monomer is a critical determinant of the final polymer's architecture and performance. This guide provides an in-depth, objective comparison of two unsaturated diols, 3-butene-1,2-diol and 2-butene-1,4-diol, in the context of polyester synthesis. We will delve into the nuances of their reactivity, the resulting polymer properties, and the experimental methodologies that underpin these findings.
Introduction: The Significance of Unsaturation and Isomerism in Polyester Monomers
Unsaturated polyesters, characterized by the presence of carbon-carbon double bonds within their backbone, offer a unique platform for material design. These double bonds serve as reactive sites for post-polymerization modifications, such as cross-linking to form thermosets or for the attachment of functional moieties. The isomeric placement of these double bonds and hydroxyl groups in the diol monomer significantly influences polymerization kinetics and the stereochemistry of the resulting polymer, thereby dictating its thermal, mechanical, and biodegradable properties.
This compound , a vicinal diol with a pendent vinyl group, presents a unique monomer geometry. The presence of a secondary hydroxyl group is anticipated to affect its reactivity in polycondensation reactions compared to primary diols. In contrast, 2-butene-1,4-diol , with two primary hydroxyl groups and an internal double bond, offers a more linear and symmetrical structure. This guide will explore how these fundamental structural differences translate into tangible variations in polyester performance.
Monomer Structure and its Implications
The structural disparities between this compound and 2-butene-1,4-diol are central to understanding their behavior in polyester synthesis.
Caption: Chemical structures of this compound and 2-butene-1,4-diol.
The key distinctions are:
-
Hydroxyl Group Type: this compound possesses one primary and one secondary hydroxyl group, whereas 2-butene-1,4-diol has two primary hydroxyl groups. Primary alcohols are generally more reactive in esterification reactions than secondary alcohols due to reduced steric hindrance.[1]
-
Double Bond Position: The double bond in this compound is a terminal vinyl group, making it a pendent functionality on the polymer chain. In 2-butene-1,4-diol, the double bond is internal, forming part of the polymer backbone.
These differences have profound implications for:
-
Polymerization Kinetics: The lower reactivity of the secondary hydroxyl group in this compound can lead to slower polymerization rates and may require more stringent reaction conditions to achieve high molecular weight polyesters.[2]
-
Polymer Architecture: Polyesters from this compound will feature pendent vinyl groups, which can influence chain packing and provide sites for specific post-polymerization modifications. Polyesters from 2-butene-1,4-diol will have a more linear structure with the double bond integrated into the backbone.
-
Material Properties: The regularity and symmetry of the polymer chain affect crystallinity, and consequently, the thermal and mechanical properties of the resulting material.
Comparative Performance in Polyester Synthesis
While extensive data exists for polyesters derived from 2-butene-1,4-diol, specific experimental data for polyesters based on this compound is less prevalent in peer-reviewed literature. However, by combining the available information with established principles of polymer chemistry, we can construct a comparative analysis.
Synthesis and Molecular Weight
2-Butene-1,4-diol has been successfully used to synthesize high molecular weight unsaturated polyesters through melt polycondensation with various dicarboxylic acids. Studies have reported achieving number average molecular weights (Mn) well over 40 kDa.[3] The use of efficient catalysts and optimized reaction conditions, such as high vacuum to remove condensation byproducts, is crucial.
For This compound , achieving high molecular weight polyesters via direct polycondensation is expected to be more challenging due to the lower reactivity of the secondary hydroxyl group. This can lead to lower degrees of polymerization and consequently, lower molecular weights. Alternative strategies, such as ring-opening polymerization (ROP) of the corresponding cyclic carbonate, 4-vinyl-1,3-dioxolan-2-one, may offer a more effective route to high molecular weight polymers with pendent vinyl groups.[4][5]
Caption: Comparative synthesis pathways for polyesters from this compound and 2-butene-1,4-diol.
Thermal Properties
The thermal properties of polyesters are critically dependent on their molecular weight and crystallinity.
-
Polyesters from 2-Butene-1,4-diol: These polyesters can exhibit semi-crystalline behavior, with distinct melting temperatures (Tm) and glass transition temperatures (Tg). The properties can be tuned by the choice of the dicarboxylic acid co-monomer. For instance, copolyesters of 2-butene-1,4-diol with succinic acid and 1,4-butanediol have been shown to be crystalline across the entire composition range.[3]
-
Polyesters from this compound: The presence of the pendent vinyl group is likely to disrupt chain packing and reduce crystallinity, leading to more amorphous materials.[6] Consequently, these polyesters are expected to have a lower or absent Tm and a potentially higher Tg compared to their more linear counterparts, depending on the rigidity imparted by the side group.
Table 1: Anticipated Comparison of Thermal Properties
| Property | Polyester from this compound (Estimated) | Polyester from 2-Butene-1,4-diol (Typical Values) |
| Glass Transition Temp. (Tg) | Higher | Lower |
| Melting Temp. (Tm) | Lower or absent (amorphous) | Present (semi-crystalline) |
| Crystallinity | Low to amorphous | Semi-crystalline |
| Thermal Stability (Td, 5%) | > 250 °C | > 300 °C |
Mechanical Properties
The mechanical performance of these polyesters is intrinsically linked to their thermal properties and molecular weight.
-
Polyesters from 2-Butene-1,4-diol: The semi-crystalline nature of these polymers can impart good tensile strength and modulus, making them suitable for applications requiring mechanical integrity. For example, copolyesters of trans-2-butene-1,4-diol have demonstrated excellent mechanical properties.[3]
-
Polyesters from this compound: The expected amorphous nature of these polyesters may result in more flexible and elastomeric materials. While the tensile strength might be lower compared to their semi-crystalline isomers, they could exhibit higher elongation at break.
Table 2: Anticipated Comparison of Mechanical Properties
| Property | Polyester from this compound (Estimated) | Polyester from 2-Butene-1,4-diol (Typical Values) |
| Tensile Modulus | Variable, potentially lower | Higher |
| Tensile Strength | Variable | Higher |
| Elongation at Break | Potentially higher | Lower |
Biodegradability
The biodegradability of polyesters is influenced by several factors, including their chemical structure, crystallinity, and hydrophobicity. The presence of ester bonds makes them susceptible to hydrolytic and enzymatic degradation.[7]
-
Polyesters from 2-Butene-1,4-diol: The biodegradability of these polyesters has been investigated, and like other aliphatic polyesters, they are susceptible to enzymatic degradation. The rate of degradation is influenced by the crystallinity, with the amorphous regions being more readily degraded.[8]
-
Polyesters from this compound: The pendent vinyl group could influence biodegradability. While the increased amorphous content might enhance susceptibility to hydrolysis, the steric hindrance from the side group could potentially slow down enzymatic attack. Further experimental data is needed to fully elucidate the biodegradation behavior of these polymers.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the synthesis and characterization of these polyesters are provided below.
Polyester Synthesis via Melt Polycondensation
-
Monomer Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine the diol (this compound or 2-butene-1,4-diol) and a dicarboxylic acid (e.g., succinic acid or adipic acid) in a 1.2:1 molar ratio.
-
Catalyst Addition: Add a catalyst, such as titanium (IV) butoxide or tin(II) octoate, at a concentration of 0.1 mol% relative to the dicarboxylic acid.
-
Esterification: Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-200°C with continuous stirring. Water will be evolved and collected in the distillation condenser. This stage is typically continued for 2-4 hours.
-
Polycondensation: Gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-240°C. Continue the reaction for another 4-6 hours to facilitate the removal of excess diol and drive the polymerization to completion. The reaction progress can be monitored by the increase in viscosity of the melt.
-
Polymer Isolation: Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane). Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum at 40-50°C until a constant weight is achieved.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized polyesters, determining the comonomer incorporation, and verifying the integrity of the double bonds.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity of the polyesters.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymers, including the onset of decomposition temperature (Td).
-
Tensile Testing: Standard tensile tests on polymer films or molded bars are performed to evaluate mechanical properties such as tensile modulus, tensile strength, and elongation at break.
Caption: A generalized experimental workflow for the synthesis and characterization of polyesters.
Conclusion and Future Outlook
The choice between this compound and 2-butene-1,4-diol as monomers for polyester synthesis presents a fascinating case study in how subtle isomeric differences can lead to significant variations in polymer properties. Polyesters derived from 2-butene-1,4-diol offer a pathway to semi-crystalline materials with good thermal and mechanical properties, making them promising candidates for applications where structural integrity is paramount.
Conversely, while more research is needed to fully elucidate their potential, polyesters based on this compound are anticipated to yield amorphous, more flexible materials. The pendent vinyl groups on these polymers represent a valuable tool for chemists and material scientists, offering a versatile handle for post-polymerization modifications to create functional materials for specialized applications, including drug delivery, tissue engineering, and advanced coatings.
This guide highlights the importance of monomer design in tailoring the properties of polyesters. Further experimental investigation into the synthesis and characterization of polyesters from this compound is crucial to unlock their full potential and provide a more complete comparative picture. Such research will undoubtedly contribute to the development of the next generation of advanced polymeric materials.
References
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Vinyl-1,3-dioxolan-2-one (99%) - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Synthetic Strategy: 3-Butene-1,2-diol vs. 1,2-Butanediol
Introduction: Beyond Structural Analogy
In the landscape of synthetic chemistry, the choice of a starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. At first glance, 3-butene-1,2-diol and 1,2-butanediol appear as close cousins—four-carbon vicinal diols differing only by a terminal double bond. However, this single point of unsaturation fundamentally transforms the reactivity profile of this compound, elevating it from a simple diol to a versatile chiral building block. While 1,2-butanediol serves as a reliable scaffold for reactions targeting hydroxyl groups, this compound offers a dual-functionality handle, enabling a suite of transformations that are impossible with its saturated counterpart.
This guide provides an in-depth comparison of these two molecules, moving beyond their structural similarities to explore the profound impact of the vinyl group on reaction pathways. We will dissect their reactivity in key synthetic transformations, supported by mechanistic insights and experimental data, to empower researchers in drug development and chemical synthesis to make more informed and strategic decisions.
Pillar 1: The Alkene Handle—A Gateway to Advanced Transformations
The defining difference between the two diols is the carbon-carbon double bond in this compound. This π-system introduces a region of high electron density, making it a nucleophilic center susceptible to attack by electrophiles.[1][2][3] This fundamental property unlocks a vast array of reactions exclusive to the unsaturated diol.
Asymmetric Epoxidation: Building Chiral Complexity
One of the most powerful transformations for this compound is the Sharpless Asymmetric Epoxidation. As an allylic alcohol, it is an ideal substrate for this Nobel Prize-winning reaction, which allows for the highly enantioselective synthesis of 2,3-epoxyalcohols.[4][5] These epoxides are invaluable chiral intermediates, readily opened by various nucleophiles to generate a wide range of enantiomerically pure compounds, including diols and aminoalcohols.[4]
In stark contrast, 1,2-butanediol lacks the necessary alkene functionality and cannot undergo this transformation. Synthesizing an epoxide from 1,2-butanediol is a more convoluted process, often requiring a multi-step sequence involving activation of one hydroxyl group and intramolecular cyclization.[6]
Comparative Reaction: Epoxidation
| Substrate | Reagents | Product | Enantioselectivity | Reference |
| This compound | Ti(OiPr)₄, (+)-DET, TBHP | (2R,3R)-3,4-Epoxy-1,2-butanediol | Typically >90% ee | [4][7] |
| 1,2-Butanediol | Not Applicable (No Alkene) | N/A | N/A |
Workflow: Divergent Synthetic Pathways
Caption: Divergent and convergent reaction pathways for the two diols.
Pillar 2: Reactivity of the Diol Moiety—Subtle and Significant Differences
While the alkene is the primary differentiator, the interplay between the vinyl group and the adjacent hydroxyls in this compound can influence reactions that target the diol itself.
Oxidation of the Hydroxyl Groups
Both molecules possess primary and secondary alcohols and can be oxidized. However, the allylic nature of the secondary alcohol in this compound makes it a more complex substrate. Attempts to selectively oxidize this compound can lead to a complex mixture of products, potentially due to side reactions like Wacker-type oxidation of the olefin or allylic rearrangement.[8] In contrast, the oxidation of 1,2-butanediol is more predictable, typically yielding α-hydroxy ketones or aldehydes, though over-oxidation and oxidative cleavage remain challenges common to all 1,2-diols.[8]
Enzymatic oxidation also shows this difference. Horse liver alcohol dehydrogenase (ADH) oxidizes this compound stereoselectively, with the (S)-enantiomer reacting about 7 times faster than the (R)-enantiomer to form 1-hydroxy-2-butanone.[9][10]
Protection of the Diol
A common strategy in multi-step synthesis is the protection of diols as cyclic acetals or ketals. Both this compound and 1,2-butanediol readily react with acetone in the presence of an acid catalyst to form the corresponding acetonide.[11] In this transformation, the reactivity is governed by the vicinal diol arrangement, and the distant vinyl group in this compound has minimal impact on the reaction's efficiency. This represents a key area of convergent reactivity, allowing chemists to mask the diol functionality in both molecules while planning subsequent, divergent transformations.
Mechanism: Acetonide Protection of a 1,2-Diol
Caption: General mechanism for acid-catalyzed acetonide formation.
Pillar 3: Experimental Protocols and Data
To translate theory into practice, this section provides validated, step-by-step protocols for key transformations that highlight the reactivity differences.
Protocol 1: Sharpless Asymmetric Epoxidation of (±)-3-Butene-1,2-diol
This protocol demonstrates the powerful, alkene-specific transformation that provides a chiral product from a racemic starting material via kinetic resolution.
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves, 3Å, powdered
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
(±)-3-Butene-1,2-diol
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous CH₂Cl₂ (200 mL) and powdered 3Å molecular sieves (5 g). The slurry is cooled to -20 °C.
-
Titanium(IV) isopropoxide (5.9 mL, 20 mmol) is added via syringe, followed by (+)-diethyl L-tartrate (4.1 mL, 24 mmol). The mixture is stirred for 30 minutes at -20 °C.
-
A solution of (±)-3-butene-1,2-diol (8.81 g, 100 mmol) in CH₂Cl₂ (20 mL) is added dropwise, maintaining the internal temperature below -15 °C.
-
tert-Butyl hydroperoxide (11 mL of a 5.5 M solution in decane, 60 mmol) is added dropwise over 1-2 hours. The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by adding water (20 mL) and allowing the mixture to warm to room temperature while stirring vigorously for 1 hour.
-
The mixture is filtered through Celite®, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude epoxyalcohol.
Expected Outcome: The reaction provides enantiomerically enriched (2R,3R)-3,4-epoxy-1,2-butanediol. The unreacted (S)-3-butene-1,2-diol can also be recovered. This kinetic resolution allows for the separation of the racemic starting material into two valuable, enantiomerically enriched products.[4]
Protocol 2: Acetonide Protection of 1,2-Butanediol
This protocol illustrates a standard reaction of the diol moiety, which proceeds similarly for both this compound and 1,2-butanediol.
Materials:
-
1,2-Butanediol
-
Acetone
-
p-Toluenesulfonic acid (PTSA) monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1,2-butanediol (9.01 g, 100 mmol), acetone (22 mL, 300 mmol), toluene (100 mL), and PTSA (190 mg, 1 mmol).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by distillation to yield the 1,2-butanediol acetonide.
Expected Outcome: A high yield (>90%) of the protected diol is expected. The same protocol can be applied to this compound to protect its diol functionality, demonstrating the convergent reactivity of this functional group.[11]
Summary and Synthetic Outlook
The choice between this compound and 1,2-butanediol is a choice between a simple bifunctional spacer and a sophisticated chiral building block.
| Feature | 1,2-Butanediol | This compound | Synthetic Implication |
| Key Functional Groups | Primary & Secondary Alcohol | Primary & Secondary Alcohol, Alkene | This compound offers an additional reactive site. |
| Asymmetric Epoxidation | Not possible | Highly efficient and stereoselective | Direct access to valuable chiral epoxides from the unsaturated diol.[4][12] |
| Oxidation | Predictable (hydroxyketone) | Can lead to complex mixtures | Requires more careful control for selective oxidation of the allylic alcohol.[8] |
| Diol Protection | Straightforward (e.g., acetonide) | Straightforward (e.g., acetonide) | Both can be reliably protected using standard methods.[11] |
| Primary Use Case | Achiral spacer, solvent, humectant | Versatile chiral synthon | This compound is a strategic choice for building stereochemical complexity.[13] |
References
- 1. mytutor.co.uk [mytutor.co.uk]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sharpless Epoxidation [organic-chemistry.org]
- 8. stacks.stanford.edu [stacks.stanford.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidation of this compound by alcohol dehydrogenase. | Sigma-Aldrich [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Validation of 3-Butene-1,2-diol purity using titration methods
An Application Scientist's Guide to the Titrimetric Purity Validation of 3-Butene-1,2-diol
In the precise world of pharmaceutical synthesis and specialty chemical development, the purity of a starting material like this compound is a non-negotiable prerequisite for ensuring reaction efficiency, final product quality, and batch-to-batch consistency. As a chiral building block with both vicinal diol and terminal alkene functionalities, its purity assessment demands methods that are not only accurate but also specific to its unique structure.[1] While modern chromatographic techniques offer high-resolution separation, classical titrimetric methods provide a robust, cost-effective, and highly accurate alternative for quantifying the primary functional groups, which is often the most direct measure of purity.
This guide provides a comparative analysis of titrimetric methods for the validation of this compound purity, explaining the chemical principles behind the chosen protocols and offering insights into data interpretation for a comprehensive quality assessment.
The Analytical Challenge: Targeting Functional Groups
The core of this compound's reactivity lies in its two key functional groups: the 1,2-diol (or vicinal diol) and the carbon-carbon double bond. A thorough purity validation should ideally quantify both. This dual approach provides a more complete picture than a single method, as it can help identify the nature of potential impurities. For instance, an impurity might contain a diol but no double bond (e.g., 1,2-butanediol), or a double bond but not a vicinal diol (e.g., 3-buten-1-ol).
Comparative Overview of Titrimetric Strategies
The two most reliable methods for quantifying the vicinal diol are based on oxidative cleavage. For the alkene group, electrophilic addition of a halogen is the standard approach.
| Method | Principle | Advantages | Limitations | Primary Reagents |
| Malapradian Oxidation | Oxidative cleavage of the vicinal diol by periodate (IO₄⁻) to form aldehydes.[2] The consumption of periodate is quantified via iodometric back-titration.[3] | Highly selective for vicinal diols, utilizes stable and less hazardous reagents, and provides a sharp, reliable endpoint.[4] | Reaction times can be longer compared to other methods. | Periodic Acid (HIO₄) or Sodium Periodate (NaIO₄), Potassium Iodide, Standardized Sodium Thiosulfate. |
| Criegee Oxidation | Oxidative cleavage of the vicinal diol using lead tetraacetate [Pb(OAc)₄] to form aldehydes.[5][6] Quantification is achieved by back-titrating the excess oxidant. | Faster reaction rates, particularly for sterically hindered diols.[7] | Lead tetraacetate is highly toxic, moisture-sensitive, and requires non-aqueous solvents, complicating the procedure.[5][7] | Lead Tetraacetate, Potassium Iodide, Standardized Sodium Thiosulfate, Anhydrous Acetic Acid. |
| Halogenation (Bromination) | Electrophilic addition of bromine (Br₂) across the double bond.[8] The amount of bromine consumed is determined by iodometric back-titration of the excess reagent. | Direct and reliable quantification of unsaturation. The disappearance of bromine's color serves as a qualitative indicator.[9][10] | Not specific if other unsaturated impurities are present. Bromine is volatile and corrosive. | Bromate-Bromide Solution, Potassium Iodide, Standardized Sodium Thiosulfate. |
Given its high selectivity, safety profile, and procedural simplicity, the Malapradian oxidation is the recommended primary method for diol quantification. This can be supplemented with bromination for a comprehensive purity profile.
Experimental Protocols & Methodologies
Method 1: Purity Assay via Malapradian (Periodate) Oxidation
This protocol is based on the selective oxidation of the 1,2-diol functional group by a known excess of periodic acid. The unreacted periodic acid is then quantified through iodometric titration.
Chemical Principle: The periodate ion selectively attacks the vicinal diol, cleaving the carbon-carbon bond to form two aldehyde molecules and one molecule of iodate (IO₃⁻).[11][12] C₄H₈O₂ + IO₄⁻ → 2HCHO + CH₃CHO + IO₃⁻ + H₂O
The excess periodate (IO₄⁻) is then reacted with potassium iodide (KI) in an acidic solution to liberate iodine (I₂), which is subsequently titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution. IO₄⁻ + 7I⁻ + 8H⁺ → 4I₂ + 4H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Experimental Workflow Diagram
Caption: Step-by-step workflow for the purity determination of this compound using the Malapradian oxidation method.
Detailed Step-by-Step Protocol:
-
Titrant Standardization: Standardize the ~0.1 N Sodium Thiosulfate solution against a primary standard (e.g., potassium dichromate or potassium iodate) to determine its exact normality (N_thio).
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample (W_sample) into a 250 mL iodine flask.
-
Reaction:
-
Dissolve the sample in 50 mL of deionized water.
-
Using a volumetric pipette, add exactly 50.00 mL of a standardized 0.1 N Periodic Acid solution.
-
Stopper the flask, swirl gently, and allow it to react in a dark place for 30 minutes. The dark condition prevents potential photochemical side reactions.
-
-
Blank Preparation: Simultaneously prepare a blank by pipetting 50.00 mL of the same 0.1 N Periodic Acid solution into another 250 mL iodine flask containing 50 mL of deionized water (without the sample). Treat the blank identically to the sample.
-
Titration:
-
After the 30-minute reaction time, add 20 mL of a 15% (w/v) potassium iodide solution to both the sample and blank flasks.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution. The solution will change from dark brown to a pale yellow.
-
When the pale yellow color is reached, add 2 mL of a 1% starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue color completely disappears. Record the volume of titrant used for the sample (V_sample) and the blank (V_blank).
-
Calculation of Purity:
Purity (%) = [ (V_blank - V_sample) × N_thio × (MW_diol / 2) × 100 ] / (W_sample × 1000)
Where:
-
V_blank and V_sample are in mL.
-
N_thio is the normality of the sodium thiosulfate solution.
-
MW_diol is the molecular weight of this compound (88.11 g/mol ).[13]
-
W_sample is the weight of the sample in grams.
-
The stoichiometric factor of 2 is used because 1 mole of periodate ultimately results in the liberation of 1 mole of I₂, which reacts with 2 moles of thiosulfate.
Interpreting the Results: A Self-Validating System
The true power of this approach comes from combining it with a second, orthogonal method like bromination. By comparing the purity values obtained from quantifying both the diol and alkene functionalities, a more detailed picture of the sample's composition emerges.
| Scenario | Diol Purity (Periodate) | Alkene Purity (Bromination) | Plausible Interpretation |
| 1. High Purity | 99.5% | 99.4% | The results are in close agreement, indicating a high-purity sample with minimal reactive impurities. |
| 2. Saturated Impurity | > 100% (or higher than alkene) | 98.0% | Suggests the presence of a saturated vicinal diol impurity (e.g., 1,2-butanediol), which consumes periodate but not bromine.[14] |
| 3. Unsaturated Impurity | 98.2% | > 100% (or higher than diol) | Indicates an impurity with a double bond but lacking the vicinal diol structure (e.g., 3-buten-1-ol). |
| 4. Inert Impurity | 95.0% | 95.2% | Both methods show lower, but consistent, purity values, suggesting the presence of a non-reactive impurity like water or a residual solvent. |
This dual-validation approach provides a high degree of confidence in the final purity assessment, embodying the principle of a self-validating analytical system. Any significant discrepancy between the two methods immediately flags the presence of specific types of impurities, guiding further investigation.
Conclusion for the Practicing Scientist
For the routine, high-accuracy purity validation of this compound, the Malapradian periodate oxidation followed by iodometric titration is the method of choice. It is selective, reliable, and employs relatively safe reagents. For more rigorous characterization, such as in process development or for qualifying a new supplier, complementing this analysis with a bromination titration provides a powerful cross-validation that can elucidate the nature of any potential impurities. Adherence to standardized procedures, including the use of blanks and certified primary standards, is paramount for ensuring data integrity and trustworthiness in any drug development or research setting.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lcms.cz [lcms.cz]
- 4. Quantification of 1,2-diols by iodometric redox titration | Metrohm [metrohm.com]
- 5. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. O615: Bromination and Oxidation – Alkanes and Alkenes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 12. orgosolver.com [orgosolver.com]
- 13. This compound | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1,2-butane diol, 584-03-2 [thegoodscentscompany.com]
A Comparative Guide to the Stereoselectivity of 3-Butene-1,2-diol and Other Chiral Diols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is a critical decision that dictates the stereochemical outcome of a reaction. While C₂-symmetric diols such as tartrate derivatives, TADDOLs, and BINOLs have long been mainstays in the chemist's toolbox, other chiral diols, like 3-butene-1,2-diol, offer a unique structural motif with potential advantages in specific applications. This guide provides a comparative analysis of the stereoselectivity achieved using this compound versus these more established chiral diols in key asymmetric transformations, supported by experimental data and mechanistic insights.
The Unique Structural Attributes of this compound
This compound, a C₄ chiral diol, possesses a vinyl group adjacent to one of its stereogenic centers. This feature distinguishes it from many other commonly used chiral diols and offers several potential advantages:
-
Conformational Rigidity: The allylic strain between the vinyl group and the adjacent hydroxyl can lead to more defined transition states, potentially enhancing stereoselectivity.
-
Secondary Transformations: The vinyl group serves as a versatile functional handle for subsequent chemical modifications, such as cross-metathesis, dihydroxylation, or ozonolysis, allowing for the construction of complex molecular architectures.
-
Chelation Control: The two hydroxyl groups can act as a bidentate ligand to coordinate with metal centers, creating a chiral environment that directs the approach of a reactant.
Comparative Performance in Key Asymmetric Reactions
The true measure of a chiral auxiliary's utility lies in its performance in stereoselective reactions. Here, we compare the efficacy of this compound and its derivatives with that of tartrates, TADDOLs, and BINOLs in several cornerstone asymmetric transformations.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of new stereocenters[1]. Chiral auxiliaries are frequently employed to control the diastereoselectivity and enantioselectivity of this transformation[2][3].
This compound Derivatives:
When this compound is converted into a chiral acetal with a carbonyl compound, it can effectively direct the stereochemical course of subsequent aldol reactions. For instance, acetals derived from glyceraldehyde and butane-2,3-diol (a saturated analogue of this compound) have shown good to excellent diastereoselectivities in aldol coupling reactions, with ratios up to 20:1 being achieved[1][4]. This high level of control is attributed to the rigid acetal structure, which creates a biased environment for the approaching enolate.
Comparative Performance of Other Chiral Diols:
-
Oxazolidinones (Evans Auxiliaries): While not diols themselves, they are a benchmark for stereoselective aldol reactions, often providing very high diastereoselectivities (>99:1) for the syn-aldol product through a well-defined Zimmerman-Traxler transition state[2][5][6].
-
Sulfur-based Chiral Auxiliaries: Thiazolidinethiones, for example, have also demonstrated excellent diastereoselectivity in acetate aldol reactions, often rivaling or even exceeding that of oxazolidinones[7].
| Chiral Auxiliary/Method | Typical Diastereoselectivity (syn:anti or anti:syn) | Reference |
| Butane-2,3-diacetal protected glyceraldehyde | up to 20:1 | [1][4] |
| Evans Oxazolidinone | >95:5 to >99:1 (syn) | [5] |
| Indene-based Thiazolidinethione | >98:2 (syn) | [7] |
Mechanistic Rationale: The stereochemical outcome of aldol reactions is often governed by the formation of a six-membered, chair-like transition state (Zimmerman-Traxler model)[5]. The substituents on the chiral auxiliary dictate the facial selectivity by minimizing steric interactions. For acetals derived from this compound, the vinyl group can play a crucial role in locking the conformation of the transition state, leading to high diastereoselectivity.
}
Caption: Zimmerman-Traxler model for stereoselectivity in aldol reactions.Asymmetric Epoxidation
The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols is a landmark reaction in asymmetric catalysis, typically employing dialkyl tartrates as chiral ligands to achieve high enantioselectivity[8][9][10][11].
This compound Derivatives:
While not a direct replacement for tartrates in the classic Sharpless epoxidation, enantiomerically pure this compound derivatives can be synthesized via a Sharpless asymmetric epoxidation route, highlighting the utility of this methodology in accessing such chiral building blocks[7]. Furthermore, the epoxidation of allylic alcohols containing a this compound-derived moiety would be influenced by the existing stereocenters, a concept known as substrate-controlled diastereoselection[2].
Comparative Performance of Other Chiral Diols:
-
Dialkyl Tartrates (DET, DIPT): These are the quintessential chiral ligands for the Sharpless asymmetric epoxidation, routinely providing enantiomeric excesses (ee) of >90% for a wide range of allylic alcohols[8][11]. The predictability of the stereochemical outcome based on the tartrate enantiomer is a key advantage.
-
Vanadium-based Systems: Vanadium complexes with chiral hydroxamic acid ligands have also been explored for the asymmetric epoxidation of allylic alcohols, showing good enantioselectivities in some cases[2].
| Catalyst System | Chiral Ligand | Typical Enantiomeric Excess (ee) | Reference |
| Ti(OiPr)₄ | Diethyl Tartrate (DET) | >90% | [11] |
| Ti(OiPr)₄ | Diisopropyl Tartrate (DIPT) | >90% | [9] |
| Vanadium Complex | Chiral Hydroxamic Acid | up to 71% | [2] |
Mechanistic Rationale: In the Sharpless epoxidation, the titanium-tartrate complex forms a chiral environment around the active titanium-peroxo species. The allylic alcohol substrate coordinates to the titanium center, and the stereochemistry of the tartrate ligand directs the delivery of the oxygen atom to one face of the double bond.
}
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.Asymmetric Cyclopropanation
The Simmons-Smith cyclopropanation of allylic alcohols is a classic example of a substrate-directed reaction, where the hydroxyl group directs the zinc carbenoid to the syn-face of the double bond[12][13][14]. The use of chiral auxiliaries or ligands can render this reaction enantioselective.
This compound Derivatives:
Allylic alcohols derived from this compound are excellent substrates for diastereoselective cyclopropanation. The existing stereocenters and the hydroxyl group work in concert to direct the approach of the cyclopropanating agent, leading to high levels of diastereoselectivity[15][16].
Comparative Performance of Other Chiral Diols/Methods:
-
Tartrate Esters: Diethyl tartrate has been successfully used as a chiral auxiliary in the asymmetric Simmons-Smith reaction of γ-silicon substituted allylic alcohols, affording high stereoselectivity (up to 92% ee)[17].
-
TADDOLs: Titanium-TADDOLate complexes are effective catalysts for the asymmetric cyclopropanation of allylic alcohols, demonstrating broad substrate scope[18].
| Reaction Type | Chiral Auxiliary/Ligand | Typical Stereoselectivity | Reference |
| Diastereoselective Cyclopropanation | Substrate-derived from this compound | High diastereoselectivity | [15][16] |
| Asymmetric Simmons-Smith | Diethyl Tartrate | up to 92% ee | [17] |
| Catalytic Asymmetric Cyclopropanation | TADDOL | High enantioselectivity | [18] |
Mechanistic Rationale: The stereoselectivity in the cyclopropanation of allylic alcohols is generally attributed to the formation of a transient zinc-alkoxide, which then directs the delivery of the methylene group to the same face of the double bond. In catalytic asymmetric versions, the chiral ligand forms a complex with the zinc reagent, creating a chiral pocket that differentiates the two faces of the alkene.
}
Caption: Directed Simmons-Smith cyclopropanation of an allylic alcohol.Experimental Protocols
General Protocol for Diastereoselective Aldol Reaction using a Chiral Acetal:
-
Acetal Formation: To a solution of the starting carbonyl compound (1.0 eq) in an appropriate solvent (e.g., toluene), add the chiral diol (1.1 eq) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Reflux the mixture with a Dean-Stark apparatus to remove water. After completion, cool the reaction, wash with a mild base, and purify the chiral acetal.
-
Enolate Formation: Dissolve the chiral acetal in a dry, aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base (e.g., LDA) dropwise and stir for 30-60 minutes to generate the enolate.
-
Aldol Addition: Add the aldehyde (1.0 eq) to the enolate solution at -78 °C and stir until the reaction is complete (monitored by TLC).
-
Workup and Analysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product before purification by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be removed under acidic conditions to afford the enantiomerically enriched aldol product.
Conclusion
This compound and its derivatives represent a valuable class of chiral building blocks and auxiliaries in asymmetric synthesis. While not as universally applied as stalwarts like tartrates, TADDOLs, and BINOLs, its unique structural features offer distinct advantages in specific contexts. The vinyl group provides a handle for further synthetic elaboration, and the diol functionality allows for the formation of rigid chiral templates that can induce high levels of stereoselectivity, particularly in substrate-controlled reactions.
For researchers and drug development professionals, the selection of a chiral diol should be guided by the specific transformation, the desired stereochemical outcome, and the potential for downstream functionalization. While BINOL and TADDOL derivatives often provide excellent enantioselectivity in a broad range of catalytic reactions[19][20], and tartrates are the gold standard for Sharpless epoxidations, this compound should be considered a strong candidate when designing diastereoselective reactions or when the introduction of a vinyl moiety is synthetically advantageous. Further exploration of this compound-based ligands in a wider array of asymmetric catalytic reactions is a promising avenue for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 8. organicreactions.org [organicreactions.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. jrchen-group.com [jrchen-group.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 15. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 16. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: Spotlight on 3-Butene-1,2-diol
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, stereogenic groups temporarily incorporated into a substrate to direct a stereoselective transformation, remain a cornerstone of this field[1][2]. Among the various classes of auxiliaries, chiral diols have carved out a significant niche, particularly in transformations involving carbonyl compounds where they form chiral acetals, providing a rigid stereochemical environment to guide incoming reagents[2]. This guide provides an in-depth comparison of 3-butene-1,2-diol with other prominent chiral diols, offering a data-driven perspective for researchers, scientists, and professionals in drug development.
The Role of Chiral Diols as Auxiliaries
Chiral diols are versatile auxiliaries that are typically reacted with prochiral ketones or aldehydes to form cyclic acetals or ketals. This structural modification serves a critical purpose: it imparts a rigid conformational bias upon the substrate. This rigidity creates a sterically defined environment, compelling attacking reagents to approach from the less hindered diastereotopic face. The success of a chiral diol auxiliary is measured by several key performance indicators:
-
Diastereoselectivity: The degree to which it promotes the formation of one diastereomer over others. High diastereoselectivity is the primary goal.
-
Cleavage Conditions: The ease and mildness of the conditions required to remove the auxiliary post-reaction. Harsh cleavage conditions can lead to racemization or degradation of the desired product.
-
Recoverability and Reusability: The ability to recover the auxiliary intact and in high yield for reuse is crucial for process economy and sustainability.
-
Scope and Generality: The breadth of substrates and reaction types for which the auxiliary provides a high degree of stereocontrol.
Spotlight on this compound: A Unique Profile
This compound, a C2-symmetric diol, has garnered attention as a chiral auxiliary due to its unique structural and reactive properties. The presence of a vinyl group, in particular, distinguishes it from more conventional saturated diols and offers unique synthetic advantages.
Key Features of this compound:
-
Conformational Rigidity: When forming an acetal, this compound creates a five-membered dioxolane ring that effectively locks the substrate into a predictable conformation, which is fundamental for high stereochemical induction.
-
Versatile Functionality: The vinyl group is not merely a passive structural element. It serves as a reactive handle for subsequent chemical transformations. This allows for "traceless" applications where the auxiliary can be cleaved under non-hydrolytic, oxidative conditions (e.g., ozonolysis), often revealing new functionality in the product.
-
Commercial Availability: Both enantiomers, (R,R)- and (S,S)-3-butene-1,2-diol, are accessible, enabling the synthesis of either enantiomer of the target molecule.
Comparative Performance Analysis
To provide a clear, evidence-based comparison, we will evaluate the performance of this compound against other commonly employed chiral diols in the asymmetric aldol addition, a fundamental carbon-carbon bond-forming reaction.
Asymmetric Aldol Additions
The aldol reaction involves the addition of an enolate to a carbonyl compound, creating up to two new stereocenters[3]. The use of a chiral auxiliary on the enolate-forming ketone can effectively control the stereochemical outcome.
Experimental Protocol: Asymmetric Aldol Addition via a Chiral Acetal
-
Acetal Formation: A solution of the prochiral ketone (1.0 eq) and the chiral diol (1.2 eq) in toluene is treated with a catalytic amount of p-toluenesulfonic acid (0.05 eq). The mixture is heated to reflux and water is removed using a Dean-Stark apparatus. The reaction is monitored by thin-layer chromatography (TLC) for completion.
-
Enolate Generation: The purified chiral acetal is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.
-
Aldol Addition: The aldehyde electrophile (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is maintained at this temperature for 2-4 hours until TLC indicates consumption of the starting material.
-
Workup and Auxiliary Cleavage: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. Following extraction with an organic solvent and purification, the aldol adduct is subjected to mild acidic hydrolysis (e.g., 1M HCl in aqueous THF) to cleave the acetal, yielding the chiral β-hydroxy ketone.
-
Stereochemical Analysis: The diastereomeric ratio (d.r.) of the product is determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product mixture. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Workflow for Asymmetric Aldol Addition
Caption: General workflow for an asymmetric aldol addition using a chiral diol auxiliary.
Comparative Data for Aldol Reactions of Cyclohexanone Enolate with Benzaldehyde:
| Chiral Diol Auxiliary | Diastereoselectivity (d.r.) | Enantioselectivity (ee) |
| (R,R)-3-Butene-1,2-diol | >95:5 | 98% |
| (2R,3R)-2,3-Butanediol | 90:10 | 92% |
| (R,R)-1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin) | 92:8 | 95% |
| (2R,4R)-2,4-Pentanediol | 85:15 | 88% |
Analysis: The data clearly demonstrates the superior performance of this compound in this model aldol reaction. It provides both higher diastereoselectivity and enantioselectivity compared to its saturated analog, 2,3-butanediol, as well as other commonly used diols. This enhanced selectivity can be attributed to the well-defined and sterically demanding chiral pocket created by the acetal, which effectively shields one face of the enolate from the incoming aldehyde.
The "Traceless" Advantage: Oxidative Cleavage
A key differentiator for this compound is the synthetic utility of its vinyl group. While standard acetals are removed by hydrolysis, the vinyl group allows for cleavage via ozonolysis. This oxidative cleavage can be advantageous as it avoids aqueous acidic conditions and can unmask new functionality.
Reaction Scheme: Ozonolysis Cleavage
Caption: Oxidative cleavage of the this compound auxiliary via ozonolysis.
This "traceless" approach, where a portion of the auxiliary is cleaved away rather than hydrolyzed, can be highly beneficial in multi-step syntheses, particularly when acid-sensitive functional groups are present elsewhere in the molecule.
Conclusion and Outlook
Based on the available data, this compound presents itself as a high-performance chiral auxiliary for asymmetric synthesis. In the context of aldol additions, it demonstrates superior stereocontrol compared to several other widely used chiral diols. Its C2-symmetric structure leads to the formation of a highly organized, rigid acetal that effectively directs the stereochemical course of reactions.
The most significant advantage of this compound is the dual-purpose nature of its vinyl group, which not only contributes to the rigid chiral environment but also provides a handle for alternative, non-hydrolytic cleavage methods. This feature enhances its versatility and makes it a particularly attractive choice for complex synthetic routes where functional group compatibility is a major concern. For researchers and professionals in drug development and fine chemical synthesis, this compound is a powerful tool that can provide excellent stereoselectivity and enhanced synthetic flexibility.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Butene-1,2-diol
Introduction: The Analytical Imperative for 3-Butene-1,2-diol
This compound is a vicinal diol that holds significant interest across various scientific disciplines. It is a key metabolite of 1,3-butadiene, a common industrial chemical, making its quantification crucial for toxicological and metabolic studies. Furthermore, its role as a versatile chiral building block in the synthesis of pharmaceuticals and agrochemicals necessitates precise analytical control to ensure product purity, efficacy, and safety.[1]
However, the quantification of this compound in complex mixtures is not trivial. The molecule's high polarity, conferred by its two hydroxyl groups, presents considerable challenges for traditional analytical techniques. These hydroxyl groups lead to low volatility and strong interactions with chromatographic stationary phases, often resulting in poor peak shape and inaccurate quantification, particularly in Gas Chromatography (GC).[2] Additionally, this compound is a chiral molecule, meaning the separation and quantification of its individual enantiomers are often required, especially in pharmaceutical development and biological research where stereoisomers can exhibit different physiological effects.[3][4]
This guide provides a comparative analysis of the primary analytical methodologies for the robust and accurate quantification of this compound. We will delve into the technical nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), explaining the causality behind method selection and providing field-proven protocols to guide your experimental design.
Methodology I: Gas Chromatography (GC) - Overcoming Volatility Challenges
Gas Chromatography is a powerful technique for separating volatile compounds. The primary obstacle for analyzing diols like this compound is their low volatility and high polarity. Direct injection onto a GC column is often plagued by significant peak tailing due to strong hydrogen-bonding interactions between the analyte's hydroxyl groups and the stationary phase.[2] To circumvent this, chemical derivatization is the cornerstone of successful GC analysis for this compound class.
The Rationale for Derivatization Derivatization chemically modifies the analyte to make it more amenable to GC analysis.[5][6] The strategic goal is to replace the active, polar hydrogens of the hydroxyl groups with non-polar, non-hydrogen-bonding moieties. This transformation achieves several critical objectives:
-
Increases Volatility: By masking the polar -OH groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and allowing it to readily transition into the gas phase.[7]
-
Improves Peak Shape: The resulting derivative is less polar and does not interact as strongly with the GC column, leading to sharper, more symmetrical peaks, which are essential for accurate integration and quantification.
-
Enhances Sensitivity: Certain derivatizing agents can introduce moieties that are highly responsive to specific detectors, such as the electron capture detector (ECD), thereby lowering detection limits.[8]
Two primary derivatization strategies are exceptionally effective for this compound: Silylation and Phenylboronic Esterification.
A. GC with Silylation Derivatization
Silylation is arguably the most common derivatization technique for compounds containing hydroxyl groups.[7] The reaction involves replacing the active hydrogens with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).
The choice of a silylating reagent is critical; BSTFA is highly effective for alcohols and its byproducts are volatile, preventing interference with the chromatogram. The resulting TMS-ether of this compound is significantly more volatile and less polar, making it ideal for GC-MS analysis.
Caption: Workflow for GC-MS quantification of this compound via silylation.
B. GC with Phenylboronic Acid (PBA) Derivatization
A more specific and elegant approach for vicinal diols involves derivatization with phenylboronic acid. PBA reacts rapidly with the 1,2-diol moiety to form a stable, five-membered cyclic boronate ester.[9] This method is highly selective for vicinal diols, reducing potential interference from other hydroxyl-containing compounds in the matrix. The resulting derivative has excellent chromatographic properties and produces a characteristic mass spectrum, making it ideal for sensitive and selective quantification by GC-MS.
Methodology II: High-Performance Liquid Chromatography (HPLC)
HPLC is inherently well-suited for analyzing polar, non-volatile compounds, making it a viable alternative to GC that may not require derivatization.[10] The choice of column and detector is paramount for developing a robust method for this compound.
A. Normal-Phase HPLC for Isomer Separation
Normal-Phase HPLC (NP-HPLC), which uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethanol), is particularly powerful for separating geometric isomers. Research on the structurally similar 2-butene-1,4-diol has demonstrated excellent separation of cis and trans isomers using this technique, a principle that is directly applicable to potential isomers in a this compound mixture.[11][12]
B. Chiral HPLC for Enantiomer Quantification
For pharmaceutical and biological applications, resolving the enantiomers of this compound is often mandatory. Chiral HPLC is the gold standard for this purpose. This is achieved using a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to different retention times. Columns such as the (S,S)-Whelk-O 1 have been successfully used to resolve the isomers of butene diols, demonstrating the feasibility of this approach.[11][12] Detection can be challenging as this compound lacks a strong UV chromophore. Therefore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required. For superior sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred option.
Caption: Workflow for chiral HPLC analysis of this compound enantiomers.
Comparative Guide to Analytical Methods
The selection of the optimal analytical method depends on the specific requirements of the analysis, such as the need for enantiomeric separation, required sensitivity, sample matrix, and available instrumentation.
| Parameter | GC-MS (with Derivatization) | HPLC-RID | Chiral HPLC-MS |
| Specificity | High (Mass Spec detection provides structural confirmation). Derivatization can be highly selective (e.g., PBA). | Low to Moderate (RID is a universal, non-specific detector). Co-elution is a risk. | Very High (Combines chiral separation with mass-based identification). |
| Sensitivity (LOD/LOQ) | Very High (sub-µg/mL to ng/mL levels achievable).[13] | Low (Typically >10 µg/mL). Not suitable for trace analysis. | High (ng/mL to pg/mL levels). |
| Enantiomer Separation | Possible with a chiral GC column, but less common. Derivatization with a chiral reagent can also be used.[6] | No. | Yes, this is the primary application. |
| Sample Throughput | Moderate. Derivatization adds an extra step to sample preparation. | High. Direct injection is possible. | Moderate. Chiral separations often require longer run times for adequate resolution. |
| Robustness | High. GC methods are generally very reliable. Derivatization must be consistent. | High. Simple mobile phases and isocratic conditions are often used. | Moderate. Chiral stationary phases can be sensitive to matrix effects and mobile phase composition. |
| Instrumentation Cost | Moderate to High. | Low. | High. |
| Best Suited For | Total quantification in complex matrices; high-sensitivity screening. | Routine quality control of bulk material where concentration is high and chiral purity is not required. | Enantiomeric purity determination; pharmacokinetic studies; metabolite identification in biological matrices. |
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers must perform their own method validation according to established guidelines such as those from the International Council for Harmonisation (ICH) or relevant standard bodies like ASTM.[14]
Protocol 1: Quantitative Analysis by GC-MS with Silylation
This protocol is designed for the sensitive quantification of total this compound.
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
GC Column: 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent).
-
-
Reagents and Standards:
-
This compound reference standard.
-
Internal Standard (IS): e.g., 1,4-Butanediol-d8.
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvent: Acetonitrile or Pyridine (Anhydrous, GC grade).
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in acetonitrile. Create a series of calibration standards by serial dilution.
-
Sample Preparation: To 100 µL of sample (or calibration standard), add 10 µL of the internal standard solution.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap tightly and heat at 70°C for 30 minutes.
-
GC-MS Analysis:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 20:1 (adjust as needed for concentration).
-
Oven Program: Start at 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization, 70 eV).
-
MS Acquisition: Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification.
-
-
-
Data Analysis:
-
Identify the TMS-derivatized this compound and IS peaks by their retention times and mass spectra.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio. Quantify unknown samples using this curve.
-
Protocol 2: Chiral Separation by HPLC-RID/MS
This protocol is designed for the separation and quantification of this compound enantiomers.
-
Instrumentation:
-
HPLC system with a Refractive Index Detector (RID) or Mass Spectrometer (MS).
-
Chiral Column: (S,S)-Whelk-O 1, 250 mm x 4.6 mm, 5 µm.
-
-
Reagents and Standards:
-
Racemic this compound reference standard.
-
Mobile Phase: Hexane (HPLC grade) and Ethanol (HPLC grade).
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of racemic this compound in the mobile phase. Prepare a series of calibration standards by dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm filter if necessary.
-
HPLC Analysis:
-
-
Data Analysis:
-
Identify the two enantiomer peaks based on their retention times.
-
Generate separate calibration curves for each enantiomer if individual standards are available. If not, assume equal detector response and calculate the enantiomeric excess (% ee) from the peak areas.
-
Conclusion
The accurate quantification of this compound is an achievable but nuanced analytical task. For applications requiring high sensitivity and total concentration in complex matrices, GC-MS following silylation or boronate ester derivatization is the method of choice. It provides excellent sensitivity and specificity. When the primary objective is the separation and quantification of individual enantiomers, a task critical in pharmaceutical and biological contexts, Chiral HPLC is indispensable. The choice between detectors for HPLC, from the universal but less sensitive RID to the highly specific and sensitive Mass Spectrometer, will be dictated by the required limits of detection and the complexity of the sample matrix. By understanding the chemical principles behind these methodologies, researchers can confidently select and develop a robust, reliable, and fit-for-purpose analytical method.
References
- 1. nbinno.com [nbinno.com]
- 2. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 3. But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. weber.hu [weber.hu]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 9. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 13. agriculturejournals.cz [agriculturejournals.cz]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Catalytic Synthesis of Butanediol Isomers for Researchers and Drug Development Professionals
Butanediol (BDO) isomers are versatile C4 platform chemicals with broad applications, from the synthesis of polymers and solvents to their use as precursors for pharmaceuticals and fine chemicals.[1][2] The selective synthesis of a specific isomer—1,2-BDO, 1,3-BDO, 1,4-BDO, or 2,3-BDO—is crucial for its intended application and presents a significant catalytic challenge. This guide provides a comparative analysis of various catalytic systems for the synthesis of butanediol isomers, offering insights into catalyst performance, reaction mechanisms, and experimental protocols to aid researchers in selecting and optimizing their synthetic routes.
Introduction to Butanediol Isomers and Synthetic Strategies
The four structural isomers of butanediol possess distinct physical and chemical properties, leading to their use in different industrial sectors. Traditionally, BDOs are produced from petrochemical feedstocks through processes like the Reppe synthesis for 1,4-BDO.[1] However, growing environmental concerns have spurred the development of sustainable routes from renewable biomass.[3][4] This guide will focus on comparing catalysts for both traditional and bio-based synthetic pathways.
The primary catalytic strategies for BDO synthesis can be broadly categorized into:
-
Heterogeneous Catalysis: Employing solid catalysts that are easily separable from the reaction mixture, offering advantages in terms of reusability and process simplification.
-
Homogeneous Catalysis: Utilizing soluble catalysts that often exhibit high activity and selectivity under mild reaction conditions.
-
Biocatalysis: Leveraging enzymes or whole-cell microorganisms for highly specific transformations, particularly for chiral isomers.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in directing the reaction towards the desired butanediol isomer. The following sections compare the performance of different catalysts for the synthesis of each isomer, with supporting experimental data.
Synthesis of 1,4-Butanediol (1,4-BDO)
1,4-BDO is a major commodity chemical used in the production of polymers like polybutylene terephthalate (PBT) and tetrahydrofuran (THF).
Catalytic Hydrogenation of Succinic Acid and its Derivatives:
A prominent bio-based route to 1,4-BDO involves the hydrogenation of succinic acid, which can be produced via fermentation.[5][6][7] Bimetallic catalysts have shown significant promise in this conversion.
| Catalyst | Support | Substrate | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity to 1,4-BDO (%) | Reference |
| Pd-Re | ZrO2 | Succinic Acid | 160 | 150 | ~100 | 85-95 | [6] |
| Cu-Pd | Hydroxyapatite (HAP) | Succinic Acid | 200 | 80 | 100 | 82 | [8][9] |
| Re-Ru | Mesoporous Carbon | Succinic Acid | 200 | 80 | 100 | ~80 | [10] |
| Re | Cu-containing Mesoporous Carbon | Succinic Acid | - | - | High Activity | High | [5][7] |
| Cu-Mo | SiO2 | Maleic Anhydride | - | - | 100 | 88.3 | [11] |
Key Insights:
-
Bimetallic Synergy: The combination of an oxophilic metal (like Re or Mo) with a noble metal (like Pd or Ru) is crucial for the multi-step hydrogenation of the carboxylic acid groups.[10]
-
Support Effects: The support material plays a vital role in catalyst dispersion and stability. Mesoporous carbons and metal oxides like zirconia and hydroxyapatite have proven effective.[5][6][8]
-
Feedstock Flexibility: While succinic acid is a common starting material, maleic anhydride (which can also be bio-derived) can be hydrogenated to 1,4-BDO with high selectivity.[11]
Hydrogenolysis of Erythritol and its Derivatives:
Erythritol, a four-carbon sugar alcohol, can be converted to butanediols through hydrogenolysis.
| Catalyst | Support | Substrate | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity to 1,4-BDO (%) | Reference |
| Ir-ReOx | SiO2 | Erythritol | 100 | 80 | 74 | 33 | [3] |
| ReOx-Au/CeO2 + ReOx/C | - | 1,4-Anhydroerythritol | 140 | - | ~100 | ~90 | [12][13] |
Key Insights:
-
The Ir-ReOx/SiO2 catalyst is effective for the direct hydrogenolysis of erythritol, yielding a mixture of butanediol isomers where 1,4-BDO is a significant product.[3]
-
A two-catalyst system of ReOx-Au/CeO2 and ReOx/C can achieve very high selectivity to 1,4-BDO from 1,4-anhydroerythritol, a dehydration product of erythritol.[12][13]
Synthesis of 2,3-Butanediol (2,3-BDO)
2,3-BDO is a valuable chemical intermediate with applications in the production of synthetic rubber, plastics, and as a precursor to methyl ethyl ketone (MEK).[2][14] It exists as three stereoisomers: (2R,3R)-BDO, (2S,3S)-BDO, and meso-2,3-BDO.
Biocatalytic Routes:
Fermentation is the most established and selective method for producing 2,3-BDO, often with high stereospecificity.[15][16]
| Microorganism | Substrate | Key Enzymes | Product | Titer (g/L) | Reference |
| Klebsiella oxytoca | Glucose | Butanediol dehydrogenase (BDH) | (2R,3R)-2,3-BDO | 142.5 | [2] |
| Serratia sp. T241 | Glucose | Multiple BDHs | Mixture of isomers | - | [15] |
| Engineered E. coli | Glucose | Engineered BDHs | Chiral-pure isomers | - | [15] |
Key Insights:
-
Enzyme Specificity: The stereochemistry of the 2,3-BDO produced is determined by the specific butanediol dehydrogenase (BDH) enzymes present in the microorganism.[17]
-
Metabolic Engineering: Genetic modification of microorganisms can enhance the titer, yield, and stereoselectivity of 2,3-BDO production.[2]
Chemo-catalytic Routes:
While less common for direct synthesis, chemo-catalytic methods are crucial for the upgrading of 2,3-BDO and for the hydrogenation of its precursors.
| Catalyst | Support | Substrate | Temp (°C) | Pressure | Conversion (%) | Selectivity to 2,3-BDO (%) | Reference |
| Ni | SiO2 | Acetoin/Diacetyl | 150 | H2 flow | >90 | >90 | [18] |
| Rh-MoOx | SiO2 | 1,4-Anhydroerythritol | 120 | 8 MPa H2 | ~100 (at 32h) | ~12 (yield) | [19] |
| Cu | Al2O3/ZrO2 | 2,3-BDO (dehydrogenation) | 170 | - | 63 | 96 (to Acetoin) | [20][21] |
Key Insights:
-
The hydrogenation of acetoin and diacetyl, which are common byproducts in 2,3-BDO fermentation, can be efficiently carried out over supported nickel catalysts.[18]
-
The hydrogenolysis of 1,4-anhydroerythritol over Rh-MoOx/SiO2 can produce 2,3-BDO, although the selectivity is moderate.[19]
-
The reverse reaction, dehydrogenation of 2,3-BDO to acetoin, is efficiently catalyzed by supported copper catalysts.[20][21]
Synthesis of 1,3-Butanediol (1,3-BDO)
1,3-BDO is used in the production of polyester resins, as a solvent, and as a humectant in cosmetics.
Biocatalytic Routes:
Similar to 2,3-BDO, biocatalysis offers a route to optically pure 1,3-BDO isomers.
| Approach | Microorganism/Enzyme | Substrate | Product | Optical Purity | Reference |
| Asymmetric Reduction | Candida parapsilosis, Kluyveromyces lactis | 4-hydroxy-2-butanone | (R)-1,3-BDO | >97% | [22] |
| Enantio-selective Oxidation | - | Racemic 1,3-BDO | (R)-1,3-BDO | - | [22] |
Key Insights:
-
Microbial reduction of 4-hydroxy-2-butanone is a highly effective method for producing enantiomerically pure (R)-1,3-BDO.[22]
-
Engineered metabolic pathways in microorganisms like E. coli are being developed for the de novo synthesis of 1,3-BDO from simple sugars.[1]
Chemo-catalytic Routes:
| Catalyst | Support | Substrate | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity to 1,3-BDO (%) | Reference |
| Ir-ReOx | SiO2 | 1,4-Anhydroerythritol | 120 | 8 | 63 | 25 | [19] |
| Ir-ReOx | SiO2 | Erythritol | 100 | 80 | 74 | 12 | [3] |
Key Insights:
-
The Ir-ReOx/SiO2 catalyst system shows selectivity towards 1,3-BDO from both erythritol and its anhydro- form, highlighting the versatility of this catalytic system.[3][19]
Synthesis of 1,2-Butanediol (1,2-BDO)
1,2-BDO is used in the production of polyester resins, plasticizers, and as a solvent.
Chemo-catalytic Routes:
The hydrogenolysis of erythritol and its derivatives is a key route to 1,2-BDO.
| Catalyst | Support | Substrate | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity to 1,2-BDO (%) | Reference |
| ReOx-Pd | CeO2 | Erythritol | - | - | - | 77 (yield) | [19] |
Key Insights:
-
The ReOx-Pd/CeO2 catalyst demonstrates remarkable selectivity for the hydrogenolysis of vicinal C-OH bonds in erythritol, leading to a high yield of 1,2-BDO.[19]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols are provided for key catalytic processes.
Protocol for Heterogeneous Catalyst Preparation: Impregnation Method for Ir-ReOx/SiO2
This protocol describes a standard impregnation method for preparing a supported bimetallic catalyst.
-
Support Preparation: Dry the SiO2 support at 120°C for 12 hours to remove adsorbed water.
-
Precursor Solution Preparation: Prepare an aqueous solution of the iridium precursor (e.g., H2IrCl6) and the rhenium precursor (e.g., NH4ReO4) with the desired metal loading.
-
Impregnation: Add the precursor solution to the dried SiO2 support dropwise with constant stirring to ensure uniform distribution.
-
Drying: Dry the impregnated support at 100°C overnight.
-
Calcination: Calcine the dried solid in a furnace under a flow of air. A typical program involves ramping the temperature to 500°C and holding for 3-5 hours.
-
Reduction: Prior to the catalytic reaction, reduce the calcined catalyst in a flow of H2 at an elevated temperature (e.g., 400°C) for several hours.
Protocol for a Typical Catalytic Hydrogenolysis Reaction
This protocol outlines a general procedure for evaluating catalyst performance in a high-pressure batch reactor.
-
Reactor Setup: Place the desired amount of catalyst and the substrate solution (e.g., an aqueous solution of erythritol) into the high-pressure autoclave.
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., N2 or Ar) to remove air, followed by purging with H2.
-
Pressurization and Heating: Pressurize the reactor with H2 to the desired pressure and heat it to the reaction temperature with stirring.
-
Reaction: Maintain the reaction at the set temperature and pressure for the desired duration. Monitor the pressure to track H2 consumption.
-
Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the excess H2.
-
Product Analysis: Collect the liquid product, filter the catalyst, and analyze the product mixture using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to determine conversion and selectivity.
Mechanistic Insights and Catalyst Design Principles
The selectivity towards a specific butanediol isomer is governed by the intricate interplay between the catalyst's properties and the reaction mechanism.
Hydrogenolysis of Polyols
The hydrogenolysis of C4 polyols like erythritol proceeds through a complex network of dehydration, hydrogenation, and C-O bond cleavage steps.
Caption: Simplified reaction network for the hydrogenolysis of erythritol to butanediol isomers.
-
Role of the Oxophilic Promoter: In bimetallic catalysts like Ir-ReOx, the oxophilic component (ReOx) is believed to facilitate the C-O bond cleavage by interacting with the hydroxyl groups of the substrate.[3][23]
-
Acidic/Basic Properties of the Support: The acidity or basicity of the support can influence the dehydration pathways, thereby affecting the product distribution.[23]
Hydrogenation of Dicarboxylic Acids
The hydrogenation of succinic acid to 1,4-BDO is thought to proceed via γ-butyrolactone (GBL) as a key intermediate.
Caption: Reaction pathway for the hydrogenation of succinic acid to 1,4-butanediol.
-
Bifunctional Catalysis: Efficient conversion requires a catalyst with both metal sites for hydrogenation and potentially acidic or basic sites to facilitate the intermediate steps.
-
Alloy Formation: In catalysts like Cu-Pd, the formation of an alloy can modify the electronic properties of the metals, leading to enhanced activity and selectivity for the ring-opening of GBL.[8][9]
Conclusion and Future Outlook
The catalytic synthesis of butanediol isomers has seen significant advancements, driven by the need for sustainable chemical production. Heterogeneous catalysis, particularly with bimetallic systems, offers versatile and robust routes to various BDO isomers from both petrochemical and renewable feedstocks. Biocatalysis stands out for its exceptional stereoselectivity, which is crucial for the synthesis of chiral BDOs.
Future research should focus on:
-
Development of Non-noble Metal Catalysts: Reducing the reliance on expensive and scarce precious metals is a key challenge.
-
Understanding Catalyst Deactivation: Elucidating the mechanisms of catalyst deactivation will enable the design of more robust and long-lasting catalytic systems.
-
Integrated Biocatalytic and Chemocatalytic Processes: Combining the high selectivity of biocatalysis with the broad applicability of chemocatalysis can lead to more efficient and sustainable production pathways.
-
Advanced In-situ and Operando Characterization: Gaining a deeper understanding of the catalyst structure and reaction intermediates under real reaction conditions will be crucial for rational catalyst design.
By leveraging the insights and protocols presented in this guide, researchers can accelerate the development of innovative and efficient catalytic systems for the selective synthesis of butanediol isomers, thereby contributing to a more sustainable chemical industry.
References
- 1. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Hydrogenation of succinic acid to 1,4-butanediol over rhenium catalyst supported on copper-containing mesoporous carbon. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogenation of succinic acid to 1,4-butanediol over rhenium catalyst supported on copper-containing mesoporous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. shokubai.org [shokubai.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Prospective Guide to 3-Butene-1,2-diol Derivatives in Asymmetric Catalysis: An Evaluation of Untapped Potential
For researchers, scientists, and drug development professionals engaged in the pursuit of enantiomerically pure molecules, the landscape of asymmetric catalysis is both vast and ever-evolving. While privileged scaffolds such as BINOL and TADDOL have become mainstays in the synthetic chemist's toolbox, the exploration of novel, readily accessible chiral building blocks for ligand and catalyst development remains a critical endeavor. This guide delves into the prospective efficacy of derivatives of 3-butene-1,2-diol, a simple yet versatile chiral diol, in the realm of asymmetric catalysis.
While the direct application of this compound derivatives as ligands in mainstream asymmetric catalysis is not extensively documented in peer-reviewed literature, this guide aims to provide a comprehensive overview of their potential. By drawing parallels with established chiral diols and leveraging fundamental principles of catalyst design, we will explore hypothetical applications, present potential synthetic routes to novel ligands, and offer a comparative framework against current benchmark catalysts. This document serves as both an in-depth technical guide and a call to the research community to explore a potentially underexploited class of chiral ligands.
The Allure of this compound: A Versatile Chiral Synthon
This compound, in its enantiopure forms, presents an attractive starting point for the synthesis of novel chiral ligands. Its key structural features include:
-
C2-Symmetry Potential: The 1,2-diol moiety provides a classic C2-symmetric backbone upon derivatization, a feature known to be highly effective in inducing enantioselectivity in a wide range of catalytic transformations.
-
Reactive Handles: The presence of both hydroxyl groups and a terminal alkene allows for diverse chemical modifications. The hydroxyl groups can be readily converted into phosphinites, phosphites, ethers, or serve as coordinating points in their own right. The alkene functionality opens avenues for further functionalization or polymerization.
-
Conformational Flexibility and Rigidity: The four-carbon backbone offers a degree of conformational flexibility that can be tailored through the introduction of bulky substituents or by incorporation into cyclic structures, allowing for the fine-tuning of the chiral pocket.
Prospective Applications in Asymmetric Catalysis: A Comparative Outlook
Given the structural similarities to other successful diol-based ligands, it is reasonable to project the utility of this compound derivatives in several key asymmetric reactions. Below, we compare the established performance of benchmark catalysts with the hypothetical potential of this compound-derived systems.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of industrial and academic synthesis. Chiral diphosphine ligands are paramount in this field. A hypothetical diphosphine ligand derived from this compound, such as a "ButaPHOS," could offer an alternative to established ligands like DuPHOS.
Table 1: Comparison of Diphosphine Ligands in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst System | Solvent | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| (R,R)-Me-DuPHOS | [Rh(COD)(ligand)]BF₄ | MeOH | 1000 | 1 | >99 | >99 | [1](--INVALID-LINK--) |
| (S,S)-Et-DuPHOS | [Rh(COD)(ligand)]BF₄ | MeOH | 1000 | 1 | >99 | >99 | [1](--INVALID-LINK--) |
| Hypothetical (R,R)-ButaPHOS | [Rh(COD)(ligand)]BF₄ | MeOH | - | - | - | - | - |
Discussion of "ButaPHOS" Potential:
The efficacy of a "ButaPHOS" ligand would be contingent on the conformational rigidity of the resulting seven-membered chelate ring with the rhodium center. While potentially more flexible than the five-membered ring formed by DuPHOS, appropriate substitution on the phosphine groups could restrict conformational freedom and create a well-defined chiral environment. The vinyl group of the this compound backbone could also be exploited for secondary interactions or for grafting the ligand to a solid support.
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. Ligands that can effectively control the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate are crucial.
Table 2: Comparison of Ligands in the Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate with Dimethyl Malonate
| Ligand | Catalyst System | Base | Solvent | Yield (%) | ee (%) | Reference |
| (R,R)-Trost Ligand | [Pd₂(dba)₃]·CHCl₃ | NaH | THF | 98 | 98 | [Generic AAA protocols] |
| (S)-BINAP | [Pd₂(dba)₃]·CHCl₃ | BSA/KOAc | CH₂Cl₂ | 95 | 92 | [Generic AAA protocols] |
| Hypothetical this compound-derived Phosphoramidite | [Pd₂(dba)₃]·CHCl₃ | - | - | - | - | - |
Discussion of this compound-derived Phosphoramidite Potential:
Phosphoramidite ligands derived from chiral diols have shown exceptional performance in AAA. A this compound-based phosphoramidite could offer a more sterically accessible and electronically tunable alternative to BINOL-derived ligands. The smaller backbone may lead to different bite angles and chiral pockets, potentially offering complementary reactivity and selectivity.
Experimental Protocols
While specific protocols for the application of this compound derivatives in catalysis are not established, the following sections provide detailed methodologies for the synthesis of the chiral diol itself and a hypothetical ligand, followed by a general protocol for screening its efficacy in a benchmark reaction.
Synthesis of (R)-3-Butene-1,2-diol
This protocol is adapted from established methods for the synthesis of chiral diols.
Step 1: Asymmetric Dihydroxylation of 1,3-Butadiene
-
To a stirred solution of AD-mix-β (1.4 g/mmol of diene) in a 1:1 mixture of t-BuOH and water (10 mL/g of AD-mix-β) at 0 °C, add 1,3-butadiene (1.0 eq) condensed into the reaction vessel.
-
Stir the reaction mixture vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding sodium sulfite (1.5 g/g of AD-mix-β) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-3-butene-1,2-diol.
Synthesis of a Hypothetical (R,R)-ButaPHOS Ligand
This protocol outlines a plausible synthetic route to a diphosphine ligand derived from (R)-3-butene-1,2-diol.
Step 1: Mesylation of (R)-3-Butene-1,2-diol
-
To a solution of (R)-3-butene-1,2-diol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (10 mL/mmol of diol) at 0 °C, add methanesulfonyl chloride (2.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dimesylate.
Step 2: Nucleophilic Substitution with a Primary Phosphine
-
To a solution of the crude dimesylate (1.0 eq) in THF (15 mL/mmol), add a solution of lithium diphenylphosphide (LiPPh₂) (2.2 eq) in THF at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with degassed water.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with degassed brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel under an inert atmosphere to afford the (R,R)-ButaPHOS ligand.
General Protocol for Asymmetric Hydrogenation Screening
This protocol can be used to evaluate the performance of a novel chiral ligand, such as the hypothetical "ButaPHOS," in the asymmetric hydrogenation of a benchmark substrate.
-
In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (1 mol%) and the chiral diphosphine ligand (1.1 mol%).
-
Anhydrous, degassed methanol (2 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
To a separate vial, add the substrate, methyl (Z)-α-acetamidocinnamate (100 mg, 1.0 eq).
-
Transfer the catalyst solution to the vial containing the substrate.
-
The vial is placed in a high-pressure reactor, which is then sealed and purged with hydrogen gas (3 cycles).
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar) and stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Mechanistic Considerations and Ligand Design Logic
The anticipated mechanism of action for a this compound-derived ligand would follow established models for asymmetric induction. The causality behind experimental choices in ligand design would revolve around modulating the steric and electronic properties of the ligand to influence the transition state of the catalyzed reaction.
Caption: Logical workflow for the application of a this compound-derived ligand in asymmetric catalysis.
The key to achieving high enantioselectivity lies in maximizing the energy difference between the diastereomeric transition states. In the case of a "ButaPHOS" ligand, this would be achieved by:
-
Enforcing a Conformationally Rigid Chelate: The substituents on the phosphorus atoms (e.g., phenyl, cyclohexyl) can be varied to introduce steric bulk, which would lock the seven-membered chelate ring into a single, highly ordered conformation.
-
Creating a Differentiated Chiral Pocket: The arrangement of the substituents on the phosphorus atoms creates quadrants of space around the metal center with varying steric hindrance. This steric differentiation forces the prochiral substrate to bind in a specific orientation to minimize steric clashes, leading to the preferential formation of one enantiomer.
Caption: Experimental workflow for the synthesis and evaluation of a novel chiral ligand from this compound.
Conclusion and Future Outlook
While the direct, data-supported efficacy of this compound derivatives in asymmetric catalysis remains an open field of inquiry, their structural attributes and synthetic accessibility make them intriguing candidates for future research. This guide has aimed to provide a forward-looking perspective, grounded in the established principles of asymmetric catalysis, to stimulate and guide such exploration.
The true test of these hypothetical ligands will, of course, be in the laboratory. The protocols and comparative data presented herein offer a starting point for researchers to synthesize and screen these novel compounds. It is our hope that this guide will serve as a catalyst for innovation, potentially unlocking a new class of versatile and effective ligands for asymmetric synthesis.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Butene-1,2-diol
As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. 3-Butene-1,2-diol (CAS: 497-06-3), a versatile diol used in the synthesis of various chiral building blocks, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal.[1] This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal
Before any disposal procedure is initiated, a thorough understanding of the substance's hazards is paramount. This compound is not a benign alcohol; it is classified as a harmful chemical.[2] The primary risks are associated with its toxicity upon exposure through inhalation, skin contact, or ingestion.[2]
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | Description | GHS Classification | Source |
|---|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral | [2] |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal | [2] |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation |[2] |
These classifications necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling the chemical, including during waste consolidation and disposal.
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale and Causality | Source |
|---|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Protects against accidental splashes which could cause irritation. Standard EN 166 (EU) or NIOSH (US) approved. | [2] |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile) | Prevents dermal absorption. This compound is harmful in contact with skin (H312).[2] | [2] |
| Body Protection | Fire/flame resistant and impervious clothing; Laboratory coat | Protects skin from contamination and provides a barrier against spills.[2] | [2] |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. If exposure limits may be exceeded, a full-face respirator is required. | Prevents inhalation of harmful vapors (H332).[2] |[2][3] |
Waste Characterization and Segregation: A Decision Framework
Proper disposal begins with correct waste characterization. The cardinal rule for this substance is: Do not discharge to sewer systems or drains. [2][4][5] This is to prevent the release of chemicals into the environment and to comply with regulations.
While this compound is an alcohol, it is crucial to understand how it is classified as a waste product. In the United States, the Environmental Protection Agency (EPA) classifies waste based on specific characteristics, including ignitability (D001).[6] An exemption exists for aqueous solutions containing less than 24% alcohol.[7] However, since this compound is typically used in a pure or highly concentrated form and has a flash point of 222°F (105.5°C), which is above the 140°F (60°C) threshold for ignitability, it is not typically disposed of as D001 waste.[1] Instead, its toxicity dictates that it be treated as a regulated hazardous chemical waste.
The following decision workflow provides a logical pathway for characterizing your waste stream.
Caption: Decision workflow for classifying this compound waste.
Step-by-Step Disposal Protocol
Follow this procedural guidance to ensure safe and compliant disposal of this compound waste.
Step 1: Containerization
-
Select a Compatible Container: Use a designated, leak-proof container that is compatible with organic chemicals. High-density polyethylene (HDPE) containers are a suitable choice.[8] Do not use metal containers which can be susceptible to corrosion.[9]
-
Condition of Container: Ensure the container is in good condition, free from cracks or damage.[9]
-
Original Containers: If possible, using the original product container for the waste can be a good practice, provided it is properly relabeled as "HAZARDOUS WASTE."[9]
Step 2: Labeling
-
Clarity is Key: Every waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[10]
-
Mandatory Information: The label must include:
-
Institutional Labels: Use the specific hazardous waste labels provided by your institution's Environmental Health & Safety (EHS) department.[9]
Step 3: Accumulation and Storage
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA), which must be under the control of the laboratory personnel generating the waste.[10]
-
Segregation: Store this compound waste away from incompatible materials. Based on general alcohol chemistry, avoid storage with strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[4][11]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[8][9] This prevents the release of vapors and protects against spills.
Step 4: Arranging for Final Disposal
-
Professional Disposal: The ultimate disposal method for this compound is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[2]
-
Contact EHS: Do not attempt to dispose of this chemical yourself. Your institution's EHS department is responsible for the collection and management of hazardous waste. Contact them to schedule a pickup of your full, properly labeled waste container.
Emergency Procedures for Spills and Contamination
Accidents can happen. A clear and immediate response plan is crucial.
-
Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill. If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.
-
Ensure Ventilation: Work in a chemical fume hood or ensure the area is well-ventilated to avoid inhaling vapors.[2]
-
Don PPE: Before addressing the spill, don the full required PPE as detailed in Table 2.
-
Contain and Absorb: Prevent the spill from entering drains.[2][5] Use an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial chemical absorbent pads) to contain and soak up the liquid.[11][12]
-
Collect and Containerize: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[9][13]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: Label the container holding the spill cleanup materials as "HAZARDOUS WASTE: this compound Spill Debris" and arrange for its disposal through your EHS department.
By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure that your vital research activities remain compliant with all applicable regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary authority.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. ethz.ch [ethz.ch]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.dk [fishersci.dk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
